Stearoyl-L-carnitine chloride
Description
Structure
2D Structure
Properties
IUPAC Name |
[(2R)-3-carboxy-2-octadecanoyloxypropyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H49NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h23H,5-22H2,1-4H3;1H/t23-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVYWVPJJXVIFM-GNAFDRTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is the function of Stearoyl-L-carnitine chloride in cells
An In-depth Technical Guide to the Cellular Functions of Stearoyl-L-carnitine Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, an endogenous long-chain acylcarnitine, is a critical intermediate in cellular metabolism, primarily known for its role in the transport of stearic acid into the mitochondrial matrix for β-oxidation. Beyond this canonical function, emerging evidence reveals its activity as a bioactive molecule that modulates key cellular enzymes, transporters, and signaling pathways. Accumulation of Stearoyl-L-carnitine is implicated in the pathophysiology of several metabolic diseases, including type 2 diabetes, cardiovascular disease, and neurological disorders, making it a significant biomarker and a molecule of interest for therapeutic development. This document provides a comprehensive overview of the cellular functions of Stearoyl-L-carnitine, detailing its metabolic roles, impact on signaling cascades, and associated experimental methodologies.
Core Function in Cellular Metabolism: The Carnitine Shuttle
The fundamental role of the carnitine system is to facilitate the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, a critical prerequisite for fatty acid oxidation (FAO).[1][2][3] Stearoyl-L-carnitine is the specific esterified form of L-carnitine that transports stearic acid (C18:0).
The process, known as the carnitine shuttle, involves three key enzymatic steps:
-
Activation: Stearic acid in the cytosol is first activated to Stearoyl-CoA by acyl-CoA synthetase.
-
Transesterification: Carnitine palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane, catalyzes the transfer of the stearoyl group from CoA to L-carnitine, forming Stearoyl-L-carnitine.[4]
-
Translocation and Re-esterification: Stearoyl-L-carnitine is transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[4][5] In the matrix, carnitine palmitoyltransferase 2 (CPT2) transfers the stearoyl group back to CoA, regenerating Stearoyl-CoA for β-oxidation and freeing L-carnitine to be shuttled back to the cytosol.[5]
Modulation of Cellular Transporters and Enzymes
This compound functions not merely as a metabolite but also as a modulator of various cellular proteins. Its effects are concentration-dependent and can be species-specific.
Quantitative Data Summary
| Target Protein | System / Cell Type | Concentration | Effect | Reference(s) |
| Sodium-dependent Carnitine Transporter (OCTN2/SLC22A5) | Human Proximal Convoluted Tubular (HPCT) Cells | 500 µM | 52% inhibition of [³H]carnitine uptake | [6] |
| Glycine Transporter 2 (GlyT2/SLC6A5) | Xenopus laevis Oocytes expressing hGlyT2 | Up to 3 µM | 16.8% inhibition of glycine response | [6][7] |
| Lecithin:Cholesterol Acyltransferase (LCAT) | Rat and Rabbit Plasma | 500 µM | Inhibition of activity | |
| Lecithin:Cholesterol Acyltransferase (LCAT) | Human Plasma | 500 µM | No inhibition of activity | |
| Protein Kinase C (PKC) | N/A | N/A | Modulator (not a simple inhibitor) | [3] |
Inhibition of Carnitine and Glycine Transporters
Stearoyl-L-carnitine inhibits the primary carnitine transporter, OCTN2 (SLC22A5), suggesting a potential negative feedback mechanism where high intracellular or plasma levels of acylcarnitines could limit further carnitine uptake.[6]
It also acts as a weak inhibitor of the presynaptic glycine transporter, GlyT2.[7] While less potent than other endogenous lipids like Oleoyl-L-carnitine (IC₅₀ = 340 nM), its activity points to a role for long-chain acylcarnitines in neuromodulation.[7][8] Inhibition of GlyT2 prolongs the presence of glycine in the synaptic cleft, enhancing inhibitory neurotransmission, a mechanism explored for analgesia.[2][8]
Modulation of Protein Kinase C (PKC)
While sometimes classified as a PKC inhibitor, studies on the structurally similar palmitoylcarnitine suggest a more complex role. Palmitoylcarnitine inhibits the basal activity of PKC but enhances its activation in the presence of phorbol esters.[3] This indicates that long-chain acylcarnitines may act as lipophilic modulators within the cell membrane, altering the conformation and activation requirements of PKC rather than simply blocking its active site.[3] This has significant implications for cellular processes regulated by PKC, including proliferation, gene expression, and inflammation.[9]
Involvement in Cellular Signaling Pathways
Elevated levels of Stearoyl-L-carnitine and other long-chain acylcarnitines are associated with cellular stress and can trigger specific signaling cascades, particularly those related to inflammation and apoptosis.
Activation of Stress and Inflammatory Pathways
In skeletal muscle cells, long-chain acylcarnitines have been shown to activate mitogen-activated protein kinase (MAPK) pathways, including JNK, ERK, and p38.[10][11] This activation leads to a pro-inflammatory response, characterized by the production and release of cytokines such as Interleukin-6 (IL-6).[10][11] This mechanism may contribute to the low-grade inflammation observed in metabolic disorders like insulin resistance, where acylcarnitine levels are often elevated.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. The allosteric inhibition of glycine transporter 2 by bioactive lipid analgesics is controlled by penetration into a deep lipid cavity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation by palmitoylcarnitine of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Oleoyl-L-carnitine inhibits glycine transport by GlyT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oleoyl-L-carnitine inhibits glycine transport by GlyT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
Stearoyl-L-carnitine Chloride: A Technical Guide to its Core Role in Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stearoyl-L-carnitine chloride is a critical endogenous long-chain acylcarnitine that functions as an indispensable intermediate in the metabolism of stearic acid, a common 18-carbon saturated fatty acid. Its primary role is to facilitate the transport of the stearoyl group from the cytoplasm into the mitochondrial matrix, a crucial step for subsequent energy production through the β-oxidation pathway. The formation and transport of stearoyl-L-carnitine are mediated by the carnitine shuttle, a multi-enzyme system integral to cellular energy homeostasis. Dysregulation in the metabolism of long-chain acylcarnitines, including stearoyl-L-carnitine, is a hallmark of various inherited and acquired metabolic diseases. This guide provides an in-depth examination of the biochemical function of this compound, presents relevant quantitative data, details key experimental protocols for its study, and illustrates the metabolic pathways and workflows involved.
The Central Role of the Carnitine Shuttle in Long-Chain Fatty Acid Oxidation
Long-chain fatty acids, such as stearic acid, are a major energy source for tissues like the heart, skeletal muscle, and liver.[1] However, their activated form, long-chain acyl-Coenzyme A (acyl-CoA), cannot directly cross the inner mitochondrial membrane, which is impermeable to these molecules.[2][3] The carnitine shuttle system overcomes this barrier, enabling the transport of these fatty acids into the mitochondrial matrix where β-oxidation occurs.[4][5]
The shuttle consists of three key components:
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of a long-chain acyl-CoA (like stearoyl-CoA) and L-carnitine into a long-chain acylcarnitine (stearoyl-L-carnitine) and free CoA.[2][4][6][7][8] This is the rate-limiting step in long-chain fatty acid oxidation.[7][9]
-
Carnitine-Acylcarnitine Translocase (CACT): An integral protein of the inner mitochondrial membrane, CACT facilitates the transport of the newly formed acylcarnitine from the intermembrane space into the mitochondrial matrix in exchange for a molecule of free L-carnitine.[4][7]
-
Carnitine Palmitoyltransferase II (CPT2): Located on the matrix side of the inner mitochondrial membrane, CPT2 catalyzes the reverse reaction, converting the imported acylcarnitine and a mitochondrial CoA molecule back into acyl-CoA and free L-carnitine.[2][4][6][7]
Once regenerated within the matrix, the stearoyl-CoA is now available for the enzymatic machinery of β-oxidation, which sequentially cleaves two-carbon units to produce acetyl-CoA, NADH, and FADH2 for energy production via the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[7]
Quantitative Data and Biological Activity
This compound is not merely a passive intermediate; its concentration and biological activities are subjects of research, particularly in the context of metabolic diseases. Perturbations in fatty acid oxidation can lead to the accumulation of specific acylcarnitines, which serve as important diagnostic biomarkers.[10][11]
| Parameter | Observation | Species/System | Concentration | Reference |
| Transporter Inhibition | Inhibits sodium-dependent [3H]carnitine uptake | Human Proximal Convoluted Tubular (HPCT) cells | 52% inhibition at 500 µM | [12] |
| Enzyme Inhibition | Inhibits lecithin:cholesterol acyltransferase (LCAT) activity | Rat plasma | 500 µM/ml | [12] |
| Enzyme Inhibition | Does not inhibit lecithin:cholesterol acyltransferase (LCAT) activity | Human plasma | 500 µM/ml | [12] |
| Transporter Inhibition | Inhibits glycine transporter 2 (GlyT2) | Xenopus laevis oocytes | 16.8% inhibition at 3 µM | [13][14] |
| Clinical Observation | Plasma levels are increased | Patients with end-stage renal disease | Not specified | [12][15] |
| Clinical Observation | Plasma levels are decreased | Patients with chronic fatigue syndrome | Not specified | [12][15] |
Experimental Protocols
The study of stearoyl-L-carnitine and its role in metabolism relies on sophisticated analytical and functional assays. Below are detailed protocols for two fundamental experimental approaches.
Protocol: Acylcarnitine Profiling in Biological Samples
This protocol describes the analysis of acylcarnitine species, including stearoyl-L-carnitine, from plasma or tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a standard method for newborn screening and metabolic research.[11][16][17]
Objective: To identify and quantify the spectrum of acylcarnitines in a biological sample.
Methodology:
-
Sample Preparation:
-
For plasma/serum: Precipitate proteins by adding a 3:1 volume of cold acetonitrile containing a mixture of known concentrations of stable isotope-labeled internal standards (e.g., d3-stearoyl-L-carnitine).
-
For tissue: Homogenize a known weight of tissue in an appropriate buffer, followed by protein precipitation as described above.
-
Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the prepared sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient allows for the separation of different acylcarnitine species based on the length and properties of their acyl chains.
-
Mass Spectrometry: Analyze the column eluent using an electrospray ionization (ESI) source in positive ion mode coupled to a tandem mass spectrometer.
-
Detection: Use the precursor ion scan mode to specifically detect all compounds that produce a common fragment ion at m/z 85 (for underivatized carnitines) or m/z 99 (for methylated carnitines), which is characteristic of the carnitine moiety.[17] Alternatively, use Multiple Reaction Monitoring (MRM) for targeted quantification of specific parent/daughter ion transitions for each acylcarnitine and its corresponding internal standard.
-
-
Data Analysis:
-
Quantify the concentration of each acylcarnitine species by comparing the peak area of the endogenous analyte to the peak area of its corresponding stable isotope-labeled internal standard.
-
The resulting acylcarnitine profile can reveal abnormal accumulations or deficiencies indicative of specific metabolic disorders.[18]
-
Protocol: Measurement of Fatty Acid Oxidation via Respirometry
This protocol outlines a method to measure the capacity of isolated mitochondria or permeabilized cells to oxidize long-chain fatty acids by measuring oxygen consumption rates (OCR) using an extracellular flux analyzer.[1] Stearoyl-L-carnitine can be used as a direct substrate to bypass CPT1 and measure the function of the inner mitochondrial membrane transport and β-oxidation machinery.
Objective: To measure CPT2-dependent fatty acid oxidation rates.
Methodology:
-
Biological Sample Preparation:
-
Isolated Mitochondria: Isolate mitochondria from tissue (e.g., liver, heart) using differential centrifugation.[19] Determine protein concentration using a BCA assay and keep the mitochondrial suspension on ice.
-
Permeabilized Cells: Seed cells in a specialized microplate. Just before the assay, permeabilize the plasma membrane with a mild detergent (e.g., saponin or a specific plasma membrane permeabilizer) in a mitochondrial assay buffer. This allows substrates direct access to the mitochondria while keeping the organelles intact.
-
-
Assay Setup (Extracellular Flux Analyzer):
-
Hydrate the sensor cartridge overnight in calibrant at 37°C in a non-CO2 incubator.
-
Load the injection ports of the sensor cartridge with the required compounds:
-
Port A: Substrate mixture containing Stearoyl-L-carnitine (e.g., 20 µM) and Malate (e.g., 2 mM). Malate is required to replenish TCA cycle intermediates.
-
Port B: ADP (e.g., 1-4 mM) to stimulate State 3 respiration (ATP synthesis).
-
Port C: Oligomycin (e.g., 1-2 µM), an ATP synthase inhibitor, to measure State 4o respiration (proton leak).
-
Port D: FCCP (e.g., 1-2 µM), an uncoupling agent, to measure maximal respiration.
-
-
Replace cell culture media or mitochondrial suspension buffer with pre-warmed mitochondrial assay buffer and place the plate in the analyzer for calibration.
-
-
Measurement of Oxygen Consumption Rate (OCR):
-
Establish a baseline OCR.
-
Inject the Stearoyl-L-carnitine/Malate mixture to initiate fatty acid oxidation. The increase in OCR reflects substrate-driven respiration.
-
Sequentially inject ADP, Oligomycin, and FCCP to determine the key parameters of mitochondrial function, such as ATP-linked respiration, proton leak, and maximal respiratory capacity fueled by stearoyl-L-carnitine.
-
-
Data Analysis:
-
The instrument software calculates OCR in real-time.
-
Analyze the changes in OCR following each injection to determine the specific respiratory parameters. The rate of oxidation of stearoyl-L-carnitine is directly proportional to the ADP-stimulated increase in OCR after its addition.
-
Pathophysiological Significance
The metabolism of long-chain acylcarnitines is tightly regulated, and its disruption is linked to numerous diseases.
-
Inborn Errors of Metabolism: Genetic defects in the enzymes of the carnitine shuttle, such as CPT1 or CPT2 deficiency, or in the enzymes of the β-oxidation spiral, lead to the accumulation of specific acylcarnitines in blood and tissues.[10][20][21] These profiles are diagnostic and can cause severe pathologies, including hypoketotic hypoglycemia, myopathy, and cardiomyopathy.[20][22]
-
Metabolic Syndrome and Type 2 Diabetes: Elevated levels of long-chain acylcarnitines are often observed in conditions of metabolic stress like obesity and type 2 diabetes.[10] This accumulation is thought to reflect incomplete or inefficient fatty acid oxidation, where the rate of fatty acid entry into the mitochondria exceeds the capacity of the TCA cycle. This mitochondrial stress can contribute to insulin resistance and cellular dysfunction.[23]
-
Cardiovascular Disease: An imbalance in fatty acid metabolism and the accumulation of acylcarnitines have been implicated in cardiac diseases, including ischemia and heart failure.[10][23] These metabolites can exert toxic effects, including disrupting membrane function and promoting cardiac arrhythmias.[23]
Conclusion
This compound is a pivotal molecule at the intersection of fatty acid transport and mitochondrial energy production. As the carnitine ester of stearic acid, its formation, transport, and reconversion are seamlessly integrated into the process of β-oxidation. While its primary role is that of a transport intermediate, the concentration of stearoyl-L-carnitine and other long-chain acylcarnitines serves as a critical indicator of mitochondrial health and metabolic status. A thorough understanding of its function, supported by robust experimental methodologies, is essential for researchers and clinicians working to unravel the complexities of metabolic diseases and develop novel therapeutic strategies.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Carnitine and carnitine palmitoyltransferase in fatty acid oxidation and ketosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 5. Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carnitine palmitoyltransferase 1 facilitates fatty acid oxidation in a non-cell-autonomous manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 9. Novel role of FATP1 in mitochondrial fatty acid oxidation in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acylcarnitines—old actors auditioning for new roles in metabolic physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound Datasheet DC Chemicals [dcchemicals.com]
- 15. biocompare.com [biocompare.com]
- 16. journals.plos.org [journals.plos.org]
- 17. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. escholarship.org [escholarship.org]
- 20. Carnitine palmitoyltransferases 1 and 2: biochemical, molecular and medical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Carnitine palmitoyltransferase deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Acylcarnitines in fibroblasts of patients with long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency and other fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights [frontiersin.org]
Stearoyl-L-carnitine Chloride and Its Impact on Mitochondrial Energy Production: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stearoyl-L-carnitine chloride, a long-chain acylcarnitine, plays a pivotal role in cellular energy metabolism by facilitating the transport of stearic acid into the mitochondrial matrix for subsequent β-oxidation and ATP production. While essential for this process, an accumulation of stearoyl-L-carnitine and other long-chain acylcarnitines has been implicated in mitochondrial dysfunction, characterized by impaired energy production and cellular stress. This technical guide provides a comprehensive overview of the core mechanisms of stearoyl-L-carnitine in mitochondrial energy production, summarizes key quantitative data from experimental studies, details relevant experimental protocols, and visualizes associated cellular pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating cellular metabolism, mitochondrial diseases, and the therapeutic potential of modulating acylcarnitine levels.
Introduction
Mitochondria are the primary sites of cellular energy production, primarily through the process of oxidative phosphorylation. Fatty acids are a major fuel source for this process, particularly in high-energy-demand tissues such as the heart and skeletal muscle. However, long-chain fatty acids cannot passively cross the inner mitochondrial membrane. The carnitine shuttle system is the essential transport mechanism that facilitates the entry of long-chain fatty acids into the mitochondrial matrix, where β-oxidation occurs.
Stearoyl-L-carnitine is the esterified form of stearic acid (a C18:0 saturated fatty acid) and L-carnitine. It is a key intermediate in the carnitine shuttle. The reversible reaction is catalyzed by carnitine palmitoyltransferase (CPT) enzymes. While indispensable for energy metabolism, an imbalance in the levels of long-chain acylcarnitines, including stearoyl-L-carnitine, can lead to detrimental cellular effects. Elevated concentrations are associated with mitochondrial stress, reduced ATP synthesis, and have been observed in various pathological conditions, including cardiovascular diseases and metabolic disorders.[1][2] This guide focuses on the specific role and impact of this compound on mitochondrial energy production.
The Carnitine Shuttle and the Role of Stearoyl-L-carnitine
The transport of long-chain fatty acids like stearic acid into the mitochondria is a multi-step process known as the carnitine shuttle.
As depicted in Figure 1, the process involves the following key steps:
-
Activation: In the cytosol, stearic acid is activated to stearoyl-CoA by Acyl-CoA synthetase.
-
Conversion: At the outer mitochondrial membrane, carnitine palmitoyltransferase I (CPT1) converts stearoyl-CoA to stearoyl-L-carnitine, releasing Coenzyme A.
-
Translocation: Stearoyl-L-carnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).
-
Re-conversion: In the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) converts stearoyl-L-carnitine back to stearoyl-CoA, releasing L-carnitine.
-
β-Oxidation: Stearoyl-CoA then enters the β-oxidation pathway to produce acetyl-CoA, NADH, and FADH2, which fuel the tricarboxylic acid (TCA) cycle and the electron transport chain for ATP synthesis.
Effects of Stearoyl-L-carnitine on Mitochondrial Energy Production: Quantitative Data
While essential, an overabundance of long-chain acylcarnitines can be detrimental to mitochondrial function. A key study by Park et al. (2021) investigated the in vivo effects of stearoyl-L-carnitine (C18) on zebrafish embryos, a model organism for studying mitochondrial dysfunction.[3] The findings of this study are summarized in the tables below.
| Treatment Group | Concentration (µM) | ATP Levels (% of Control) |
| Control (C3) | 0.1 | 104.44 ± 7.70 |
| 0.5 | 89.83 ± 15.04 | |
| Stearoyl-L-carnitine (C18) | 0.1 | 63.89 ± 12.73 |
| 0.5 | 57.25 ± 4.36 | |
| Oleoyl-L-carnitine (C18:1) | 0.1 | 57.36 ± 16.01 |
| 0.5 | 56.66 ± 5.26 | |
| Sodium Fluoroacetate (SFA) | - | Significantly Reduced |
Table 1: Effect of Stearoyl-L-carnitine on ATP Production in Zebrafish Embryos. Data from Park et al. (2021)[3]. Zebrafish embryos were treated for 48 hours. ATP levels are expressed as a percentage of the untreated control. C3 (propionyl-L-carnitine) was used as a short-chain acylcarnitine control. Sodium fluoroacetate (SFA) was used as a positive control for ATP reduction.
| Treatment Group | Concentration (µM) | Heart Rate (beats per minute) |
| Wild-type (untreated) | - | 171.2 ± 9.31 |
| Control (C3) | 0.1 | 166.4 ± 5.77 |
| 0.5 | 168.8 ± 7.81 | |
| Stearoyl-L-carnitine (C18) | 0.1 | 150.13 ± 9.52 |
| 0.5 | 136.07 ± 16.26 | |
| Oleoyl-L-carnitine (C18:1) | 0.1 | 147.2 ± 11.53 |
| 0.5 | 148.80 ± 16.85 |
Table 2: Effect of Stearoyl-L-carnitine on Cardiac Function in Zebrafish Embryos. Data from Park et al. (2021)[3]. Heart rate was measured in zebrafish embryos after 48 hours of treatment.
These data demonstrate that exposure to stearoyl-L-carnitine at micromolar concentrations leads to a significant reduction in ATP levels and impairs cardiac function in a dose-dependent manner in an in vivo model.[3] This suggests that an accumulation of stearoyl-L-carnitine can disrupt mitochondrial energy production.
Potential Mechanisms of Mitochondrial Dysfunction
The precise mechanisms by which high concentrations of stearoyl-L-carnitine induce mitochondrial dysfunction are still under investigation. However, research on long-chain acylcarnitines in general points to several potential pathways:
-
Inhibition of the Carnitine Shuttle: High levels of acylcarnitines in the mitochondrial intermembrane space can inhibit the activity of carnitine-acylcarnitine translocase (CACT), leading to a feedback inhibition of fatty acid import.
-
Disruption of Mitochondrial Membranes: The amphipathic nature of long-chain acylcarnitines allows them to intercalate into the mitochondrial membranes, potentially altering membrane fluidity and the function of membrane-bound proteins, including components of the electron transport chain.[4]
-
Inhibition of Oxidative Phosphorylation: Long-chain acylcarnitines have been shown to inhibit oxidative phosphorylation, leading to hyperpolarization of the mitochondrial membrane and increased production of reactive oxygen species (ROS).[5]
-
Modulation of Signaling Pathways: There is evidence to suggest that long-chain acylcarnitines can modulate cellular signaling pathways. For instance, palmitoylcarnitine, a C16:0 acylcarnitine, has been shown to inhibit Protein Kinase C (PKC). While not directly demonstrated for stearoyl-L-carnitine, it is plausible that it could have similar effects.
Experimental Protocols
This section provides an overview of key experimental protocols for investigating the effects of this compound on mitochondrial function.
In Vivo Zebrafish Embryo Assay for ATP Measurement
This protocol is adapted from the study by Park et al. (2021).[3]
Workflow:
Methodology:
-
Embryo Culture: Zebrafish (Danio rerio) embryos are raised to 48 hours post-fertilization (hpf) in standard E3 medium.
-
Treatment: Embryos are incubated with varying concentrations of this compound (e.g., 0.1 µM and 0.5 µM) for 48 hours. A short-chain acylcarnitine like propionyl-L-carnitine (C3) should be used as a negative control, and a known mitochondrial toxin as a positive control.
-
Sample Preparation: A pool of embryos (e.g., 10-20) per treatment group is collected, and the medium is removed.
-
Lysis: Embryos are homogenized in a suitable lysis buffer on ice.
-
Centrifugation: The lysate is centrifuged to pellet cellular debris.
-
ATP Quantification: The ATP concentration in the supernatant is determined using a commercial luciferase-based ATP assay kit, and luminescence is measured with a luminometer. Results are normalized to the protein concentration of the lysate.
Measurement of Oxygen Consumption Rate (OCR) in Isolated Mitochondria
This protocol is a general procedure for using a Seahorse XF Analyzer.
Methodology:
-
Mitochondria Isolation: Mitochondria are isolated from a relevant tissue or cell line by differential centrifugation.
-
Protein Quantification: The protein concentration of the isolated mitochondria is determined using a standard method like the BCA assay.
-
Seahorse Assay Setup: A specific amount of mitochondrial protein is seeded into each well of a Seahorse XF plate.
-
Substrate Addition: A mitochondrial assay solution containing substrates for complex I (e.g., pyruvate and malate) or complex II (e.g., succinate in the presence of rotenone) is added. Stearoyl-L-carnitine can be added as a substrate in the presence of L-carnitine and CoA, or its inhibitory effects can be tested in the presence of other substrates.
-
Mito Stress Test: A series of mitochondrial inhibitors are sequentially injected to measure key parameters of mitochondrial respiration:
-
Oligomycin: Inhibits ATP synthase (Complex V) to determine ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and allows for the measurement of maximal respiration.
-
Rotenone and Antimycin A: Inhibit Complex I and Complex III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: The Seahorse software calculates OCR and various mitochondrial function parameters.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
The JC-1 assay is a common method for measuring mitochondrial membrane potential.
Methodology:
-
Cell Culture and Treatment: Adherent or suspension cells are cultured and treated with this compound for the desired time.
-
JC-1 Staining: Cells are incubated with the JC-1 dye. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low membrane potential, JC-1 remains in its monomeric form and fluoresces green.
-
Analysis: The fluorescence is measured using a fluorescence microscope, flow cytometer, or a fluorescence plate reader. The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.
Conclusion
This compound is a critical intermediate in the transport of stearic acid into the mitochondria for energy production. However, evidence from in vivo studies demonstrates that an excess of stearoyl-L-carnitine can lead to mitochondrial dysfunction, characterized by a significant decrease in ATP levels and impaired physiological function.[3] The underlying mechanisms are likely multifactorial, involving disruption of mitochondrial membranes, inhibition of key transport proteins, and potential modulation of cellular signaling pathways. Further research is warranted to fully elucidate the specific molecular targets of stearoyl-L-carnitine and to explore the therapeutic potential of modulating its levels in diseases associated with mitochondrial dysfunction. The experimental protocols outlined in this guide provide a framework for such investigations.
References
- 1. Dissecting Cellular Mechanisms of Long-Chain Acylcarnitines-Driven Cardiotoxicity: Disturbance of Calcium Homeostasis, Activation of Ca2+-Dependent Phospholipases, and Mitochondrial Energetics Collapse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Altered acylcarnitine metabolism and inflexible mitochondrial fuel utilization characterize the loss of neonatal myocardial regeneration capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Chain Acyl-Carnitines Interfere with Mitochondrial ATP Production Leading to Cardiac Dysfunction in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
biological significance of C18:0 carnitine
An In-depth Technical Guide on the Biological Significance of C18:0 Carnitine (Stearoylcarnitine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stearoylcarnitine (C18:0 carnitine) is a long-chain acylcarnitine that plays a crucial role in cellular energy metabolism, specifically in the transport of stearic acid, a saturated fatty acid, into the mitochondria for β-oxidation. Beyond its fundamental role in fatty acid metabolism, emerging evidence has implicated C18:0 carnitine in a range of pathophysiological processes, including cardiovascular diseases, insulin resistance, and inflammatory responses. This technical guide provides a comprehensive overview of the , detailing its metabolic functions, association with disease states, and involvement in cellular signaling pathways. This document also includes detailed experimental protocols for the quantification of C18:0 carnitine and presents key quantitative data in a structured format to facilitate comparison and further research.
Introduction
L-carnitine and its acyl esters, collectively known as acylcarnitines, are essential for the mitochondrial oxidation of fatty acids.[1] The carnitine shuttle system, which facilitates the transport of long-chain fatty acids across the inner mitochondrial membrane, is a cornerstone of cellular energy production.[2][3] Stearoylcarnitine (C18:0 carnitine) is formed through the esterification of L-carnitine with stearoyl-CoA, a reaction catalyzed by carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane.[4] Inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) reverses this process, releasing stearoyl-CoA for β-oxidation.[4]
While indispensable for energy homeostasis, dysregulation of C18:0 carnitine metabolism has been linked to cellular dysfunction. Elevated levels of long-chain acylcarnitines, including C18:0 carnitine, are increasingly recognized as biomarkers and potential mediators of metabolic diseases.[5][6] This guide delves into the multifaceted , providing a technical resource for researchers and professionals in the field of drug development.
Metabolic Role of C18:0 Carnitine
The primary function of C18:0 carnitine is to facilitate the transport of stearic acid (C18:0), a common long-chain saturated fatty acid, into the mitochondrial matrix for energy production through β-oxidation.[2][3] This process is vital for tissues with high energy demands, such as the heart and skeletal muscle.[7]
The Carnitine Shuttle and Fatty Acid Oxidation
The transport of long-chain fatty acids like stearic acid into the mitochondria is a multi-step process known as the carnitine shuttle.
-
Activation: Stearic acid in the cytoplasm is first activated to stearoyl-CoA by acyl-CoA synthetase.
-
Transesterification (CPT1): Stearoyl-CoA is then converted to stearoylcarnitine by CPT1, located on the outer mitochondrial membrane.[4]
-
Translocation: Stearoylcarnitine is transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT).[7]
-
Re-esterification (CPT2): In the mitochondrial matrix, CPT2 converts stearoylcarnitine back to stearoyl-CoA and free L-carnitine.[4]
-
β-oxidation: The regenerated stearoyl-CoA then enters the β-oxidation spiral to produce acetyl-CoA, which subsequently fuels the tricarboxylic acid (TCA) cycle for ATP production.
Diagram of the Carnitine Shuttle for Stearic Acid
Caption: The carnitine shuttle facilitates the transport of stearic acid into the mitochondria.
Association of C18:0 Carnitine with Disease States
Elevated circulating levels of C18:0 carnitine have been associated with several metabolic disorders, suggesting a potential role as a biomarker and a contributor to disease pathophysiology.
Cardiovascular Disease (CVD)
Multiple studies have reported a positive association between elevated plasma concentrations of long-chain acylcarnitines, including C18:0 carnitine, and an increased risk of cardiovascular disease.[5][6][8] This association may be linked to incomplete fatty acid oxidation, leading to the accumulation of potentially lipotoxic intermediates.[6]
Insulin Resistance and Type 2 Diabetes
Increased levels of C18:0 carnitine are frequently observed in individuals with insulin resistance and type 2 diabetes.[9][10] The accumulation of long-chain acylcarnitines in tissues like skeletal muscle and the pancreas is thought to contribute to lipotoxicity, impairing insulin signaling and β-cell function.[9] However, some studies have shown that the relationship between C18:0 carnitine and insulin resistance can be complex, with some reports indicating a negative association with body fat.[11]
Data Presentation: C18:0 Carnitine Levels in Disease
The following tables summarize quantitative data on C18:0 carnitine concentrations in plasma/serum from various studies.
| Table 1: C18:0 Carnitine in Cardiovascular Disease | ||
| Study Population | C18:0 Carnitine Concentration (µM) | Reference |
| Patients with Coronary Artery Disease (CAD) | Median: 0.04 | [12] |
| Patients with Stable Angina | Higher levels compared to STEMI | [12] |
| High CAD Complexity (SYNTAX Score > 22) | Reduced levels | [12] |
| Table 2: C18:0 Carnitine in Insulin Resistance and Type 2 Diabetes | ||
| Study Population | C18:0 Carnitine Concentration (µM) | Reference |
| Type 2 Diabetes | Increased levels | [10] |
| Impaired Glucose Tolerance (IGT) | Higher levels compared to IFG | [11] |
| Association with Body Fat | Negative correlation | [11] |
Note: Direct comparison between studies should be made with caution due to variations in analytical methods and patient cohorts.
C18:0 Carnitine in Cellular Signaling
Recent research has uncovered a role for long-chain acylcarnitines, including C18:0 carnitine, in modulating cellular signaling pathways, particularly those involved in inflammation.
Pro-inflammatory Signaling
Studies have demonstrated that long-chain acylcarnitines can activate pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and stimulate the production of inflammatory cytokines.[13] This activation can also involve the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).[14][15] The activation of these pathways by C18:0 carnitine may contribute to the chronic low-grade inflammation observed in metabolic diseases.
Diagram of C18:0 Carnitine-Induced Pro-inflammatory Signaling
Caption: C18:0 carnitine can trigger pro-inflammatory signaling pathways.
Experimental Protocols
Accurate quantification of C18:0 carnitine is essential for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard method for the analysis of acylcarnitines.
Sample Preparation from Plasma
A common method for extracting acylcarnitines from plasma involves protein precipitation followed by derivatization.
-
Protein Precipitation: To a 100 µL plasma sample, add 300 µL of methanol (or acetonitrile).
-
Vortex: Vortex the sample for 10 seconds.
-
Incubation: Incubate at room temperature for 10 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.[4]
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Internal Standard: Add an internal standard, such as d3-octadecanoyl-carnitine, to the supernatant.
-
Derivatization (Butylation):
-
Dry the supernatant under a stream of nitrogen.
-
Add 100 µL of 3N butanolic-HCl.
-
Incubate at 65°C for 15 minutes.
-
Dry the sample again under nitrogen.
-
-
Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Method
The following provides an example of LC-MS/MS parameters for C18:0 carnitine analysis.
-
LC Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 150 mm x 3.0 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acylcarnitines. An example gradient is as follows:
-
0-0.5 min: 100% A
-
0.5-3.0 min: Linear gradient to 35% A
-
3.0-6.0 min: Hold at 35% A
-
6.0-9.7 min: Linear gradient to 0% A
-
9.7-10.2 min: Linear gradient to 95% A
-
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (for butylated C18:0 carnitine): m/z 484.4
-
Product Ion: m/z 85.1
-
Diagram of the Experimental Workflow for C18:0 Carnitine Quantification
Caption: A typical workflow for the quantification of C18:0 carnitine from plasma.
Conclusion and Future Directions
C18:0 carnitine is a key metabolite in fatty acid metabolism, and its dysregulation is increasingly implicated in the pathogenesis of major chronic diseases. Its role as a biomarker for cardiovascular disease and insulin resistance is well-supported, although further standardization of analytical methods and larger cohort studies are needed to establish definitive clinical reference ranges. The emerging role of C18:0 carnitine in pro-inflammatory signaling opens new avenues for research and therapeutic intervention. Future studies should focus on elucidating the precise molecular mechanisms by which C18:0 carnitine exerts its signaling effects and on exploring the potential of targeting C18:0 carnitine metabolism for the treatment of metabolic and inflammatory disorders. This technical guide provides a solid foundation for researchers and drug development professionals to further investigate the multifaceted biological significance of this important long-chain acylcarnitine.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 3. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Plasma acylcarnitines and risk of cardiovascular disease: effect of Mediterranean diet interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acylcarnitines: Reflecting or Inflicting Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of carnitine and its derivatives in the development and management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Acylcarnitines activate proinflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cincinnatichildrens.org [cincinnatichildrens.org]
- 15. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Key Metabolic Player: An In-depth Technical Guide to the Discovery and History of Stearoyl-L-carnitine Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoyl-L-carnitine chloride, the L-carnitine ester of stearic acid, is a long-chain acylcarnitine integral to cellular energy metabolism. Its primary role lies in the transport of stearic acid, an 18-carbon saturated fatty acid, across the inner mitochondrial membrane for subsequent β-oxidation. The history of this compound is not marked by a singular moment of discovery but is rather intertwined with the broader elucidation of the carnitine shuttle system and the metabolic fate of long-chain fatty acids. This technical guide provides a comprehensive overview of the historical context, synthesis, and key experimental findings related to this critical endogenous metabolite.
I. Historical Context and Discovery
The journey to understanding this compound began with the discovery of its parent molecule, L-carnitine, in the early 20th century. However, its pivotal role in fatty acid metabolism wasn't uncovered until the mid-1950s and 1960s. The seminal work of researchers like I.B. Fritz and J. Bremer established that carnitine is essential for the oxidation of long-chain fatty acids by mitochondria. Bremer's research in the early 1960s was particularly crucial, demonstrating that long-chain fatty acids are converted to their carnitine esters to be transported into the mitochondrial matrix.
While these early studies focused on the general mechanism of the carnitine shuttle, the specific identification and synthesis of individual long-chain acylcarnitines like Stearoyl-L-carnitine followed as analytical techniques advanced. The endogenous synthesis of stearoylcarnitine was later demonstrated in a 2002 study where perfused rat hearts were shown to elongate palmitate (a 16-carbon fatty acid) to stearate and subsequently form stearoylcarnitine. This provided definitive evidence of its natural occurrence and formation within mammalian tissues.
II. Synthesis of this compound
The synthesis of this compound can be approached through both chemical and enzymatic methods.
Chemical Synthesis
A generalized approach for the chemical synthesis of long-chain acyl-L-carnitines involves the esterification of L-carnitine with the corresponding acyl chloride.
Experimental Protocol: General Chemical Synthesis of Acyl-L-carnitines
-
Preparation of Stearoyl Chloride: Stearic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form stearoyl chloride. This reaction is typically carried out in an inert solvent.
-
Esterification: L-carnitine hydrochloride is then reacted with stearoyl chloride. The reaction is often performed at an elevated temperature to ensure the completion of the esterification.
-
Purification: The crude product is purified to remove unreacted starting materials and byproducts. This can be achieved through precipitation and subsequent column chromatography. To obtain the inner salt form, the product can be treated with a weakly basic anion exchanger.
Enzymatic Synthesis
The biosynthesis of Stearoyl-L-carnitine is catalyzed by the enzyme Carnitine Palmitoyltransferase (CPT). There are two isoforms of this enzyme, CPT1 and CPT2, located on the outer and inner mitochondrial membranes, respectively.
Logical Workflow for the Endogenous Synthesis of Stearoyl-L-carnitine
An In-Depth Technical Guide to the Mechanism of Action of Stearoyl-L-carnitine Chloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stearoyl-L-carnitine chloride, an endogenous long-chain acylcarnitine, plays a critical role in cellular metabolism, particularly in the transport of stearic acid across the inner mitochondrial membrane for subsequent β-oxidation and energy production. Beyond its fundamental metabolic function, emerging evidence indicates that Stearoyl-L-carnitine and other long-chain acylcarnitines are bioactive molecules that can modulate key cellular signaling pathways. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of this compound, detailing its impact on cellular transport, enzyme activity, and signaling cascades implicated in various physiological and pathological states. This document summarizes quantitative data in structured tables, provides detailed experimental protocols for key assays, and visualizes complex pathways using Graphviz DOT language.
Core Mechanism: Facilitation of Fatty Acid β-Oxidation
The primary and most well-established function of Stearoyl-L-carnitine is its integral role in the carnitine shuttle system, a critical process for the generation of ATP from long-chain fatty acids.[1][2]
1.1. The Carnitine Shuttle System
Long-chain fatty acids like stearic acid are activated to their acyl-CoA esters in the cytoplasm. However, the inner mitochondrial membrane is impermeable to these large molecules.[3][4] The carnitine shuttle, comprised of three key enzymes, facilitates their transport into the mitochondrial matrix where β-oxidation occurs.[3][4]
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transfer of the stearoyl group from Stearoyl-CoA to L-carnitine, forming Stearoyl-L-carnitine.[3][5]
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter, located on the inner mitochondrial membrane, exchanges Stearoyl-L-carnitine from the intermembrane space for a molecule of free L-carnitine from the mitochondrial matrix.[2][3]
-
Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the reaction of CPT1, converting Stearoyl-L-carnitine back to Stearoyl-CoA and releasing free L-carnitine into the matrix.[3][4]
The regenerated Stearoyl-CoA is then available for the β-oxidation pathway, which systematically breaks down the fatty acid chain to produce acetyl-CoA. This acetyl-CoA subsequently enters the tricarboxylic acid (TCA) cycle to generate reducing equivalents (NADH and FADH2) that fuel the electron transport chain and oxidative phosphorylation, ultimately leading to ATP synthesis.[1][2]
Inhibition of Transporters and Enzymes
This compound has been demonstrated to inhibit the function of several key transporters and enzymes, suggesting a broader regulatory role beyond fatty acid metabolism.
2.1. Inhibition of Glycine Transporter 2 (GlyT2)
Stearoyl-L-carnitine is an inhibitor of the glycine transporter 2 (GlyT2), a key protein responsible for the reuptake of glycine at inhibitory synapses.[5][6] This inhibition is less potent compared to other acylcarnitines like oleoyl-L-carnitine.[6] The inhibitory effect of acylcarnitines on GlyT2 is non-competitive and involves an allosteric binding site.[7][8]
2.2. Inhibition of Carnitine Uptake
In human proximal convoluted tubular (HPCT) cells, Stearoyl-L-carnitine has been shown to inhibit the sodium-dependent uptake of L-carnitine.[9][10] This suggests a potential feedback mechanism for regulating intracellular carnitine levels.
2.3. Inhibition of Lecithin:Cholesterol Acyltransferase (LCAT)
Stearoyl-L-carnitine inhibits the activity of lecithin:cholesterol acyltransferase (LCAT) in rat plasma, but not in human plasma.[9][11] LCAT is a crucial enzyme in reverse cholesterol transport, responsible for the esterification of cholesterol in high-density lipoproteins (HDL).[12][13]
| Target | Species | Cell/System | Concentration | % Inhibition | Reference |
| GlyT2 | Human | Xenopus laevis oocytes | 3 µM | 16.8% | [6] |
| Carnitine Uptake | Human | HPCT cells | 500 µM | ~50-52% | [9][10][14] |
| LCAT | Rat | Plasma | 500 µM | Significant Inhibition | [9][11] |
| LCAT | Human | Plasma | 500 µM | No Inhibition | [9][11] |
Modulation of Cellular Signaling Pathways
Accumulating evidence suggests that long-chain acylcarnitines, including Stearoyl-L-carnitine, can act as signaling molecules, influencing pathways involved in insulin resistance, inflammation, and apoptosis.
3.1. Impairment of Insulin Signaling
Elevated levels of long-chain acylcarnitines are associated with insulin resistance.[9][14] Palmitoylcarnitine, a structurally similar long-chain acylcarnitine, has been shown to induce dephosphorylation of the insulin receptor (InsR) at Tyr1151 through the activation of protein tyrosine phosphatase 1B (PTP1B).[14] This leads to a blunted cellular response to insulin. Furthermore, palmitoylcarnitine can suppress the phosphorylation of Akt (Protein Kinase B) at Ser473, a critical downstream effector in the insulin signaling cascade.[14] This effect on Akt appears to be independent of InsR dephosphorylation.[14]
3.2. Pro-inflammatory Signaling
Long-chain acylcarnitines can trigger pro-inflammatory responses.[15][16] Studies with myristoyl-L-carnitine (C14) have shown activation of key inflammatory signaling pathways, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 mitogen-activated protein kinase (MAPK).[16][17] This activation can lead to the production and secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6).[15] The induction of IL-6 by long-chain acylcarnitines appears to be, at least in part, dependent on an increase in intracellular calcium.[15]
3.3. Regulation of Apoptosis
While direct studies on Stearoyl-L-carnitine and apoptosis are limited, research on the related compound acetyl-L-carnitine provides insights into a potential mechanism. Acetyl-L-carnitine has been shown to protect cells from apoptosis by inhibiting the mitochondrial pathway of programmed cell death.[18] This protective effect involves the reduction of cytochrome C release from the mitochondria and subsequent inhibition of caspase-3 activation, a key executioner caspase in the apoptotic cascade.[18]
Experimental Protocols
4.1. GlyT2 Inhibition Assay using Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This protocol is adapted from methodologies used to study the inhibition of glycine transporters.[5][6][17][18][19][20][21]
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding human GlyT2 and incubated for 2-5 days to allow for protein expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution.
-
The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.
-
The membrane potential is clamped at -60 mV.
-
Glycine (e.g., 30 µM) is applied to elicit an inward current, which is recorded.
-
-
Inhibition Assay:
-
After a stable baseline current is established with glycine, this compound is co-applied with glycine at various concentrations.
-
The reduction in the glycine-induced current is measured to determine the inhibitory effect.
-
Data is analyzed to calculate the IC50 value.
-
4.2. Carnitine Uptake Assay in Human Proximal Convoluted Tubular (HPCT) Cells
This protocol is based on methods for studying carnitine transport in kidney cells.[13][22][23]
-
Cell Culture: HPCT cells are cultured to confluence in appropriate media.
-
Uptake Assay:
-
Cells are washed with a sodium-containing buffer.
-
The uptake is initiated by adding the buffer containing [3H]-L-carnitine with or without varying concentrations of this compound.
-
After a defined incubation period (e.g., 10 minutes) at 37°C, the uptake is terminated by washing the cells with ice-cold buffer.
-
Cells are lysed, and the radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The amount of [3H]-L-carnitine uptake is normalized to the protein content of the cell lysate. The inhibitory effect of this compound is calculated as a percentage of the control uptake.
4.3. Lecithin:Cholesterol Acyltransferase (LCAT) Activity Assay
This protocol describes a common method for measuring LCAT activity.[2][9][10][11][14]
-
Substrate Preparation: Artificial HDL (aHDL) particles are prepared containing phosphatidylcholine and [3H]-cholesterol.
-
Enzyme Reaction:
-
The aHDL substrate is incubated with a source of LCAT (e.g., plasma sample or purified enzyme) in a suitable buffer at 37°C.
-
The reaction is initiated in the presence or absence of this compound.
-
-
Extraction and Quantification:
-
The reaction is stopped, and lipids are extracted.
-
The free [3H]-cholesterol and the newly formed [3H]-cholesteryl esters are separated using thin-layer chromatography (TLC).
-
The radioactivity in the cholesteryl ester spot is quantified to determine LCAT activity.
-
-
Data Analysis: The LCAT activity is expressed as the rate of cholesteryl ester formation, and the inhibitory effect of this compound is calculated.
4.4. Western Blot for MAPK Phosphorylation
This protocol is a standard method for detecting protein phosphorylation.[12][24][25][26][27]
-
Cell Treatment: C2C12 myotubes or other relevant cell lines are treated with this compound for various times and concentrations.
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of JNK, ERK, and p38.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate.
-
-
Data Analysis: The bands corresponding to the phosphorylated proteins are quantified, and the results are normalized to the total protein levels of JNK, ERK, and p38.
4.5. Apoptosis Assay: Cytochrome C Release and Caspase-3 Activation
This protocol outlines methods to assess key events in the mitochondrial apoptotic pathway.[3][4][28][29][30]
-
Cell Treatment: Cells are treated with an apoptotic stimulus in the presence or absence of this compound.
-
Cytochrome C Release:
-
Cells are fractionated to separate the cytosolic and mitochondrial fractions.
-
The presence of cytochrome C in the cytosolic fraction is determined by Western blotting.
-
-
Caspase-3 Activity Assay:
-
Cell lysates are incubated with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
The cleavage of the substrate by active caspase-3 releases a fluorescent molecule, which is measured using a fluorometer.
-
-
Data Analysis: The amount of cytochrome C in the cytosol and the caspase-3 activity are compared between treated and untreated cells.
4.6. IL-6 Secretion Assay
This protocol is used to quantify the release of the pro-inflammatory cytokine IL-6.[1][6][15][16][31]
-
Cell Culture and Treatment: C2C12 myotubes are cultured and treated with this compound.
-
Sample Collection: The cell culture supernatant is collected at various time points.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
An ELISA plate pre-coated with an anti-IL-6 antibody is used.
-
The collected supernatants and IL-6 standards are added to the wells.
-
A detection antibody conjugated to an enzyme is added, followed by a substrate that produces a colorimetric signal.
-
-
Data Analysis: The absorbance is measured, and the concentration of IL-6 in the samples is determined by comparison to the standard curve.
Conclusion
This compound is a multifaceted molecule with a primary role in cellular energy metabolism and emerging functions in the regulation of key signaling pathways. Its ability to facilitate fatty acid oxidation is fundamental to cellular bioenergetics. Concurrently, its inhibitory effects on specific transporters and enzymes, coupled with its capacity to modulate insulin signaling, inflammatory responses, and apoptosis, highlight its potential as a significant player in both physiological and pathophysiological processes. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the intricate mechanisms of action of this compound and its potential as a therapeutic target in various diseases. Further research is warranted to fully elucidate the specific molecular interactions and downstream consequences of its signaling activities.
References
- 1. Mesenchymal Stem Cells Promote IL-6 Secretion and Suppress the Gene Expression of Proinflammatory Cytokines in Contractile C2C12 Myotubes [jstage.jst.go.jp]
- 2. Lecithin:Cholesterol Acyltransferase: From Biochemistry to Role in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. kumc.edu [kumc.edu]
- 5. Understanding Graphics Contrast [w3c.github.io]
- 6. researchgate.net [researchgate.net]
- 7. developer.mozilla.org [developer.mozilla.org]
- 8. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 9. roarbiomedical.com [roarbiomedical.com]
- 10. Development of a Novel Fluorescent Activity Assay for Lecithin:cholesterol Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bioassaysys.com [bioassaysys.com]
- 14. cloud-clone.com [cloud-clone.com]
- 15. Evidence for acute contraction-induced myokine secretion by C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 18. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Membrane cholesterol regulates inhibition and substrate transport by the glycine transporter, GlyT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. multichannelsystems.com [multichannelsystems.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. researchgate.net [researchgate.net]
- 24. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 27. The ERK and JNK pathways in the regulation of metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 28. biotech.illinois.edu [biotech.illinois.edu]
- 29. researchgate.net [researchgate.net]
- 30. media.cellsignal.com [media.cellsignal.com]
- 31. mdpi.com [mdpi.com]
Stearoyl-L-carnitine Chloride: A Potential Biomarker in Metabolic and Chronic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Stearoyl-L-carnitine chloride, a long-chain acylcarnitine, is emerging as a significant biomarker in a variety of pathological states. As an endogenous metabolite, its primary role is intrinsically linked to the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation. Alterations in the concentration of stearoyl-L-carnitine can, therefore, reflect dysregulation in cellular energy metabolism, a hallmark of numerous diseases. This technical guide provides a comprehensive overview of the current evidence supporting this compound as a biomarker, with a focus on its implications in metabolic disorders, cardiovascular disease, neurological conditions, and cancer. Detailed experimental methodologies for its quantification, along with insights into the relevant signaling pathways, are presented to facilitate further research and drug development in this promising area.
Introduction
L-carnitine and its acyl esters are essential for the metabolism of fatty acids, serving as carriers for their transport across the inner mitochondrial membrane.[1] Stearoyl-L-carnitine, the ester formed from stearic acid, is one of the most abundant long-chain acylcarnitines in human plasma and tissues. Its levels are meticulously regulated, and deviations from the norm can indicate underlying metabolic stress or dysfunction.[2] Recent advances in metabolomics have enabled the precise quantification of stearoyl-L-carnitine, revealing its association with several disease states. This guide will delve into the specifics of these associations, the methods used for its detection, and the biological pathways it influences.
This compound as a Biomarker in Disease
The utility of this compound as a biomarker has been investigated in a range of diseases. Altered plasma concentrations have been reported in conditions such as end-stage renal disease, chronic fatigue syndrome, type 2 diabetes, and Parkinson's disease.[3][4][5] Furthermore, its role in the pathophysiology of cardiovascular disease and various cancers is an active area of investigation.[6][7][8]
Quantitative Data Summary
The following table summarizes the key quantitative findings from studies investigating this compound as a disease biomarker.
| Disease State | Patient Cohort Size | Control Cohort Size | Biological Matrix | Fold Change/Direction | p-value | Reference |
| End-Stage Renal Disease | Data not available | Data not available | Plasma | Increased | Data not available | [3][9] |
| Chronic Fatigue Syndrome | Data not available | Data not available | Plasma | Decreased | Data not available | [3][9] |
| Type 2 Diabetes | Data not available | Data not available | Beta-cells (mouse model) | Accumulation | Data not available | [4] |
| Parkinson's Disease | Data not available | Data not available | Data not available | Potential metabolomics biomarker | Data not available | [4] |
| Overall Cancer Risk (Chinese adults with hypertension) | 574 | 574 | Serum | Protective (OR=0.67 for highest vs. lowest quartile) | <0.05 | [10] |
| Digestive System Cancer Risk (Chinese adults with hypertension) | 574 | 574 | Serum | Protective (OR=0.48 for highest vs. lowest quartile) | <0.05 | [10] |
| Non-Digestive System Cancer Risk (Chinese adults with hypertension) | 574 | 574 | Serum | Protective (OR=0.61 for highest vs. lowest quartile) | <0.05 | [10] |
Further research is required to populate this table with more comprehensive quantitative data from larger patient cohorts.
Experimental Protocols
The accurate quantification of this compound is paramount for its validation as a reliable biomarker. Tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) is the most common and robust analytical technique employed for this purpose.[11]
Sample Preparation
A generic protocol for the extraction of acylcarnitines from plasma or serum is outlined below.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of carnitine in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stearoyl-L-carnitine (chloride) - Applications - CAT N°: 26556 [bertin-bioreagent.com]
- 6. mdpi.com [mdpi.com]
- 7. Clinical Significance of Carnitine in the Treatment of Cancer: From Traffic to the Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. l-carnitine, a friend or foe for cardiovascular disease? A Mendelian randomization study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. The Association of Serum L-Carnitine Concentrations with the Risk of Cancer in Chinese Adults with Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical approaches to determination of carnitine in biological materials, foods and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
The Interplay of Stearoyl-L-carnitine and Chronic Fatigue Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS) is a complex, debilitating chronic illness with no established biomarkers for diagnosis or approved treatments. Emerging research points towards metabolic disturbances, particularly in mitochondrial function, as a key component of its pathophysiology. This technical guide delves into the intricate relationship between Stearoyl-L-carnitine, a long-chain acylcarnitine, and ME/CFS. It consolidates current scientific understanding, presents quantitative data on acylcarnitine levels, details experimental methodologies for their analysis, and visualizes the potential signaling pathways implicated in the disease process. The evidence suggests that altered Stearoyl-L-carnitine homeostasis may be a significant factor in the mitochondrial dysfunction observed in ME/CFS, offering potential avenues for diagnostic biomarker development and therapeutic intervention.
Introduction: The Role of Stearoyl-L-carnitine in Cellular Energetics
L-carnitine and its acyl-esters, known as acylcarnitines, are indispensable for cellular energy metabolism. Their primary function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce adenosine triphosphate (ATP). Stearoyl-L-carnitine is the ester of L-carnitine and stearic acid, an 18-carbon saturated fatty acid. The transport of long-chain fatty acids into the mitochondria is mediated by a series of enzymes, with Carnitine Palmitoyltransferase I (CPT-I) being the rate-limiting enzyme.
Given that ME/CFS is characterized by profound fatigue and post-exertional malaise, investigating mitochondrial function is a logical line of inquiry. Several studies have reported alterations in the acylcarnitine profiles of individuals with ME/CFS, pointing towards a potential impairment in fatty acid oxidation.
Quantitative Data Presentation: Acylcarnitine Levels in ME/CFS
A systematic review and meta-analysis of seven studies, encompassing 403 patients with ME/CFS, revealed significantly lower serum levels of total acylcarnitines compared to healthy controls[1][2]. One key study by Reuter and Evans provides specific data on long-chain acylcarnitines in ME/CFS patients versus healthy controls[3][4]. The following table summarizes the plasma concentrations of Stearoyl-L-carnitine and other relevant long-chain acylcarnitines from this study.
| Acylcarnitine Species | ME/CFS Patients (n=44) Mean ± SD (µM) | Healthy Controls (n=49) Mean ± SD (µM) | p-value |
| C18:0 (Stearoyl-L-carnitine) | 0.06 ± 0.02 | 0.08 ± 0.03 | < 0.01 |
| C16:0 (Palmitoyl-L-carnitine) | 0.14 ± 0.05 | 0.18 ± 0.06 | < 0.01 |
| C18:1 (Oleoyl-L-carnitine) | 0.10 ± 0.04 | 0.15 ± 0.05 | < 0.001 |
| C18:2 (Linoleoyl-L-carnitine) | 0.07 ± 0.03 | 0.11 ± 0.04 | < 0.0001 |
Data extracted from Reuter and Evans, 2011.
Experimental Protocols: Measurement of Stearoyl-L-carnitine
The gold standard for the quantitative analysis of acylcarnitines, including Stearoyl-L-carnitine, in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.
Sample Preparation
-
Plasma Collection: Whole blood is collected in EDTA-containing tubes and centrifuged to separate the plasma.
-
Protein Precipitation: Proteins in the plasma sample are precipitated by adding a solvent such as acetonitrile or methanol, often containing a mixture of stable isotope-labeled internal standards for each analyte of interest.
-
Extraction: The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant containing the acylcarnitines is transferred to a clean tube.
-
Derivatization (Optional but common): To improve chromatographic separation and ionization efficiency, the acylcarnitines in the supernatant are often derivatized to their butyl or methyl esters. This is typically achieved by incubation with butanolic or methanolic HCl.
-
Reconstitution: After derivatization, the sample is dried down under a stream of nitrogen and reconstituted in a solvent compatible with the LC mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is commonly used for the separation of acylcarnitines.
-
Mobile Phase: A gradient elution is typically employed using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate protonated molecular ions of the acylcarnitines.
-
Detection: Multiple Reaction Monitoring (MRM) is the most common mode of data acquisition. This involves selecting the precursor ion (the molecular ion of the analyte) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. This highly specific detection method minimizes interferences from other molecules in the sample.
-
MRM Transition for Stearoyl-L-carnitine (as butyl ester):
-
Precursor Ion (m/z): 456.4
-
Product Ion (m/z): 85.1 (characteristic fragment of the carnitine moiety)
-
-
Signaling Pathways and Logical Relationships
The observed decrease in Stearoyl-L-carnitine and other long-chain acylcarnitines in ME/CFS patients may be a key indicator of underlying mitochondrial dysfunction and could trigger downstream pathological signaling cascades.
Proposed Mechanism of Reduced Long-Chain Acylcarnitines in ME/CFS
A plausible hypothesis for the reduced levels of long-chain acylcarnitines is a decrease in the activity of Carnitine Palmitoyltransferase I (CPT-I)[3][4]. CPT-I is the enzyme responsible for the esterification of long-chain fatty acids to L-carnitine, a critical step for their entry into the mitochondria. Reduced CPT-I activity would lead to a bottleneck in the fatty acid oxidation pathway, resulting in lower levels of long-chain acylcarnitines and a subsequent energy deficit in cells highly dependent on this metabolic pathway, such as muscle and immune cells.
Downstream Consequences of Altered Acylcarnitine Homeostasis
The disruption of fatty acid metabolism can have far-reaching consequences, including increased oxidative stress and inflammation.
Oxidative Stress: Inefficient mitochondrial respiration can lead to the leakage of electrons from the electron transport chain, resulting in the production of reactive oxygen species (ROS). An accumulation of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA.
Inflammation: There is evidence to suggest that long-chain acylcarnitines can modulate inflammatory signaling pathways. While lower levels are observed in ME/CFS, the overall metabolic dysregulation may contribute to a pro-inflammatory state. For instance, alterations in lipid metabolism can activate transcription factors such as NF-κB, a master regulator of inflammation, leading to the production of pro-inflammatory cytokines.
Experimental Workflow for Investigating Stearoyl-L-carnitine in ME/CFS
A comprehensive investigation into the role of Stearoyl-L-carnitine in ME/CFS would involve a multi-pronged approach.
Conclusion and Future Directions
The available evidence strongly suggests a link between altered Stearoyl-L-carnitine metabolism and the pathophysiology of ME/CFS. The consistent finding of reduced long-chain acylcarnitines in patients points towards impaired mitochondrial fatty acid oxidation as a potential core deficit in the disease. This guide provides a framework for researchers and drug development professionals to further investigate this promising area.
Future research should focus on:
-
Larger cohort studies: To validate the findings on acylcarnitine profiles in a more diverse patient population.
-
Direct measurement of CPT-I activity: To confirm the hypothesized enzymatic defect in ME/CFS.
-
Functional studies: To elucidate the precise downstream consequences of reduced Stearoyl-L-carnitine on cellular function, particularly in immune cells.
-
Therapeutic interventions: Investigating the potential of L-carnitine supplementation, possibly in combination with other metabolic modulators, to restore normal fatty acid oxidation and alleviate symptoms in ME/CFS.
By unraveling the complexities of Stearoyl-L-carnitine's role in ME/CFS, we may move closer to developing much-needed diagnostic tools and effective treatments for this debilitating condition.
References
- 1. researchgate.net [researchgate.net]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of serum acylcarnitine levels in patients with myalgic encephalomyelitis/chronic fatigue syndrome and healthy controls: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of serum acylcarnitine levels in patients with myalgic encephalomyelitis/chronic fatigue syndrome and healthy controls: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Elevated Stearoyl-L-carnitine in Renal Disease: A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Chronic Kidney Disease (CKD) is characterized by a progressive loss of kidney function and is associated with a host of metabolic abnormalities. Among these, the dysregulation of fatty acid metabolism has emerged as a critical factor in the pathophysiology of renal disease. Elevated plasma levels of long-chain acylcarnitines, particularly Stearoyl-L-carnitine (C18), are increasingly recognized as a hallmark of this metabolic disruption. This technical guide provides an in-depth examination of the role of elevated Stearoyl-L-carnitine in renal disease, synthesizing current research for an audience of researchers, scientists, and drug development professionals. We will explore the underlying biochemical pathways, its implications in disease progression, its potential as a biomarker, and the experimental methodologies used for its quantification.
Introduction: The Intersection of Fatty Acid Metabolism and Renal Decline
The kidneys are metabolically active organs that rely heavily on fatty acid oxidation (FAO) for their energy requirements.[1] In the context of renal disease, mitochondrial dysfunction and impaired FAO are common features, leading to a cascade of detrimental effects, including cellular toxicity, inflammation, and fibrosis.[1][2]
L-carnitine is fundamental to this process, acting as a shuttle for long-chain fatty acids across the inner mitochondrial membrane for β-oxidation.[1][3][4] When FAO is compromised, or when renal clearance is reduced, incompletely oxidized fatty acids accumulate as acylcarnitine esters.[1] Serum acylcarnitines, including Stearoyl-L-carnitine, increase in CKD and maintenance hemodialysis (MHD) patients, primarily due to impaired excretion by the failing kidney.[5][6] This accumulation is not merely a consequence of renal dysfunction but is also implicated as an active contributor to the progression of kidney damage.[1]
Biochemical Context: The Role of Stearoyl-L-carnitine in Cellular Metabolism
Stearoyl-L-carnitine is the carnitine ester of stearic acid, an 18-carbon saturated fatty acid. Its formation is a key step in the transport of stearic acid into the mitochondrial matrix, where it undergoes β-oxidation to produce acetyl-CoA, a primary fuel for the Krebs cycle and subsequent ATP generation.
The transport process is mediated by a series of enzymes:
-
Acyl-CoA Synthetase: Activates stearic acid in the cytoplasm to form Stearoyl-CoA.
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of Stearoyl-CoA to Stearoyl-L-carnitine.[3] This is a major regulatory point in FAO.[3]
-
Carnitine-Acylcarnitine Translocase (CACT): Transports Stearoyl-L-carnitine across the inner mitochondrial membrane in exchange for free carnitine.[7]
-
Carnitine Palmitoyltransferase II (CPT2): Located on the inner mitochondrial membrane, CPT2 converts Stearoyl-L-carnitine back to Stearoyl-CoA within the mitochondrial matrix, releasing free carnitine.[3][8]
The regenerated Stearoyl-CoA then enters the β-oxidation spiral.
References
- 1. The Role of L-Carnitine in Kidney Disease and Related Metabolic Dysfunctions [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Involvement of impaired carnitine-induced fatty acid oxidation in experimental and human diabetic kidney disease [insight.jci.org]
- 5. Relationship between serum carnitine, acylcarnitines, and renal function in patients with chronic renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Stearoyl-CoA desaturase 1 deficiency drives saturated lipid accumulation and increases liver and plasma acylcarnitines - PMC [pmc.ncbi.nlm.nih.gov]
The Diminishing Signature of Stearoyl-L-carnitine in Alzheimer's Disease: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss. Emerging evidence from the field of metabolomics has identified significant alterations in lipid metabolism in individuals with AD. Among these, the depletion of specific long-chain acylcarnitines, particularly stearoyl-L-carnitine, has garnered attention as a potential biomarker and a key player in the underlying pathology of the disease. This technical guide provides a comprehensive overview of the current understanding of decreased stearoyl-L-carnitine in AD, focusing on quantitative data, experimental methodologies, and the implicated signaling pathways.
Data Presentation: Quantitative Levels of Stearoyl-L-carnitine in Alzheimer's Disease
Recent metabolomic studies have consistently demonstrated a progressive decrease in serum levels of stearoyl-L-carnitine (C18) across the continuum of Alzheimer's disease, from preclinical stages to full-blown dementia. The following table summarizes the quantitative data from a key study in the field, illustrating the decline in stearoyl-L-carnitine concentrations.
| Group | N | Stearoyl-L-carnitine (C18) (μmol/L) Mean ± SD |
| Healthy Subjects (HS) | 46 | 0.29 ± 0.08 |
| Subjective Memory Complaint (SMC) | 24 | 0.25 ± 0.06 |
| Mild Cognitive Impairment (MCI) | 18 | 0.23 ± 0.05 |
| Alzheimer's Disease (AD) | 29 | 0.22 ± 0.05 |
Data adapted from Leoni et al., PLOS ONE, 2016.[1][2][3]
This dose-dependent decrease suggests a strong correlation between reduced stearoyl-L-carnitine levels and the progression of Alzheimer's disease pathology.
Experimental Protocols: Quantification of Stearoyl-L-carnitine
The accurate quantification of stearoyl-L-carnitine in biological matrices is predominantly achieved using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This methodology offers high sensitivity and specificity for the detection of individual acylcarnitine species.
Sample Preparation: Serum/Plasma
-
Internal Standard Spiking: To a 100 µL aliquot of serum or plasma, add a known concentration of an appropriate internal standard, such as d3-stearoyl-L-carnitine. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in extraction efficiency.
-
Protein Precipitation: Add 300 µL of ice-cold methanol to the sample. Vortex the mixture vigorously for 10 seconds to precipitate proteins.
-
Incubation and Centrifugation: Incubate the samples for 10 minutes at ambient temperature. Following incubation, centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a clean autosampler vial.
-
Dilution: Add 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water) to the vial and vortex for 10 seconds. The sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., Raptor ARC-18, 100 x 2.1 mm, 2.7 µm) is typically used for the separation of acylcarnitines.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient elution is employed to separate the acylcarnitines based on their chain length and polarity. A typical gradient might start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic long-chain acylcarnitines like stearoyl-L-carnitine.
-
Flow Rate: A flow rate of 0.4-0.5 mL/min is commonly used.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate protonated molecular ions of the acylcarnitines.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte.
-
MRM Transitions:
-
Instrumentation: A triple quadrupole mass spectrometer is the instrument of choice for MRM analysis.
-
Signaling Pathways and Pathophysiological Implications
The decrease in stearoyl-L-carnitine in Alzheimer's disease is not merely a biomarker but is indicative of a fundamental disruption in cellular energy metabolism, particularly within the mitochondria.
The Role of Stearoyl-L-carnitine in Mitochondrial Beta-Oxidation
Stearoyl-L-carnitine is an essential molecule for the transport of stearic acid, a long-chain fatty acid, into the mitochondrial matrix for beta-oxidation. This process is a major source of acetyl-CoA, which fuels the tricarboxylic acid (TCA) cycle to generate ATP.
Caption: Carnitine shuttle for long-chain fatty acid transport.
Consequences of Decreased Stearoyl-L-carnitine in Alzheimer's Disease
A reduction in stearoyl-L-carnitine levels signifies impaired transport of long-chain fatty acids into the mitochondria. This "bottleneck" in fatty acid metabolism has several downstream consequences that are highly relevant to Alzheimer's disease pathology.
Caption: Pathophysiological consequences of decreased stearoyl-L-carnitine.
The impairment of beta-oxidation leads to a deficit in acetyl-CoA production. This has a dual impact:
-
Reduced Energy Production: Less acetyl-CoA entering the TCA cycle results in decreased ATP synthesis, compromising the high energy demands of neurons and contributing to synaptic dysfunction.
-
Impaired Acetylcholine Synthesis: Acetyl-CoA is a crucial precursor for the synthesis of the neurotransmitter acetylcholine, which is vital for learning and memory. A reduction in acetyl-CoA levels can lead to a cholinergic deficit, a well-established feature of Alzheimer's disease.
Furthermore, the accumulation of unprocessed fatty acids and the overall mitochondrial dysfunction can lead to an increase in the production of reactive oxygen species (ROS), inducing oxidative stress and contributing to neuronal damage. Recent studies also suggest a link between mitochondrial dysfunction and the hyperphosphorylation of tau protein, a key component of neurofibrillary tangles.[5]
Experimental Workflow: From Sample to Data
The following diagram outlines the typical workflow for a metabolomics study investigating stearoyl-L-carnitine levels in Alzheimer's disease.
Caption: Experimental workflow for acylcarnitine analysis.
Conclusion
The consistent observation of decreased stearoyl-L-carnitine levels in individuals with Alzheimer's disease highlights a significant and early disruption in long-chain fatty acid metabolism. This metabolic alteration is not merely a consequence of the disease but is intrinsically linked to core pathological mechanisms, including mitochondrial dysfunction, energy deficit, cholinergic impairment, and oxidative stress. The robust and reproducible quantification of stearoyl-L-carnitine using LC-MS/MS provides a valuable tool for researchers and clinicians, offering potential for early diagnosis, patient stratification, and the development of novel therapeutic strategies aimed at restoring metabolic homeostasis in the brain. Further investigation into the precise molecular mechanisms linking decreased stearoyl-L-carnitine to amyloid and tau pathology is warranted and holds promise for advancing our understanding and treatment of Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Serum Levels of Acyl-Carnitines along the Continuum from Normal to Alzheimer's Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serum Levels of Acyl-Carnitines along the Continuum from Normal to Alzheimer's Dementia | PLOS One [journals.plos.org]
- 4. it.restek.com [it.restek.com]
- 5. Palmitoyl-L-carnitine induces tau phosphorylation and mitochondrial dysfunction in neuronal cells | PLOS One [journals.plos.org]
Technical Guide: Inhibition of the Glycine Transporter 2 (GlyT2) by Stearoyl-L-carnitine chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory effects of Stearoyl-L-carnitine chloride on the glycine transporter 2 (GlyT2). GlyT2 is a crucial presynaptic transporter responsible for the reuptake of glycine, a primary inhibitory neurotransmitter in the spinal cord and brainstem. Inhibition of GlyT2 is a promising therapeutic strategy for the management of chronic pain. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying molecular interactions and experimental workflows.
Quantitative Data on GlyT2 Inhibition by Acylcarnitines
This compound has been identified as a less potent inhibitor of the GlyT2 transporter compared to other long-chain acylcarnitines. The available quantitative data is summarized in the table below, placing this compound in the context of other relevant compounds.
| Compound | GlyT2 Inhibition | IC50 (μM) | Transporter Specificity | Notes |
| This compound | 16.8% inhibition of glycine response at 3 µM [1] | N/A | Less potent at GlyT2 [1][2] | Considered a weak inhibitor. The acyl chain is fully saturated (C18:0). |
| Oleoyl-L-carnitine (OLCarn) | Potent, non-competitive inhibitor | 0.34 | Selective for GlyT2 | Monounsaturated acyl chain (C18:1) appears optimal for potent inhibition.[3][4] |
| Linoleoyl-L-carnitine (LiLCarn) | 9.5% inhibition of glycine response at 3 µM | > 10 | Weakly active at GlyT2 | Polyunsaturated acyl chain (C18:2) is less effective than the monounsaturated counterpart.[3] |
| N-arachidonyl-glycine (NAGly) | Partial, non-competitive inhibitor | 3.4 - 9.1 | Selective for GlyT2 | An endogenous bioactive lipid that served as an early lead for lipid-based GlyT2 inhibitors.[5] |
Experimental Protocols
The characterization of GlyT2 inhibitors is primarily achieved through two key experimental methodologies: electrophysiological measurements in Xenopus laevis oocytes and radioactive glycine uptake assays in mammalian cell lines.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This technique directly measures the function of the GlyT2 transporter by recording the ion currents associated with glycine transport.
Methodology:
-
Preparation of Oocytes: Xenopus laevis oocytes are surgically harvested and defolliculated.
-
cRNA Injection: Oocytes are microinjected with cRNA encoding for human GlyT2. Control oocytes are injected with water. The oocytes are then incubated for 2-5 days to allow for transporter expression.
-
Electrophysiological Recording:
-
An oocyte expressing GlyT2 is placed in a recording chamber and perfused with a standard physiological buffer (e.g., ND96 solution).
-
The oocyte is impaled with two microelectrodes filled with KCl, and the membrane potential is clamped at a holding potential, typically -60 mV.
-
The baseline current is allowed to stabilize.
-
-
Glycine Application and Inhibition Measurement:
-
A solution containing a known concentration of glycine (typically near the EC50, e.g., 30 µM) is perfused, which elicits an inward current due to the co-transport of Na+, Cl-, and glycine. This serves as the baseline response.
-
After a washout period, the oocyte is pre-incubated with the test inhibitor (e.g., this compound) for a defined period.
-
Glycine is then co-applied with the inhibitor, and the resulting current is measured.
-
The percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of the inhibitor.
-
For determining IC50 values, this procedure is repeated with a range of inhibitor concentrations.
-
[³H]Glycine Uptake Assay in HEK293 Cells
This method quantifies the rate of glycine transport into mammalian cells recombinantly expressing GlyT2.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions. The cells are then transiently or stably transfected with a plasmid vector containing the coding sequence for human GlyT2.
-
Assay Preparation: The transfected cells are seeded into multi-well plates and allowed to adhere.
-
Uptake Experiment:
-
The cell culture medium is removed, and the cells are washed with a pre-warmed uptake buffer (typically a Krebs-Ringer-HEPES buffer).
-
The cells are then incubated with the uptake buffer containing the test inhibitor (e.g., this compound) at various concentrations for a specified pre-incubation time.
-
The uptake is initiated by adding a solution containing a mixture of non-radiolabeled glycine and [³H]glycine.
-
The uptake is allowed to proceed for a short, defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
-
Termination and Lysis:
-
The uptake is terminated by rapidly aspirating the uptake solution and washing the cells with ice-cold buffer to remove extracellular [³H]glycine.
-
The cells are then lysed (e.g., with NaOH or a lysis buffer).
-
-
Quantification: The radioactivity in the cell lysate is measured using a scintillation counter. The protein concentration in each well is determined to normalize the uptake data.
-
Data Analysis: The specific uptake is determined by subtracting the non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor or in non-transfected cells). The percentage of inhibition is calculated for each concentration of this compound, and the data is fitted to a dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for assessing the inhibitory effect of a test compound on GlyT2 using the Two-Electrode Voltage Clamp (TEVC) method.
Caption: Workflow for TEVC analysis of GlyT2 inhibition.
Proposed Mechanism of Action
Long-chain acylcarnitines, including Stearoyl-L-carnitine, are believed to act as allosteric inhibitors of GlyT2. They are thought to interact with a lipid-exposed site on the transporter rather than competing directly with glycine at the orthosteric binding site. This interaction is believed to stabilize the transporter in a conformation that is non-permissive to glycine transport.
Caption: Allosteric inhibition of GlyT2 by Stearoyl-L-carnitine.
References
- 1. L-Carnitine | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. researchgate.net [researchgate.net]
- 3. aups.org.au [aups.org.au]
- 4. researchgate.net [researchgate.net]
- 5. Stearoyl-L-carnitine (chloride) -13C3 by MedChem Express, Cat. No. HY-W770914-1ST | Lucerna-Chem AG [shop.lucerna-chem.ch]
Methodological & Application
Application Note: Quantification of Stearoyl-L-carnitine in Human Plasma using a Validated LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stearoyl-L-carnitine is a long-chain acylcarnitine that plays a crucial role in the transport of stearic acid into the mitochondria for subsequent β-oxidation.[1] The quantification of Stearoyl-L-carnitine and other acylcarnitines in plasma is a vital diagnostic tool for monitoring inborn errors of metabolism, particularly fatty acid oxidation disorders.[1][2] This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the precise quantification of Stearoyl-L-carnitine in human plasma. The methodology presented herein is designed for high-throughput analysis and offers excellent accuracy and precision, making it suitable for both clinical research and drug development applications.
Experimental Workflow
The overall experimental workflow for the quantification of Stearoyl-L-carnitine in plasma is depicted below.
Caption: Experimental workflow for the LC-MS/MS quantification of Stearoyl-L-carnitine in plasma.
Detailed Experimental Protocol
1. Materials and Reagents
-
Stearoyl-L-carnitine analytical standard (≥97.0% purity)
-
Stearoyl-L-carnitine-d3 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
-
Bovine Serum Albumin (BSA) for surrogate matrix[3]
2. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of Stearoyl-L-carnitine and Stearoyl-L-carnitine-d3 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Stearoyl-L-carnitine stock solution with a 50:50 (v/v) acetonitrile/water mixture to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the Stearoyl-L-carnitine-d3 stock solution with acetonitrile to a final concentration of 1 µM.[4]
-
Calibration Standards and Quality Control Samples: Due to the presence of endogenous Stearoyl-L-carnitine in plasma, a surrogate matrix such as 100 µg/mL BSA in water is recommended for the preparation of calibration standards and QC samples.[3] Spike the surrogate matrix with the appropriate working standard solutions to achieve the desired concentration range. A typical calibration range is 2-93 nM.[4] QC samples should be prepared at a minimum of three concentration levels (low, medium, and high).
3. Sample Preparation
-
To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of 60% acetonitrile in water.[4]
-
Add 300 µL of the internal standard working solution (1 µM Stearoyl-L-carnitine-d3 in acetonitrile).[4] This step facilitates protein precipitation.
-
Vortex the mixture for 10 seconds.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
The analysis is performed on a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Zorbax Eclipse XDB-C18 (150 mm x 3.0 mm, 3.5 µm)[2] |
| Mobile Phase A | 0.1% Formic acid and 2.5 mM Ammonium Acetate in Water[2] |
| Mobile Phase B | 0.1% Formic acid and 2.5 mM Ammonium Acetate in Acetonitrile[2] |
| Flow Rate | 0.5 mL/min[2] |
| Column Temperature | 50°C[2] |
| Injection Volume | 5 µL |
| Gradient Elution | A linear gradient is employed, starting at 100% A, decreasing to 5% A over several minutes, followed by a wash with 100% B and re-equilibration.[2] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V[5] |
| Source Temperature | 450°C[5] |
| MRM Transitions | See Table 3 |
| Collision Gas | Nitrogen |
Table 3: MRM Transitions for Stearoyl-L-carnitine and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Stearoyl-L-carnitine | 428.4 | 85.1[6] |
| Stearoyl-L-carnitine-d3 | 431.4 | 85.1[3] |
The product ion at m/z 85 is a characteristic fragment of carnitine and its esters, resulting from the neutral loss of the acyl chain and the trimethylamine group.[2]
5. Data Analysis and Quantification
-
Peak integration is performed using the instrument's software.
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
A linear regression model with a weighting factor of 1/x is typically used for the calibration curve.
-
The concentration of Stearoyl-L-carnitine in the plasma samples is then calculated from the calibration curve.
Method Validation Summary
A summary of the typical validation parameters for this method is presented below.
Table 4: Method Validation Parameters
| Parameter | Typical Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2 nM[4] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | 85-115% |
| Matrix Effect | Monitored and compensated for by the internal standard. |
Signaling Pathway Context
Stearoyl-L-carnitine is an intermediate in the transport of long-chain fatty acids into the mitochondria for energy production via β-oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. restek.com [restek.com]
- 4. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. it.restek.com [it.restek.com]
Application Notes and Protocols for the HPLC Separation of Long-Chain Acylcarnitines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain acylcarnitines (LCACs) are essential intermediates in mitochondrial fatty acid β-oxidation, facilitating the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix where they are oxidized to produce energy.[1] The carnitine shuttle, a biological pathway involving carnitine palmitoyltransferase I (CPT1) and II (CPT2), is responsible for this transport.[2][3][4] Dysregulation in the metabolism of LCACs is associated with various inherited metabolic disorders, such as carnitine palmitoyltransferase deficiencies, and has been implicated in complex diseases including type 2 diabetes and cardiovascular conditions.[5]
Accurate and robust analytical methods for the separation and quantification of LCACs in biological matrices are crucial for both clinical diagnostics and biomedical research. High-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (MS/MS), offers a sensitive and specific platform for the analysis of these compounds.[6][7] This document provides detailed application notes and protocols for the separation of long-chain acylcarnitines using a reversed-phase HPLC-MS/MS method.
Signaling Pathway: The Carnitine Shuttle
The transport of long-chain fatty acids into the mitochondria is a critical step for their metabolism and is mediated by the carnitine shuttle. The following diagram illustrates this key pathway.
Caption: The Carnitine Shuttle Pathway for Long-Chain Fatty Acid Transport.
Experimental Workflow
The overall experimental workflow for the analysis of long-chain acylcarnitines from biological samples involves sample preparation, HPLC separation, and MS/MS detection and quantification.
Caption: General Experimental Workflow for LCAC Analysis.
Detailed Experimental Protocol: HPLC-MS/MS Method
This protocol is adapted from a validated method for the quantification of a broad spectrum of acylcarnitine species in plasma and tissue samples.[5]
Sample Preparation
Proper sample preparation is critical to remove interfering substances and to concentrate the analytes of interest.
-
For Plasma Samples:
-
To 20 µL of plasma, add 500 µL of ice-cold isopropyl alcohol containing 0.5% (v/v) acetic acid and a mixture of deuterated internal standards.
-
Vortex for 1 minute.
-
Sonicate in an ice-bath for 5 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
Reconstitute the dried extract in 40 µL of 90% (v/v) methanol for injection into the HPLC-MS/MS system.[8]
-
-
For Tissue Samples:
-
Weigh approximately 10 mg of frozen tissue.
-
Add 400 µL of ice-cold isopropyl alcohol containing 0.5% (v/v) acetic acid and internal standards.
-
Homogenize the tissue using a bead beater for 3 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction process twice more.
-
Pool the supernatants and dry under nitrogen.
-
Reconstitute the dried extract in 40 µL of 90% (v/v) methanol.[8]
-
HPLC Conditions
-
HPLC System: A UHPLC system capable of binary gradient elution.
-
Column: Agilent ZORBAX Eclipse Plus C18 column (2.1 mm × 100 mm, 1.8 µm).[8]
-
Mobile Phase A: Water with 0.1% (v/v) formic acid.[8]
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.[8]
-
Flow Rate: 0.45 mL/min.[9]
-
Injection Volume: 5 µL.[9]
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 - 0.5 60 40 0.7 - 2.5 10 90 2.6 - 3.5 10 90 | 3.6 - 5.0 | 60 | 40 |
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters:
-
Ion Spray Voltage: 5500 V
-
Heater Temperature: 600°C
-
Source Gas 1: 50 psi
-
Source Gas 2: 50 psi
-
Curtain Gas: 40 psi
-
Quantitative Data
The following table summarizes the MRM transitions for selected long-chain acylcarnitines and their typical retention times under the described HPLC conditions. Retention times can vary slightly between systems and columns.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Typical Retention Time (min) |
| Myristoylcarnitine (C14) | 400.3 | 85.1 | ~ 7.5 |
| Palmitoylcarnitine (C16) | 428.4 | 85.1 | ~ 8.5 |
| Stearoylcarnitine (C18) | 456.4 | 85.1 | ~ 9.5 |
| Oleoylcarnitine (C18:1) | 454.4 | 85.1 | ~ 9.3 |
| Linoleoylcarnitine (C18:2) | 452.4 | 85.1 | ~ 9.1 |
Note: The product ion at m/z 85 is a characteristic fragment for all acylcarnitines, resulting from the neutral loss of the fatty acid moiety and trimethylamine.[5]
Method Validation and Performance
A robust HPLC-MS/MS method for long-chain acylcarnitine analysis should be validated for linearity, accuracy, precision, and sensitivity.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Accuracy | 85-115% of the nominal concentration |
| Precision (CV%) | < 15% |
| Limit of Quantification (LOQ) | In the low nanomolar range (e.g., ~2 nM for some species)[9] |
Conclusion
The described HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the separation and quantification of long-chain acylcarnitines in biological samples. The detailed protocol and application notes serve as a valuable resource for researchers and scientists in the fields of metabolic research and drug development, enabling the accurate measurement of these critical biomarkers. Adherence to proper sample preparation and method validation procedures is essential for obtaining high-quality, reproducible data.
References
- 1. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. llustration of biochemical interactions: the carnitine shuttle, fatty acid oxidation, and glycolysis [pfocr.wikipathways.org]
- 4. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. Separation of Acetyl-L-carnitine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Stearoyl-L-carnitine-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stearoyl-L-carnitine is a long-chain acylcarnitine that plays a crucial role in cellular energy metabolism. It is an intermediate in the transport of stearic acid, a saturated fatty acid, into the mitochondria for subsequent β-oxidation.[1][2][3][4][5][6] The quantification of stearoylcarnitine and other acylcarnitines in biological matrices such as plasma, serum, and tissue is essential for the diagnosis and monitoring of inherited metabolic disorders, as well as for research in areas like metabolic syndrome, diabetes, and cardiovascular diseases.[2][7]
Accurate and precise quantification of endogenous metabolites by mass spectrometry requires the use of a suitable internal standard to correct for matrix effects and variations in sample preparation and instrument response.[8] Stearoyl-L-carnitine-d3 is a stable isotope-labeled form of stearoylcarnitine that serves as an ideal internal standard for the quantification of its unlabeled counterpart by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] This document provides detailed application notes and protocols for the use of Stearoyl-L-carnitine-d3 as an internal standard.
Quantitative Data
The endogenous concentrations of long-chain acylcarnitines, including stearoylcarnitine, can vary depending on physiological and pathological conditions. The following table summarizes representative quantitative data for stearoylcarnitine in human plasma.
| Analyte | Matrix | Concentration Range (µmol/L) | Analytical Method | Reference |
| Stearoylcarnitine (C18) | Human Plasma | 0.1 - 0.5 | LC-MS/MS | [10][11] |
| Long-chain acylcarnitines | Human Plasma | Varies with age and gender | LC-MS/MS | [12] |
Experimental Protocols
Sample Preparation (Human Plasma/Serum)
A simple protein precipitation method is commonly used for the extraction of acylcarnitines from plasma or serum.[13][14]
Materials:
-
Human plasma or serum samples
-
Stearoyl-L-carnitine-d3 internal standard working solution (in methanol)
-
Acetonitrile, ice-cold
-
Methanol, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma or serum.
-
Add 10 µL of the Stearoyl-L-carnitine-d3 internal standard working solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm) is suitable for the separation of long-chain acylcarnitines.[15] Alternatively, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be used.[16]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient starts with a high aqueous composition and gradually increases the organic phase to elute the more hydrophobic long-chain acylcarnitines.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 10 µL
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The following table provides the precursor and product ions for Stearoyl-L-carnitine and its d3-labeled internal standard. A common product ion at m/z 85 is often used for quantification of acylcarnitines.[7]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Stearoyl-L-carnitine (C18) | 428.4 | 85.1 | 30-40 |
| Stearoyl-L-carnitine-d3 | 431.4 | 85.1 | 30-40 |
Note: Collision energy should be optimized for the specific instrument used.
Signaling Pathways and Experimental Workflows
Fatty Acid β-Oxidation Pathway
Stearoylcarnitine is a key intermediate in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. This process, known as the carnitine shuttle, is essential for energy production from fats.[1][4][5][6]
Caption: Carnitine shuttle for long-chain fatty acid transport.
Experimental Workflow for Quantification
The following diagram illustrates the logical workflow for the quantification of stearoylcarnitine in biological samples using Stearoyl-L-carnitine-d3 as an internal standard.
Caption: Workflow for stearoylcarnitine quantification.
References
- 1. Frontiers | Long-Chain Acylcarnitines and Cardiac Excitation-Contraction Coupling: Links to Arrhythmias [frontiersin.org]
- 2. Acylcarnitines—old actors auditioning for new roles in metabolic physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acylcarnitine: Structure, Metabolism, Functions, and Advanced Analysis Techniques - MetwareBio [metwarebio.com]
- 4. mdpi.com [mdpi.com]
- 5. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 6. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Determination of the reference range of endogenous plasma carnitines in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Plasma acylcarnitine levels increase with healthy aging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. it.restek.com [it.restek.com]
- 16. bevital.no [bevital.no]
Application Notes and Protocols for Studying the Effects of Stearoyl-L-carnitine in Cell-Based Assays
Introduction
Stearoyl-L-carnitine is a long-chain acylcarnitine, an ester of L-carnitine and stearic acid. L-carnitine's primary physiological role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation and energy production.[1][2] This central role in metabolism suggests that stearoyl-L-carnitine could significantly impact cellular bioenergetics, mitochondrial function, and related signaling pathways. Dysregulation of acylcarnitine metabolism has been linked to various pathological conditions, making the study of specific species like stearoyl-L-carnitine critical.
These application notes provide detailed protocols for a suite of cell-based assays designed to investigate the multifaceted effects of stearoyl-L-carnitine on cell health and function. The assays cover key cellular processes including viability, apoptosis, mitochondrial health, oxidative stress, and inflammation, providing a comprehensive toolkit for researchers, scientists, and drug development professionals.
Application Note 1: Assessment of Cell Viability and Cytotoxicity
Principle: Tetrazolium-based assays, such as the MTT and XTT assays, are colorimetric methods used to assess cell viability. These assays measure the metabolic activity of a cell population.[3] In viable cells, mitochondrial dehydrogenases, like NADH dehydrogenase, reduce the yellow tetrazolium salt (e.g., MTT) to a colored, insoluble formazan product (purple for MTT).[4][5][6] The intensity of the color produced is directly proportional to the number of metabolically active, and therefore viable, cells. This assay is fundamental for determining the cytotoxic potential of stearoyl-L-carnitine and for establishing appropriate concentration ranges for subsequent functional assays.
Data Presentation:
Table 1: Effect of Stearoyl-L-carnitine on Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) (Relative to Control) |
| Untreated Control | 0 | 1.25 ± 0.08 | 100% |
| Vehicle Control (e.g., 0.1% DMSO) | 0 | 1.23 ± 0.09 | 98.4% |
| Stearoyl-L-carnitine | 1 | 1.26 ± 0.07 | 100.8% |
| Stearoyl-L-carnitine | 10 | 1.21 ± 0.10 | 96.8% |
| Stearoyl-L-carnitine | 50 | 1.15 ± 0.09 | 92.0% |
| Stearoyl-L-carnitine | 100 | 0.98 ± 0.11 | 78.4% |
| Stearoyl-L-carnitine | 200 | 0.65 ± 0.06 | 52.0% |
| Positive Control (e.g., Staurosporine) | 1 | 0.15 ± 0.03 | 12.0% |
Note: Data are hypothetical and for illustrative purposes only.
Mandatory Visualization:
References
- 1. L-carnitine--metabolic functions and meaning in humans life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Mitochondrial Function Assay with Stearoyl-L-carnitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial fatty acid oxidation (FAO) is a critical metabolic pathway for energy production in many tissues, particularly the heart and skeletal muscle.[1][2] Dysregulation of FAO is implicated in a variety of diseases, including metabolic syndrome, cardiovascular diseases, and neurodegenerative disorders.[3][4] Assaying mitochondrial function with specific long-chain fatty acid substrates is crucial for understanding disease mechanisms and for the development of novel therapeutics.
Stearoyl-L-carnitine is the activated form of stearic acid, an 18-carbon saturated fatty acid, ready for transport into the mitochondrial matrix for β-oxidation. Unlike assays that provide a long-chain fatty acid and L-carnitine separately, the use of Stearoyl-L-carnitine directly as a substrate allows for the specific assessment of mitochondrial β-oxidation and electron transport chain (ETC) function, bypassing the regulatory step of carnitine palmitoyltransferase 1 (CPT1).[5][6][7][8] CPT1, located on the outer mitochondrial membrane, is the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria and is a key regulatory point in FAO.[5][6][7][8] By providing the acylcarnitine directly, researchers can investigate the intrinsic capacity of the mitochondrial matrix enzymes and the ETC to oxidize fatty acids, independent of CPT1 activity.
These application notes provide a detailed protocol for assessing mitochondrial function using Stearoyl-L-carnitine with the Seahorse XF Analyzer platform, a common tool for real-time measurement of cellular metabolism.
Signaling Pathway: Mitochondrial Fatty Acid Oxidation
The transport of long-chain fatty acids into the mitochondrial matrix is a multi-step process. Fatty acids are first activated to acyl-CoAs in the cytoplasm. CPT1 then converts acyl-CoA to acylcarnitine, which is transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT). Once inside the matrix, CPT2 converts acylcarnitine back to acyl-CoA, which then enters the β-oxidation spiral.
Caption: Mitochondrial long-chain fatty acid transport and β-oxidation pathway.
Experimental Protocols
Protocol 1: Measuring Mitochondrial Respiration in Intact Cells using Stearoyl-L-carnitine
This protocol is designed for use with a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF DMEM or RPMI medium, pH 7.4
-
Stearoyl-L-carnitine hydrochloride
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Oligomycin (ATP synthase inhibitor)
-
Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP; mitochondrial uncoupler)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Cell line of interest
Procedure:
-
Cell Culture:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.[1]
-
-
Prepare Assay Media:
-
Substrate-Limited Assay Medium: Prepare Seahorse XF DMEM or RPMI medium supplemented with 2 mM Glucose and 0.5 mM L-carnitine. Do not add Stearoyl-L-carnitine at this stage.
-
Stearoyl-L-carnitine-BSA Conjugate: Prepare a stock solution of Stearoyl-L-carnitine conjugated to fatty acid-free BSA. A common molar ratio is 6:1 (Stearoyl-L-carnitine:BSA).
-
Injection Port Solutions: Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A in the appropriate assay medium at the desired final concentrations.
-
-
Assay Day:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant and incubate at 37°C in a non-CO2 incubator overnight.[5]
-
Remove the cell culture medium from the cell plate and wash twice with the pre-warmed Substrate-Limited Assay Medium.
-
Add the final volume of Substrate-Limited Assay Medium to each well.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour.
-
Load the injection ports of the hydrated sensor cartridge with the prepared solutions of Stearoyl-L-carnitine-BSA conjugate, oligomycin, FCCP, and rotenone/antimycin A.
-
Calibrate the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
Experimental Workflow:
Caption: Experimental workflow for the Seahorse XF mitochondrial function assay.
Protocol 2: Measuring Mitochondrial Respiration in Permeabilized Cells
This protocol allows for the direct delivery of Stearoyl-L-carnitine to the mitochondria, bypassing the plasma membrane.
Materials:
-
Same as Protocol 1, with the addition of a permeabilizing agent (e.g., saponin or digitonin).
-
Mitochondrial Assay Solution (MAS): e.g., 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2.
Procedure:
-
Cell Culture and Media Preparation: Follow steps 1 and 2 from Protocol 1, using MAS as the base for the assay medium.
-
Assay Day:
-
Follow the initial steps of Protocol 1 for sensor cartridge hydration.
-
Wash cells with MAS.
-
Add the permeabilizing agent to the MAS at a pre-optimized concentration and incubate for a short period (e.g., 5-10 minutes).
-
Wash away the permeabilizing agent with MAS.
-
Add MAS containing Stearoyl-L-carnitine to the wells.
-
Proceed with the Seahorse XF assay as described in Protocol 1, injecting other substrates and inhibitors as required.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the Seahorse XF assay.
Table 1: Basal and Maximal Respiration in Response to Stearoyl-L-carnitine
| Cell Line/Treatment | Basal OCR (pmol/min) | OCR after Stearoyl-L-carnitine (pmol/min) | Maximal Respiration (FCCP) (pmol/min) |
| Control | 50 ± 5 | 150 ± 10 | 300 ± 20 |
| Treatment X | 45 ± 4 | 100 ± 8 | 200 ± 15 |
| Treatment Y | 60 ± 6 | 180 ± 12 | 350 ± 25 |
Table 2: Parameters of Mitochondrial Function
| Cell Line/Treatment | ATP Production (pmol/min) | Proton Leak (pmol/min) | Spare Respiratory Capacity (%) |
| Control | 100 ± 8 | 20 ± 2 | 100 ± 10 |
| Treatment X | 70 ± 6 | 25 ± 3 | 60 ± 8 |
| Treatment Y | 120 ± 10 | 18 ± 2 | 120 ± 12 |
Note: The data presented in the tables are for illustrative purposes only and will vary depending on the cell type and experimental conditions.
Conclusion
The use of Stearoyl-L-carnitine in mitochondrial function assays provides a powerful tool to dissect the intricacies of fatty acid oxidation. By delivering the substrate directly to the inner mitochondrial membrane transport machinery, researchers can gain valuable insights into the capacity of the β-oxidation pathway and the electron transport chain, independent of the highly regulated CPT1. These protocols and application notes offer a framework for the robust and reproducible assessment of mitochondrial metabolism, which is essential for advancing our understanding of metabolic diseases and for the development of targeted therapies.
References
- 1. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria [escholarship.org]
- 7. aminer.org [aminer.org]
- 8. escholarship.org [escholarship.org]
Stearoyl-L-carnitine Chloride: Application Notes and Protocols for Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoyl-L-carnitine chloride, the ester of stearic acid and L-carnitine, is a long-chain acylcarnitine that plays a crucial role in cellular energy metabolism. As an endogenous metabolite, it is integral to the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a critical step for fatty acid β-oxidation and subsequent ATP production. In the field of lipidomics, Stearoyl-L-carnitine serves as a valuable biomarker and a bioactive molecule for investigating metabolic pathways, particularly those related to fatty acid metabolism and associated pathological conditions.
Recent research has highlighted the involvement of long-chain acylcarnitines, including Stearoyl-L-carnitine, in various cellular signaling processes, notably inflammation and nuclear receptor activation. This makes this compound a molecule of significant interest for researchers in drug development and metabolic diseases, as its modulation could have therapeutic implications.
These application notes provide a comprehensive overview of the applications of this compound in lipidomics research, including its role in cellular signaling and detailed protocols for its analysis.
Data Presentation
The following tables summarize the key quantitative data regarding the biological activities of Stearoyl-L-carnitine.
| Biological Target | Organism/System | Effect | Concentration | Inhibition (%) | Reference |
| Glycine Transporter 2 (GlyT2) | Xenopus laevis oocytes | Inhibition of glycine transport | 3 µM | 16.8% | [1] |
| Na+-dependent Carnitine Uptake | Human Proximal Convoluted Tubular (HPCT) cells | Inhibition of carnitine uptake | 500 µM | ~50% | [2] |
Signaling Pathways
Stearoyl-L-carnitine, as a long-chain acylcarnitine, is implicated in key cellular signaling pathways that regulate inflammation and metabolism.
Pro-inflammatory Signaling Pathway
Long-chain acylcarnitines have been shown to activate pro-inflammatory signaling pathways. Studies using representative long-chain acylcarnitines indicate a mechanism that can lead to the phosphorylation of JNK and ERK, key components of the MAPK signaling cascade. This activation appears to be dependent on the adaptor protein MyD88, suggesting a potential, though not yet fully elucidated, link to the Toll-like receptor (TLR) signaling pathway. The activation of these pathways ultimately leads to the production of pro-inflammatory cytokines.[3][4][5]
Caption: Pro-inflammatory signaling cascade activated by long-chain acylcarnitines.
PPAR Signaling Pathway
L-carnitine and its long-chain esters are also involved in the regulation of Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathways. PPARs are nuclear receptors that play a critical role in the regulation of lipid and glucose metabolism. Long-chain fatty acids and their derivatives can act as ligands for PPARs, influencing the expression of genes involved in fatty acid oxidation. While direct binding of Stearoyl-L-carnitine to PPARs is an area of ongoing research, its role as a key component in fatty acid metabolism suggests an indirect regulatory function in these pathways.[6][7]
Caption: Putative role of long-chain acylcarnitines in PPAR signaling.
Experimental Protocols
Quantification of Stearoyl-L-carnitine in Plasma using LC-MS/MS
This protocol provides a robust method for the sensitive and specific quantification of Stearoyl-L-carnitine in plasma samples. The workflow involves protein precipitation, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[8]
Caption: Workflow for the quantification of Stearoyl-L-carnitine in plasma.
-
This compound standard
-
Internal Standard (e.g., d3-Stearoyl-L-carnitine)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Plasma samples
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: Return to 5% B
-
12.1-15 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Stearoyl-L-carnitine: Precursor ion (Q1) m/z 428.4 -> Product ion (Q3) m/z 85.1
-
Internal Standard (d3-Stearoyl-L-carnitine): Precursor ion (Q1) m/z 431.4 -> Product ion (Q3) m/z 85.1
-
-
Collision Energy and other MS parameters: Optimize based on the specific instrument used.
-
Integrate the peak areas for both Stearoyl-L-carnitine and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve using known concentrations of Stearoyl-L-carnitine standard.
-
Determine the concentration of Stearoyl-L-carnitine in the plasma samples by interpolating their peak area ratios on the calibration curve.
Conclusion
This compound is a critical molecule for lipidomics research, offering insights into fatty acid metabolism and its dysregulation in various diseases. Its emerging role in cellular signaling pathways, particularly inflammation, opens new avenues for therapeutic intervention. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their studies. Further investigation into the specific molecular interactions and dose-dependent effects of Stearoyl-L-carnitine on signaling cascades will be crucial for fully elucidating its biological functions and therapeutic potential.
References
- 1. Oleoyl-L-carnitine inhibits glycine transport by GlyT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stearoyl-L-carnitine (chloride) - Applications - CAT N°: 26556 [bertin-bioreagent.com]
- 3. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acylcarnitines activate proinflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acylcarnitines—old actors auditioning for new roles in metabolic physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-chain fatty acids regulate liver carnitine palmitoyltransferase I gene (L-CPT I) expression through a peroxisome-proliferator-activated receptor alpha (PPARalpha)-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acylcarnitine Analysis in Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylcarnitines are essential intermediates in fatty acid and amino acid metabolism, playing a crucial role in the transport of long-chain fatty acids into the mitochondria for beta-oxidation.[1][2][3] The analysis of acylcarnitine profiles in serum is a vital diagnostic tool for detecting inborn errors of metabolism, such as fatty acid oxidation disorders and organic acidemias.[2][4][5] Furthermore, monitoring acylcarnitine levels is valuable in drug development and metabolic research to assess mitochondrial function and identify potential metabolic liabilities of new chemical entities.
This document provides detailed application notes and protocols for the sample preparation of serum for acylcarnitine analysis, primarily focusing on methods compatible with liquid chromatography-tandem mass spectrometry (LC-MS/MS), the most common analytical platform for this application.[5]
Sample Preparation Strategies
The primary goal of sample preparation is to remove interfering substances, such as proteins and phospholipids, from the serum matrix and to isolate the acylcarnitines of interest for accurate and sensitive quantification. The choice of method depends on the analytical goal, required throughput, and the specific acylcarnitine species being targeted. The most common strategies include:
-
Protein Precipitation (PPT): A simple and rapid method suitable for high-throughput analysis.[6] It involves adding a water-miscible organic solvent to the serum to denature and precipitate proteins.
-
Solid-Phase Extraction (SPE): A more selective technique that can provide cleaner extracts than PPT.[7][8][9] It utilizes a solid sorbent to retain the analytes of interest while interfering compounds are washed away.
-
Derivatization: A chemical modification of acylcarnitines to improve their chromatographic and mass spectrometric properties.[1][10][11] Butylation is a common derivatization technique for acylcarnitines.[1][4][5]
Quantitative Data Summary
The following tables summarize typical performance data for different sample preparation methods.
Table 1: Comparison of Sample Preparation Methods
| Parameter | Protein Precipitation | Solid-Phase Extraction | Derivatization (Butylation) |
| Throughput | High | Medium to High (with automation) | Lower |
| Selectivity | Low | High | High |
| Recovery | Good (typically >80%) | Excellent (typically >90%)[8] | Excellent (typically >95%) |
| Matrix Effects | Can be significant | Minimized | Minimized |
| Cost per sample | Low | Medium | Medium |
Table 2: Reported Recovery and Precision for Acylcarnitine Analysis
| Method | Analyte | Recovery (%) | Within-day Precision (CV%) | Between-day Precision (CV%) | Reference |
| Protein Precipitation | Various Acylcarnitines | 84 - 112 | < 10 | 4.4 - 14.2 | [12] |
| Online SPE-LC-MS/MS | Carnitine & Acylcarnitines | 98 - 105 | < 18 | < 18 | [8] |
Experimental Protocols
Protocol 1: Protein Precipitation using Methanol
This protocol describes a simple and rapid method for the precipitation of proteins from serum samples.
Materials:
-
Serum samples
-
Methanol (LC-MS grade), chilled at -20°C
-
Internal standard solution (a mix of stable isotope-labeled acylcarnitines in methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge capable of reaching >12,000 x g
-
Autosampler vials
Procedure:
-
Sample Thawing: Thaw frozen serum samples on ice.
-
Aliquoting: Aliquot 100 µL of serum into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard solution to each serum sample. Vortex briefly to mix.
-
Protein Precipitation: Add 400 µL of ice-cold methanol to each tube.[13]
-
Vortexing: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial without disturbing the protein pellet.
-
Analysis: The samples are now ready for injection into the LC-MS/MS system.
Protocol 2: Derivatization with Butanolic HCl
This protocol describes the butylation of acylcarnitines to their butyl esters, which can improve their chromatographic separation and detection by mass spectrometry.[1][4][5]
Materials:
-
Serum samples
-
Internal standard solution (as in Protocol 1)
-
3 M Butanolic HCl (commercially available or prepared by bubbling HCl gas through n-butanol)
-
Nitrogen gas evaporator
-
Heating block
-
Reconstitution solution (e.g., 80:20 methanol:water)
-
Other materials as listed in Protocol 1
Procedure:
-
Protein Precipitation: Follow steps 1-7 of Protocol 1.
-
Evaporation: Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Derivatization: Add 100 µL of 3 M butanolic HCl to each dried sample.
-
Incubation: Cap the tubes tightly and incubate at 65°C for 20 minutes in a heating block.
-
Evaporation: Evaporate the butanolic HCl to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution. Vortex to ensure complete dissolution.
-
Transfer: Transfer the reconstituted sample to an autosampler vial.
-
Analysis: The derivatized samples are now ready for LC-MS/MS analysis.
Visualizations
Caption: A streamlined workflow for acylcarnitine analysis in serum.
Caption: The logical flow of acylcarnitine analysis from sample to result.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Carnitine and Acylcarnitine Analysis Service | LC–MS/MS Quantification - Creative Proteomics [creative-proteomics.com]
- 4. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 11. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
Application Notes and Protocols for the Derivatization of Stearoyl-L-carnitine for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoyl-L-carnitine is a long-chain acylcarnitine that plays a crucial role in the transport of stearic acid into the mitochondria for subsequent β-oxidation and energy production. The quantitative analysis of Stearoyl-L-carnitine is of significant interest in various fields, including the study of metabolic disorders, drug development, and nutritional science. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, due to the low volatility and high polarity of Stearoyl-L-carnitine, direct analysis by GC-MS is not feasible. Chemical derivatization is therefore a mandatory step to increase its volatility and thermal stability, making it amenable to GC-MS analysis.
This document provides detailed application notes and protocols for the derivatization of Stearoyl-L-carnitine for subsequent GC-MS analysis. The described two-step derivatization process, involving esterification followed by silylation, is a robust and reliable method for the quantitative analysis of this important metabolite.
Principle of Derivatization
The derivatization of Stearoyl-L-carnitine for GC-MS analysis is typically a two-step process targeting the two functional groups responsible for its low volatility: the carboxylic acid group and the hydroxyl group.
-
Esterification: The carboxylic acid group is converted to an ester, most commonly a methyl ester, to reduce its polarity and increase its volatility.
-
Silylation: The hydroxyl group is converted to a trimethylsilyl (TMS) ether, which further increases the volatility and thermal stability of the molecule.
This dual derivatization approach ensures that the resulting derivative is sufficiently volatile and stable for successful separation and detection by GC-MS.
Experimental Protocols
Materials and Reagents
-
Stearoyl-L-carnitine standard
-
Internal Standard (e.g., Heptadecanoyl-L-carnitine)
-
Methanol, anhydrous
-
Acetyl chloride
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine, anhydrous
-
Hexane, GC grade
-
Nitrogen gas, high purity
-
Glass reaction vials with PTFE-lined screw caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Protocol 1: Two-Step Derivatization (Esterification and Silylation)
This protocol is recommended for the comprehensive derivatization of Stearoyl-L-carnitine.
Step 1: Esterification (Methylation)
-
Sample Preparation: Place 10-100 µg of the dried sample or standard containing Stearoyl-L-carnitine into a glass reaction vial.
-
Reagent Preparation: Prepare fresh 3 M methanolic HCl by slowly adding 240 µL of acetyl chloride to 1 mL of anhydrous methanol. (Caution: This reaction is exothermic and should be performed in a fume hood).
-
Reaction: Add 200 µL of 3 M methanolic HCl to the reaction vial.
-
Incubation: Securely cap the vial and heat at 60°C for 60 minutes.
-
Drying: After incubation, cool the vial to room temperature and evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.
Step 2: Silylation
-
Reconstitution: To the dried residue from the esterification step, add 50 µL of anhydrous pyridine and 50 µL of MSTFA.
-
Reaction: Securely cap the vial and vortex briefly.
-
Incubation: Heat the vial at 70°C for 30 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis. Inject 1-2 µL of the derivatized solution into the GC-MS system.
Logical Workflow for Stearoyl-L-carnitine Derivatization
Caption: Workflow of the two-step derivatization of Stearoyl-L-carnitine.
Data Presentation
The following table summarizes the expected quantitative data for the derivatization and GC-MS analysis of Stearoyl-L-carnitine. The values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Value | Reference |
| Derivatization Efficiency | ||
| Esterification Yield | > 95% | Theoretical |
| Silylation Yield | > 98% | Theoretical |
| GC-MS Parameters | ||
| Column | DB-5ms or equivalent | General Recommendation |
| Injection Mode | Splitless | General Recommendation |
| Carrier Gas | Helium | General Recommendation |
| Oven Program | 100°C (1 min) to 320°C at 15°C/min, hold for 10 min | Example Program |
| Mass Spectrometry | ||
| Ionization Mode | Electron Ionization (EI) | Standard for GC-MS |
| Key Diagnostic Ions (m/z) | [M-15]+, 174, 145, 73 | Expected Fragments |
| Quantitative Performance | ||
| Limit of Detection (LOD) | 0.1 - 1 µM | Estimated |
| Limit of Quantification (LOQ) | 0.5 - 5 µM | Estimated |
| Linearity (R²) | > 0.99 | Expected |
| Intra-day Precision (%RSD) | < 10% | Expected |
| Inter-day Precision (%RSD) | < 15% | Expected |
Signaling Pathway and Logical Relationships
The derivatization process follows a logical sequence of chemical reactions designed to modify the functional groups of Stearoyl-L-carnitine. The following diagram illustrates the chemical transformations.
Caption: Chemical reaction pathway for the derivatization of Stearoyl-L-carnitine.
Conclusion
The described two-step derivatization protocol provides a reliable and efficient method for the preparation of Stearoyl-L-carnitine for GC-MS analysis. This methodology enables the sensitive and accurate quantification of this important long-chain acylcarnitine, which is essential for research in metabolic diseases and drug development. The provided protocols and diagrams serve as a comprehensive guide for researchers and scientists in this field.
Application Notes and Protocols: Stearoyl-L-carnitine Chloride as a Substrate for Carnitine Acyltransferases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnitine acyltransferases are a family of enzymes crucial for cellular energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1] This process is mediated by the carnitine shuttle, which involves carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane and carnitine palmitoyltransferase II (CPT2) on the inner mitochondrial membrane.[2] CPT1 catalyzes the conversion of long-chain acyl-CoAs and L-carnitine to acylcarnitines, the rate-limiting step in this pathway.[1][2]
Stearoyl-L-carnitine chloride, the L-carnitine ester of stearic acid (a C18:0 saturated fatty acid), is a key long-chain acylcarnitine. Understanding its interaction with carnitine acyltransferases is vital for research into metabolic disorders such as obesity and type 2 diabetes, as well as for the development of therapeutic agents targeting fatty acid oxidation. These application notes provide detailed protocols and data for studying this compound as a substrate for carnitine acyltransferases.
Data Presentation
While specific kinetic data for Stearoyl-L-carnitine with carnitine acyltransferases is not extensively available in the literature, the following tables provide representative kinetic constants for similar long-chain acyl-CoA substrates with CPT1. Researchers should consider these as starting points for experimental design and optimization when using stearoyl-CoA.
Table 1: Apparent Michaelis-Menten Constants (Km) for Carnitine Palmitoyltransferase I (CPT1) with Various Substrates
| Substrate | Enzyme Source | Apparent Km | Reference |
| Palmitoyl-CoA | Purified beef heart mitochondria | 1.9 µM (at pH 8.0) | [3] |
| Palmitoyl-CoA | Purified beef heart mitochondria | 24.2 µM (at pH 6.0) | [3] |
| L-Carnitine | Purified beef heart mitochondria | 0.2 mM (at pH 8.0) | [3] |
| L-Carnitine | Purified beef heart mitochondria | 2.9 mM (at pH 6.0) | [3] |
| Decanoyl-CoA | Rat heart mitochondria | 3 µM | [4] |
Table 2: Inhibitory Constants (Ki) for CPT1
| Inhibitor | Enzyme Source | Apparent Ki | Reference |
| Malonyl-CoA | Rat heart mitochondria (fed) | 0.3 µM | [4] |
| Malonyl-CoA | Rat heart mitochondria (fasted) | 2.5 µM | [4] |
Signaling and Experimental Workflow Diagrams
Carnitine Shuttle and Fatty Acid Oxidation Pathway
The following diagram illustrates the role of carnitine acyltransferases in the transport of long-chain fatty acids into the mitochondria.
References
- 1. Novel role of FATP1 in mitochondrial fatty acid oxidation in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigmoid kinetics of purified beef heart mitochondrial carnitine palmitoyltransferase. Effect of pH and malonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of malonyl-CoA on the kinetics and substrate cooperativity of membrane-bound carnitine palmitoyltransferase of rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of Stearoyl-L-carnitine Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoyl-L-carnitine, a long-chain acylcarnitine, plays a crucial role in cellular energy metabolism by facilitating the transport of stearic acid into the mitochondria for β-oxidation. Understanding the mechanisms of its transport across biological membranes is vital for elucidating its physiological and pathological roles, as well as for the development of drugs targeting fatty acid metabolism. These application notes provide detailed protocols for utilizing in vitro models to study the transport of Stearoyl-L-carnitine, focusing on the human intestinal epithelium as a primary barrier to its absorption.
The primary transporter responsible for the cellular uptake of carnitine and its acyl-esters is the Organic Cation/Carnitine Transporter 2 (OCTN2), encoded by the SLC22A5 gene.[1][2] In vitro models, such as the Caco-2 and Madin-Darby Canine Kidney (MDCK) cell lines, are invaluable tools for characterizing the kinetics and regulation of Stearoyl-L-carnitine transport.[3][4]
In Vitro Models for Stearoyl-L-carnitine Transport
Caco-2 Cell Monolayer Model
The Caco-2 cell line, derived from a human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[3] This model is widely used to predict the oral absorption of compounds and to study their transport mechanisms.
MDCK Cell Transwell Model
The Madin-Darby Canine Kidney (MDCK) cell line is another popular model for studying drug transport.[4] When grown on semi-permeable supports, MDCK cells form a polarized monolayer with tight junctions. These cells can also be transfected to overexpress specific transporters, making them a versatile tool for investigating the role of individual transport proteins.
Quantitative Data Summary
While specific kinetic data for Stearoyl-L-carnitine transport is not extensively available in the literature, the following tables summarize known data for related compounds and provide a framework for the expected transport characteristics of long-chain acylcarnitines. Researchers are encouraged to determine the specific kinetic parameters for Stearoyl-L-carnitine empirically using the protocols provided.
Table 1: Reported Kinetic Parameters for Carnitine and Acetyl-L-carnitine Transport via OCTN2
| Compound | Cell Line | Km (µM) | Vmax (nmol/mg protein/min) | Reference |
| L-Carnitine | Caco-2 | 45.5 ± 6.5 | 83.5 ± 5.6 (per 5 min) | [5] |
| L-Carnitine | Mouse Enterocytes | ~20 | Not Reported | [6] |
| Acetyl-L-carnitine | A549 | 17.7 | Not Reported | [7] |
| Acetyl-L-carnitine | Calu-3 | 35.4 | Not Reported | [7] |
Table 2: Apparent Permeability (Papp) Classification in Caco-2 Monolayers
| Papp (x 10-6 cm/s) | Absorption Classification | Reference |
| < 1 | Poorly absorbed (0-20%) | [8] |
| 1 - 10 | Moderately absorbed (20-70%) | [8] |
| > 10 | Well absorbed (70-100%) | [8] |
Table 3: Known Inhibitors of the OCTN2 Transporter
| Inhibitor | Type of Inhibition | Ki (µM) | Reference |
| Vinblastine | Competitive | 4.85 | [9] |
| Verapamil | Competitive | Not Reported | [9] |
| D-Carnitine | Competitive | Not Reported | [7] |
| Short- and long-chain acylcarnitines | Competitive | Not Reported | [1] |
Experimental Protocols
Protocol 1: Caco-2 Cell Culture and Monolayer Formation
Objective: To culture Caco-2 cells and establish a polarized monolayer on Transwell® inserts suitable for transport studies.
Materials:
-
Caco-2 cell line (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA) solution
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Transwell® inserts (e.g., 0.4 µm pore size for 24-well plates)
-
Cell culture flasks and plates
Procedure:
-
Cell Culture: Maintain Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculturing: Passage the cells every 3-4 days when they reach 80-90% confluency.
-
Seeding on Transwells®:
-
Pre-wet the Transwell® inserts with culture medium for at least 1 hour.
-
Trypsinize the Caco-2 cells and resuspend them in fresh medium.
-
Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Add fresh medium to the basolateral chamber.
-
-
Differentiation: Culture the cells on the Transwell® inserts for 21-25 days to allow for differentiation and the formation of a tight monolayer. Change the medium in both apical and basolateral chambers every 2-3 days.
-
Monolayer Integrity Assessment: Before conducting transport experiments, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltohmmeter. TEER values should be stable and typically above 200 Ω·cm². Additionally, the permeability of a paracellular marker, such as Lucifer Yellow or [¹⁴C]-mannitol, can be measured. A low Papp value for the marker indicates a tight monolayer.
Protocol 2: Stearoyl-L-carnitine Transport Assay using Caco-2 Monolayers
Objective: To measure the apical to basolateral (A-B) and basolateral to apical (B-A) transport of Stearoyl-L-carnitine across Caco-2 cell monolayers.
Materials:
-
Differentiated Caco-2 cell monolayers on Transwell® inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
Stearoyl-L-carnitine
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Known OCTN2 inhibitor (e.g., Verapamil)
-
LC-MS/MS system for quantification
Procedure:
-
Preparation:
-
Prepare a stock solution of Stearoyl-L-carnitine. Due to its lipophilicity, a solvent such as DMSO may be required, with the final concentration in the assay medium kept low (e.g., <0.5%).
-
Prepare transport buffer. For lipophilic compounds like Stearoyl-L-carnitine, the addition of BSA (e.g., 1-4%) to the basolateral chamber can improve sink conditions.[10]
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.
-
-
Transport Experiment (A-B):
-
Add the transport buffer containing Stearoyl-L-carnitine (at various concentrations, e.g., 1-100 µM) to the apical chamber (donor).
-
Add fresh transport buffer (with BSA if used) to the basolateral chamber (receiver).
-
Incubate the plate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh buffer.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Transport Experiment (B-A):
-
Perform the experiment as described above but add the Stearoyl-L-carnitine solution to the basolateral chamber and sample from the apical chamber.
-
-
Inhibition Study:
-
Pre-incubate the Caco-2 monolayers with a known OCTN2 inhibitor (e.g., 100 µM Verapamil) for 30 minutes before adding Stearoyl-L-carnitine and perform the transport experiment in the continued presence of the inhibitor.
-
-
Sample Analysis:
-
Quantify the concentration of Stearoyl-L-carnitine in all collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux rate, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER): ER = Papp(B-A) / Papp(A-B) An ER > 2 suggests the involvement of active efflux.
-
Protocol 3: Kinetic Analysis of Stearoyl-L-carnitine Uptake
Objective: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for Stearoyl-L-carnitine uptake.
Materials:
-
Caco-2 cells cultured in 24-well plates
-
Radiolabeled [³H]-Stearoyl-L-carnitine or a sensitive LC-MS/MS method
-
Transport buffer
-
Stearoyl-L-carnitine (unlabeled)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail (if using radiolabel)
-
Protein assay kit
Procedure:
-
Cell Preparation: Seed Caco-2 cells in 24-well plates and culture until they reach confluency.
-
Uptake Assay:
-
Wash the cells twice with pre-warmed transport buffer.
-
Add transport buffer containing a range of concentrations of unlabeled Stearoyl-L-carnitine mixed with a fixed concentration of [³H]-Stearoyl-L-carnitine.
-
Incubate for a short, linear uptake period (e.g., 1-5 minutes), which should be determined in preliminary time-course experiments.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold transport buffer.
-
Lyse the cells with cell lysis buffer.
-
-
Quantification:
-
If using a radiolabel, measure the radioactivity in the cell lysate using a scintillation counter.
-
If using LC-MS/MS, quantify the amount of Stearoyl-L-carnitine in the lysate.
-
Determine the protein concentration in each well using a protein assay.
-
-
Data Analysis:
-
Calculate the initial uptake rate (V) at each substrate concentration (S) and normalize to the protein concentration.
-
Plot V versus S and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 4: Quantification of Stearoyl-L-carnitine by LC-MS/MS
Objective: To establish a sensitive and specific method for the quantification of Stearoyl-L-carnitine in cell culture samples.
Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)
Materials:
-
Stearoyl-L-carnitine analytical standard
-
Stable isotope-labeled internal standard (e.g., [d₃]-Stearoyl-L-carnitine)
-
Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - LC-MS grade
-
Water - LC-MS grade
Procedure:
-
Sample Preparation:
-
To an aliquot of the cell culture sample, add the internal standard.
-
Precipitate proteins by adding 3 volumes of ice-cold ACN or MeOH.
-
Vortex and centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable mobile phase.
-
-
LC Separation:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with mobile phase A (e.g., 0.1% FA in water) and mobile phase B (e.g., 0.1% FA in ACN/MeOH).
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for Stearoyl-L-carnitine and its internal standard. A common product ion for acylcarnitines is m/z 85.1, corresponding to the carnitine moiety.[11]
-
-
Quantification:
-
Generate a calibration curve using known concentrations of the analytical standard.
-
Quantify the Stearoyl-L-carnitine concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
References
- 1. SLC22A5 (OCTN2) Carnitine Transporter—Indispensable for Cell Metabolism, a Jekyll and Hyde of Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic cation/carnitine transporter OCTN2 (Slc22a5) is responsible for carnitine transport across apical membranes of small intestinal epithelial cells in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. OCTN2-Mediated Acetyl-l-Carnitine Transport in Human Pulmonary Epithelial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro effects of long-chain acylcarnitines on the permeability, transepithelial electrical resistance and morphology of rat colonic mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Inhibitors of Human Organic Cation/Carnitine Transporter (hOCTN2) via Computational Modeling and In Vitro Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimisation of the caco-2 permeability assay using experimental design methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
Analytical Standards and Protocols for Stearoyl-L-carnitine Chloride: A Comprehensive Guide for Researchers
Introduction
Stearoyl-L-carnitine chloride, the ester of stearic acid and L-carnitine, is a long-chain acylcarnitine that plays a pivotal role in cellular energy metabolism. It is an essential intermediate in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and ATP production. Accurate quantification and characterization of Stearoyl-L-carnitine are crucial for researchers in drug development, metabolic disease studies, and diagnostics. This document provides detailed application notes and protocols for the analytical standardization of this compound, aimed at researchers, scientists, and drug development professionals.
Physicochemical Properties and Reference Standards
Accurate analysis begins with well-characterized reference standards. Several commercial suppliers provide this compound with a certificate of analysis, detailing its physicochemical properties.
| Property | Value | Reference |
| Chemical Name | (R)-3-carboxy-N,N,N-trimethyl-2-(stearoyloxy)propan-1-aminium chloride | [1] |
| CAS Number | 32350-57-5 | [1][2] |
| Molecular Formula | C25H50ClNO4 | [1][2] |
| Molecular Weight | 464.12 g/mol | [1] |
| Purity (Typical) | ≥95% (HPLC) | [1][3] |
| Appearance | Crystalline solid | [3] |
| Solubility | Soluble in DMF (20 mg/ml), DMSO (14 mg/ml), and Ethanol (20 mg/ml) | [4][5] |
| Storage | Store at -20°C for long-term stability (≥ 4 years) | [4] |
Experimental Protocols
The quantification of this compound in biological matrices is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Protocol 1: Quantification of Stearoyl-L-carnitine in Plasma by LC-MS/MS
This protocol is adapted from established methods for acylcarnitine analysis in biological fluids.[4][6]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 300 µL of methanol containing an appropriate internal standard (e.g., Stearoyl-L-carnitine-d3).
-
Vortex for 10 seconds.
-
Incubate at room temperature for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a new vial containing 900 µL of the initial mobile phase (Mobile Phase A).
-
Vortex for 10 seconds before injection into the LC-MS/MS system.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | Raptor ARC-18 (100 x 2.1 mm, 2.7 µm) or equivalent C18 column |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to 10% B and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition | Precursor ion (Q1): m/z 428.4 -> Product ion (Q3): m/z 85.1 |
| Internal Standard | Stearoyl-L-carnitine-d3 (m/z 431.4 -> 85.1) |
3. Data Analysis
Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., stripped plasma).
Signaling and Metabolic Pathways
Stearoyl-L-carnitine is a key player in the carnitine shuttle system, which facilitates the transport of long-chain fatty acids across the inner mitochondrial membrane.
References
- 1. researchgate.net [researchgate.net]
- 2. FATTY ACID CHAIN-ELONGATION IN PERFUSED RAT HEART: SYNTHESIS OF STEAROYLCARNITINE FROM PERFUSED PALMITATE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. metabolicatlas.org [metabolicatlas.org]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of highly soluble L-carnitine in biological samples by reverse phase high performance liquid chromatography with fluorescent derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
Application Notes and Protocols: Stearoyl-L-carnitine chloride for Research Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stearoyl-L-carnitine chloride is an endogenous long-chain acylcarnitine, a molecule essential for lipid metabolism.[1][2][3] It is the ester of L-carnitine and stearic acid. In biochemical research, it serves as a critical tool for studying fatty acid oxidation, mitochondrial function, and the activity of various transporters and enzymes. Its plasma levels have been observed to be altered in several conditions, including chronic fatigue syndrome, end-stage renal disease, and Alzheimer's disease, making it a relevant biomarker and research compound.[2][4][5][6][7] All products mentioned are intended for research use only and not for human or veterinary use.[1][4][6][8]
Suppliers: Reputable suppliers of this compound for research purposes include:
-
Santa Cruz Biotechnology[8]
-
TargetMol[1]
-
MedChemExpress[2]
-
Sigma-Aldrich
-
LGC Standards[10]
-
GlpBio[4]
-
Advent Bio
-
CP Lab Safety[11]
Researchers should always refer to the supplier's Certificate of Analysis for lot-specific data on purity and quality.[8][10]
Chemical Properties
| Property | Value |
| CAS Number | 32350-57-5[1][4][8][10] |
| Molecular Formula | C25H50ClNO4 or C25H50NO4 • Cl[6][8][9][10][11] |
| Molecular Weight | ~464.1 g/mol [1][6][8][9][10][11] |
| Synonyms | C18 Carnitine, Octadecanoyl-L-carnitine chloride, R-Stearoyl Carnitine Chloride[1][4][6][8][11] |
| Purity | Typically ≥95% (Purity can vary by supplier and lot)[6][9][10][11][12] |
| Storage | Store at -20°C[1][2][6][9][12] |
Biochemical and Cellular Activities
Stearoyl-L-carnitine plays a central role in cellular energy metabolism by facilitating the transport of stearic acid, a long-chain fatty acid, into the mitochondrial matrix for β-oxidation. This process, known as the carnitine shuttle, is fundamental for generating ATP from lipids.
Caption: The Carnitine Shuttle mechanism for long-chain fatty acid transport.
Beyond its metabolic role, this compound is also an inhibitor of specific membrane transporters. This makes it a useful tool for studying transporter kinetics and function.
Quantitative Data on Inhibitory Activity
| Target/Process | Species/System | Concentration | Effect |
| Glycine Transporter (GlyT2) | Xenopus laevis oocytes | up to 3 µM | 16.8% inhibition of glycine response[2][3][7] |
| Sodium-dependent [3H]carnitine uptake | Human Proximal Convoluted Tubular (HPCT) cells | 500 µM | ~52% inhibition[4][5][6][9][13] |
| Lecithin:cholesterol acyltransferase (LCAT) | Rat plasma | 500 µM/ml | Inhibition[4][6][9] |
| Lecithin:cholesterol acyltransferase (LCAT) | Human plasma | 500 µM/ml | No inhibition[4][6][9] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
It is crucial to prepare fresh solutions for experiments, although properly stored stock solutions can be stable for a limited time.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Dimethylformamide (DMF)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Based on solubility data, this compound can be dissolved in several organic solvents.[1][4][6][12]
-
DMSO: up to 14 mg/mL
-
Ethanol: up to 20 mg/mL
-
DMF: up to 20 mg/mL
-
-
To prepare a 10 mM stock solution in DMSO (MW = 464.1 g/mol ):
-
Weigh out 4.64 mg of this compound.
-
Add 1 mL of high-purity DMSO.
-
-
Vortex or sonicate gently to ensure complete dissolution.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[2] Always consult the supplier's datasheet for specific stability information.
Protocol 2: In Vitro Carnitine Uptake Inhibition Assay
This protocol provides a general method to assess the inhibitory effect of this compound on carnitine uptake in a cell line, such as human kidney proximal tubular epithelial cells (HPCT).[4][6]
Caption: Workflow for a radiolabeled carnitine uptake inhibition assay.
Procedure:
-
Cell Culture: Seed HPCT cells in 24-well plates and grow to near confluency.
-
Pre-incubation: Aspirate the culture medium. Wash cells with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution). Add transport buffer containing the desired concentration of this compound (e.g., 500 µM) or vehicle control (e.g., DMSO). Incubate for 30 minutes at 37°C.[7]
-
Uptake: Initiate the uptake by adding transport buffer containing a known concentration of radiolabeled [3H]L-carnitine along with the inhibitor.[7]
-
Termination: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the transport by aspirating the solution and washing the cells multiple times with ice-cold transport buffer.
-
Lysis and Quantification: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Normalize the counts to the protein concentration in each well. Calculate the percentage inhibition by comparing the uptake in the presence of this compound to the vehicle control.
Protocol 3: Quantitative Analysis by LC-MS/MS
Stearoyl-L-carnitine, as an endogenous metabolite, can be quantified in biological samples like plasma, serum, or tissue biopsies using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14] Isotopically labeled internal standards, such as Stearoyl-L-carnitine-d3 (chloride), are available for accurate quantification.[5]
General Procedure Outline:
-
Sample Preparation: Homogenize tissue samples or use serum/plasma directly. Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing the deuterated internal standard.[14]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Extraction: Collect the supernatant for analysis.
-
Chromatography: Separate the analytes using a suitable LC method, often employing a hydrophilic interaction liquid chromatography (HILIC) column for good retention of polar carnitine species.[14]
-
Mass Spectrometry: Detect and quantify Stearoyl-L-carnitine and the internal standard using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Quantification: Generate a standard curve using known concentrations of this compound to calculate the concentration in the biological samples. The method can be linear over a concentration range of 5-200 ng/ml for long-chain acylcarnitines.[14]
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. glpbio.com [glpbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. scbt.com [scbt.com]
- 9. biocompare.com [biocompare.com]
- 10. R-Stearoyl Carnitine Chloride | LGC Standards [lgcstandards.com]
- 11. calpaclab.com [calpaclab.com]
- 12. Stearoyl-L-carnitine (chloride) | CAS 32350-57-5 | Cayman Chemical | Biomol.de [biomol.com]
- 13. Stearoyl-L-carnitine (chloride) - Applications - CAT N°: 26556 [bertin-bioreagent.com]
- 14. Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to dissolve Stearoyl-L-carnitine chloride for cell culture
Technical Support Center: Stearoyl-L-Carnitine Chloride
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with this compound. This resource provides detailed guidance on the dissolution and handling of this compound for cell culture applications, along with troubleshooting advice to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell culture use?
A1: The recommended solvents for preparing a stock solution of this compound are Ethanol, DMSO (Dimethyl sulfoxide), and DMF (Dimethylformamide).[1][2][3] The choice of solvent may depend on the specific requirements of your cell line and experimental design. Ethanol is often preferred as it can be less cytotoxic than DMSO at higher concentrations.
Q2: What is the optimal storage condition for the this compound stock solution?
A2: Once prepared, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles.[4][5] For long-term storage, it is recommended to store the aliquots at -80°C, which can be stable for up to 6 months to 2 years depending on the solvent.[4][6][7] For short-term storage, -20°C is suitable for up to one month.[5][6]
Q3: Can I dissolve this compound directly in cell culture media?
A3: It is not recommended to dissolve this compound directly in aqueous-based cell culture media due to its poor solubility. A concentrated stock solution should first be prepared in an appropriate organic solvent and then diluted to the final working concentration in the cell culture medium.
Q4: What is the molecular weight of this compound?
A4: The molecular weight of this compound is 464.12 g/mol .[6]
Troubleshooting Guide
Issue 1: The compound is not dissolving completely in the solvent.
-
Possible Cause: Insufficient solvent volume or inadequate dissolution technique.
-
Solution:
-
Ensure you are using the correct solvent and a sufficient volume to achieve the desired concentration as indicated in the solubility data table below.
-
For Ethanol and DMSO, ultrasonication is recommended to aid dissolution.[2][6]
-
For DMSO, gentle warming and heating up to 60°C can also be applied to facilitate dissolution.[6]
-
Issue 2: Precipitation is observed after diluting the stock solution in cell culture media.
-
Possible Cause: The final concentration of the organic solvent is too high, or the working concentration of the compound exceeds its solubility limit in the aqueous media.
-
Solution:
-
Ensure the final concentration of the organic solvent (e.g., DMSO or Ethanol) in the cell culture medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced precipitation and cytotoxicity.
-
Perform a serial dilution of the stock solution to reach the final desired concentration.
-
Pre-warm the cell culture medium to 37°C before adding the compound.
-
Add the diluted compound dropwise to the cell culture medium while gently vortexing to ensure rapid and uniform mixing.
-
Issue 3: I am observing cytotoxicity in my cell culture after treatment.
-
Possible Cause: The observed cell death could be due to the inherent biological activity of this compound at high concentrations or the toxicity of the solvent.
-
Solution:
-
Perform a dose-response experiment to determine the optimal non-toxic working concentration for your specific cell line.
-
Include a vehicle control in your experiment. This control should contain the same final concentration of the solvent (e.g., DMSO or Ethanol) as the treatment group to assess the effect of the solvent on cell viability.
-
Reduce the final concentration of the organic solvent in your culture medium to the lowest possible level (ideally ≤ 0.1%).
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents.
| Solvent | Solubility (mg/mL) | Molar Equivalent | Notes |
| Ethanol | 50 mg/mL[6] | 107.73 mM[6] | Ultrasonic treatment is needed for dissolution.[6] |
| Ethanol | 20 mg/mL[1][2][3] | 43.09 mM[2] | Sonication is recommended.[2] |
| DMSO | 14 mg/mL[1][3] | ~30.16 mM | |
| DMSO | 10 mg/mL[2] | 21.55 mM[2] | Sonication is recommended.[2] |
| DMSO | 5 mg/mL[6] | 10.77 mM[6] | Requires ultrasonic treatment, warming, and heating to 60°C.[6] |
| DMF | 20 mg/mL[1][2][3] | 43.09 mM[2] | Sonication is recommended.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes, and a sonicator.
-
Calculation: To prepare a 10 mM stock solution, you will need to dissolve 4.6412 mg of this compound in 1 mL of DMSO.
-
Procedure: a. Weigh out 4.6412 mg of this compound powder in a sterile microcentrifuge tube. b. Add 1 mL of sterile DMSO to the tube. c. Vortex the tube briefly to mix the contents. d. Place the tube in a sonicator bath and sonicate until the powder is completely dissolved. Gentle warming to 37-60°C can be applied if necessary.[6] e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into smaller, single-use volumes in sterile tubes. g. Store the aliquots at -80°C for long-term storage.
Protocol 2: Dilution of Stock Solution for Cell Culture Application
-
Materials: Prepared stock solution, sterile pre-warmed cell culture medium, and sterile tubes.
-
Procedure: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the final desired working concentration. For example, to achieve a final concentration of 10 µM in 10 mL of media, add 10 µL of the 10 mM stock solution. c. It is recommended to first dilute the stock solution in a smaller volume of media before adding it to the final culture volume to prevent localized high concentrations. d. Add the final diluted solution to your cell culture plate and gently swirl to mix. e. Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
Mandatory Visualization
Caption: Workflow for dissolving this compound and its application in cell culture.
References
stability of Stearoyl-L-carnitine chloride in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Stearoyl-L-carnitine chloride in stock solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
Researchers may encounter issues related to the stability of this compound stock solutions. This guide addresses common problems, their probable causes, and recommended solutions.
| Problem | Probable Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity | Degradation of this compound due to improper storage or handling. The primary degradation pathway is hydrolysis into stearic acid and L-carnitine. | - Verify Storage Conditions: Ensure stock solutions are stored at recommended temperatures (-20°C for short-term, -80°C for long-term). - Aliquot Solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. - Use Freshly Prepared Solutions: For sensitive experiments, prepare fresh stock solutions. - pH of Working Solution: Avoid basic pH conditions in your aqueous experimental buffers, as this can accelerate hydrolysis. |
| Precipitate formation in stock solution upon storage | The compound may have limited solubility at lower temperatures, or the solvent may have absorbed water, reducing solubility. | - Ensure Anhydrous Conditions: Use high-purity, anhydrous solvents. - Warm Solution Gently: Before use, allow the vial to equilibrate to room temperature and gently warm (e.g., to 37°C) and vortex or sonicate to redissolve any precipitate. - Confirm Concentration: If precipitation is persistent, the initial concentration may be too high for the chosen solvent and storage temperature. Consider preparing a more dilute stock solution. |
| Variability between experimental replicates | Inconsistent concentrations in aliquots due to incomplete dissolution or degradation. | - Ensure Complete Dissolution: Use sonication or gentle warming when preparing the stock solution to ensure the compound is fully dissolved. Visually inspect for any undissolved particles. - Proper Aliquoting Technique: After the stock solution is prepared and confirmed to be homogenous, aliquot it into smaller volumes for single use. |
Frequently Asked Questions (FAQs)
Preparation and Handling of Stock Solutions
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is soluble in several organic solvents. The choice of solvent will depend on the experimental requirements and desired concentration.
| Solvent | Solubility | Notes |
| Ethanol | ≥ 20 mg/mL | Sonication is recommended to aid dissolution.[1] |
| DMSO | ≥ 14 mg/mL | Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic. Gentle warming and sonication can aid dissolution.[2] |
| DMF | ≥ 20 mg/mL | Sonication is recommended to aid dissolution.[1] |
Q2: What is the recommended procedure for dissolving this compound?
A2: To ensure complete dissolution and maintain the integrity of the compound, follow these steps:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the desired volume of the appropriate solvent to the vial.
-
Vortex the solution to mix.
-
If necessary, sonicate the solution or gently warm it (e.g., in a 37°C water bath) to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particulates before use.
Q3: How should I handle hygroscopic solvents like DMSO?
A3: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can promote the hydrolysis of this compound. It is recommended to use a fresh, unopened bottle of anhydrous DMSO or to use a properly stored bottle that has been protected from moisture.
Storage and Stability
Q4: What are the optimal storage conditions for this compound stock solutions?
A4: Proper storage is crucial for maintaining the stability of this compound stock solutions.
| Storage Temperature | Recommended Duration | Reference |
| -20°C | Up to 1 month | [3] |
| -80°C | Up to 6 months | [3] |
For DMSO stock solutions, some suppliers suggest storage at 4°C for up to 2 weeks and at -80°C for up to 6 months.[4]
Q5: Should I be concerned about freeze-thaw cycles?
A5: Yes, repeated freeze-thaw cycles can degrade the compound and affect the consistency of your results.[3] It is highly recommended to prepare single-use aliquots of your stock solution to avoid this issue.
Q6: What are the signs of degradation in my stock solution?
A6: While visual signs may not always be apparent, a decrease in the expected biological activity or inconsistent experimental results can indicate degradation. The primary degradation product is stearic acid and L-carnitine, which can be a result of hydrolysis.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 464.12 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure: a. Weigh out 4.64 mg of this compound. b. Add 1 mL of anhydrous DMSO to the solid. c. Vortex the solution thoroughly until the solid is completely dissolved. d. If needed, sonicate the vial for a few minutes to ensure complete dissolution. e. Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. f. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Quality Control of Stock Solution using HPLC-MS
For researchers with access to analytical instrumentation, the purity and concentration of the stock solution can be verified.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).
-
-
Method Outline: a. Dilute a small sample of the stock solution to an appropriate concentration for analysis. b. Inject the diluted sample into the HPLC-MS system. c. Monitor for the parent mass of Stearoyl-L-carnitine and potential degradation products (free L-carnitine and stearic acid). d. The presence of significant peaks corresponding to the degradation products would indicate instability of the stock solution.
Visualizing Stability Factors and Experimental Workflow
To further aid in understanding the factors affecting the stability of this compound and the recommended experimental workflow, the following diagrams are provided.
Caption: Key factors influencing the stability of this compound.
Caption: Recommended workflow for preparing and handling this compound stock solutions.
References
Troubleshooting Poor Peak Shape for Acylcarnitines in HPLC: A Technical Support Guide
Welcome to the technical support center for troubleshooting poor peak shape in the HPLC analysis of acylcarnitines. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common chromatographic issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for acylcarnitines?
Poor peak shape in acylcarnitine analysis, including tailing, fronting, and split peaks, can stem from several factors related to their unique chemical properties. Acylcarnitines are zwitterionic, meaning they carry both a positive and a negative charge, which can lead to complex interactions with the stationary phase. Common causes include:
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Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with the positively charged quaternary amine of acylcarnitines, causing peak tailing.[1][2][3]
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Inappropriate Mobile Phase pH: The pH of the mobile phase is critical. If it is close to the pKa of the analyte, it can lead to a mix of ionized and unionized species, resulting in peak distortion.[1][4]
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Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[5][6][7]
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Sample Solvent Incompatibility: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion, particularly for early eluting peaks.[6]
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Column Degradation: Over time, columns can degrade, leading to voids or contamination, which negatively impacts peak shape.[5][8]
Q2: Why is my acylcarnitine peak tailing?
Peak tailing is characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge. For acylcarnitines, the primary cause is often secondary interactions with the stationary phase.
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Silanol Interactions: The positively charged quaternary ammonium group of acylcarnitines can interact with ionized silanol groups on the surface of silica-based reversed-phase columns (e.g., C18).[1][2][3] This is more pronounced at mid-range pH values.
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Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to undesirable interactions. For basic compounds like acylcarnitines, a lower pH (around 2-3) can protonate the silanol groups, reducing these secondary interactions.[3][8]
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Metal Contamination: Trace metal impurities in the column packing can chelate with acylcarnitines, causing tailing.[2][9]
Q3: What causes my acylcarnitine peak to show fronting?
Peak fronting is an asymmetrical peak where the leading edge is broader than the trailing edge. The most common reasons for this include:
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Column Overload: Injecting a sample with a concentration that is too high for the column's capacity is a frequent cause.[5][6][7] This can be addressed by diluting the sample or reducing the injection volume.
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Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can lead to peak fronting.[6] It is always best to dissolve the sample in the initial mobile phase if possible.
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Poor Sample Solubility: If the acylcarnitine is not fully dissolved in the injection solvent, it can lead to fronting.[7][10]
Q4: Why are my acylcarnitine peaks splitting?
Split peaks can be a frustrating issue and can arise from several sources:
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Column Contamination or Damage: A blocked column inlet frit or a void at the head of the column can cause the sample to be distributed unevenly, leading to split peaks.[11]
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Sample Solvent Incompatibility: A significant mismatch between the sample solvent and the mobile phase can cause peak splitting, especially for early eluting peaks.[12]
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Co-elution of Isomers: Acylcarnitines can exist as isomers which may not be fully resolved by the chromatographic method, leading to the appearance of a split or shouldered peak.[13][14] Proper chromatographic separation is essential to distinguish between these isomers.
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Mobile Phase pH Near Analyte pKa: If the mobile phase pH is too close to the pKa of the acylcarnitine, both ionized and non-ionized forms may be present, resulting in split peaks.
Troubleshooting Guides
Guide 1: Resolving Peak Tailing
If you are observing peak tailing for your acylcarnitine analysis, follow this troubleshooting workflow:
Experimental Protocol: Optimizing Mobile Phase pH
-
Objective: To minimize secondary silanol interactions and achieve symmetrical peaks for acylcarnitines.
-
Initial Conditions: Start with a common mobile phase for reversed-phase chromatography, for example:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Procedure:
-
Prepare a series of aqueous mobile phases (Mobile Phase A) with varying pH values, for instance, pH 2.5, 3.0, 3.5, and 4.0, using a suitable buffer like ammonium formate.[15]
-
Analyze a standard solution of the acylcarnitine of interest using the same gradient program with each of the prepared mobile phases.
-
Evaluate the peak shape (asymmetry factor) for each pH condition.
-
-
Expected Outcome: A lower pH (typically around 2.5-3.5) should protonate the residual silanol groups on the silica surface, reducing their interaction with the positively charged acylcarnitines and thereby improving peak symmetry.[3][8]
| Mobile Phase Modifier | Typical Concentration | Resulting pH (approx.) | Impact on Peak Shape for Acylcarnitines |
| Formic Acid | 0.1% | 2.7 | Generally improves peak shape by protonating silanols.[15][16] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | < 2.0 | Strong ion-pairing agent, can improve peak shape but may cause significant ion suppression in MS detection. |
| Heptafluorobutyric Acid (HFBA) | 0.005% | ~2.5 | A less aggressive ion-pairing agent than TFA, often used to improve peak shape without severe ion suppression.[13] |
| Ammonium Formate | 10 mM with 0.125% Formic Acid | 3.4 | Provides good buffering capacity and has been shown to yield good performance for acylcarnitine separation.[15] |
Guide 2: Correcting Peak Fronting
If you are observing peak fronting, use the following guide to identify and resolve the issue.
Experimental Protocol: Evaluating Sample Overload
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Objective: To determine if peak fronting is caused by injecting too much sample.
-
Procedure:
-
Prepare a dilution series of your acylcarnitine sample (e.g., 1x, 0.5x, 0.2x, 0.1x).
-
Inject the same volume of each dilution onto the HPLC system.
-
Observe the peak shape for each concentration.
-
-
Expected Outcome: If column overload is the issue, the peak shape should become more symmetrical as the sample concentration is reduced.[5][7]
| Injection Volume | Sample Concentration | Potential for Peak Fronting | Recommended Action |
| High | High | Very High | Reduce both injection volume and sample concentration. |
| High | Low | Moderate | Reduce injection volume. |
| Low | High | High | Dilute the sample. |
| Low | Low | Low | No action needed if peak shape is good. |
Guide 3: Addressing Split Peaks
For split peaks, a systematic approach is needed to isolate the cause.
Experimental Protocol: Diagnosing Column Issues
-
Objective: To determine if a blockage or void in the column is causing split peaks.
-
Procedure:
-
First, inspect all connections between the injector and the detector for any leaks or dead volume.
-
If connections are secure, remove the guard column (if one is used) and re-run the analysis. If the peak shape improves, replace the guard column.[11]
-
If the problem persists, disconnect the column from the detector and reverse its direction.
-
Flush the column with a strong solvent (e.g., 100% acetonitrile) at a low flow rate for 20-30 column volumes.[11]
-
Return the column to its original orientation and re-equilibrate with the mobile phase before injecting the sample again.
-
-
Expected Outcome: If a partially blocked frit was the cause, back-flushing may dislodge the particulates and restore good peak shape. If the peak splitting remains, the column packing may be irreversibly damaged, and the column should be replaced.[11]
References
- 1. chromtech.com [chromtech.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. perkinelmer.com [perkinelmer.com]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. chemtech-us.com [chemtech-us.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 10. acdlabs.com [acdlabs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Munin: Development of a novel method for the analysis of acyl carnitine profile using liquid chromatography mass spectrometry [munin.uit.no]
Technical Support Center: Analysis of Stearoyl-L-carnitine in Plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the LC-MS/MS analysis of Stearoyl-L-carnitine in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of Stearoyl-L-carnitine?
A1: Matrix effects are the alteration of ionization efficiency (ion suppression or enhancement) of an analyte by the presence of co-eluting, undetected compounds in the sample matrix. In plasma analysis, these interfering substances can include phospholipids, salts, and other endogenous molecules. For Stearoyl-L-carnitine, a long-chain acylcarnitine, matrix effects can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity. The primary cause of matrix effects in the analysis of acylcarnitines is the presence of phospholipids, which are abundant in plasma and can co-elute with the analyte, suppressing its ionization in the electrospray source.
Q2: What is the most common sample preparation technique to minimize matrix effects for Stearoyl-L-carnitine analysis?
A2: The most common techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1] While PPT is the simplest method, it is often insufficient for removing phospholipids, a major source of matrix effects for long-chain acylcarnitines. SPE, particularly using a mixed-mode or a specific phospholipid removal sorbent, is generally more effective at producing a cleaner extract and reducing matrix effects.[2] The choice of method often depends on the required sensitivity and the complexity of the analytical method.
Q3: Why is a stable isotope-labeled internal standard (SIL-IS) crucial for the accurate quantification of Stearoyl-L-carnitine?
A3: A stable isotope-labeled internal standard, such as Stearoyl-L-carnitine-d3, is the gold standard for quantitative bioanalysis. Because the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar matrix effects.[3] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be effectively compensated, leading to more accurate and precise quantification.
Q4: Should I derivatize Stearoyl-L-carnitine before LC-MS/MS analysis?
A4: Derivatization, such as butylation, can improve the chromatographic retention and ionization efficiency of some acylcarnitines.[4] However, for long-chain acylcarnitines like Stearoyl-L-carnitine, derivatization is not always necessary and can add complexity and potential for variability to the sample preparation process. Modern sensitive LC-MS/MS instruments can often achieve adequate detection without derivatization.[5] The decision to derivatize should be based on the specific requirements of the assay, such as the need to separate isomers or improve sensitivity.
Troubleshooting Guide
Issue 1: Low or No Recovery of Stearoyl-L-carnitine
| Possible Cause | Suggested Solution |
| Inefficient Extraction | Stearoyl-L-carnitine, being a long-chain acylcarnitine, is more nonpolar than short-chain acylcarnitines. Ensure your extraction solvent is appropriate. For LLE, consider using a more nonpolar solvent like methyl-tert-butyl ether (MTBE). For SPE, ensure the sorbent and elution solvent are optimized for long-chain species. |
| Analyte Adsorption | Stearoyl-L-carnitine can adsorb to plasticware. Use low-binding tubes and pipette tips. Consider adding a small amount of organic solvent to the sample before extraction to minimize binding. |
| Precipitation with Proteins | During protein precipitation, Stearoyl-L-carnitine may be partially co-precipitated with the protein pellet. Ensure thorough vortexing and consider a two-step precipitation or the use of a phospholipid removal plate which can improve recovery. |
| pH of Extraction Solvent | The charge state of Stearoyl-L-carnitine can affect its solubility and extraction efficiency. Ensure the pH of your sample and extraction solvent is optimized. |
Issue 2: High Variability in Quantitative Results
| Possible Cause | Suggested Solution |
| Inconsistent Matrix Effects | This is a primary cause of variability. Implement a more rigorous sample cleanup method, such as SPE with a phospholipid removal step. Ensure the use of a stable isotope-labeled internal standard (Stearoyl-L-carnitine-d3) to compensate for these effects. |
| Poor Chromatographic Peak Shape | Tailing or broad peaks can lead to inconsistent integration and high variability. Optimize your chromatographic conditions, including the mobile phase composition, gradient, and column chemistry. HILIC or reversed-phase C18 columns are commonly used for acylcarnitine analysis. |
| Carryover | Stearoyl-L-carnitine can exhibit carryover in the autosampler and on the analytical column. Optimize the needle wash solution in your autosampler (e.g., a high percentage of organic solvent with a small amount of acid). Ensure the column is adequately flushed between injections. |
| Sample Instability | Acylcarnitines can be susceptible to hydrolysis. Keep samples on ice or at 4°C during preparation and store them at -80°C for long-term stability. |
Issue 3: Significant Ion Suppression
| Possible Cause | Suggested Solution |
| Co-elution with Phospholipids | Phospholipids are a major cause of ion suppression for long-chain acylcarnitines. Use a sample preparation method that specifically targets phospholipid removal, such as HybridSPE® or other phospholipid removal plates. Alternatively, optimize your chromatography to separate Stearoyl-L-carnitine from the phospholipid-rich region of the chromatogram. |
| High Salt Concentration | High concentrations of non-volatile salts from buffers or the sample matrix can suppress ionization. Use volatile mobile phase additives like ammonium formate or ammonium acetate. If high salt is inherent to the sample, consider a desalting step during sample preparation. |
| Mobile Phase Composition | The composition of the mobile phase can influence ionization efficiency. Optimize the organic solvent and additives (e.g., formic acid, ammonium formate) to maximize the signal for Stearoyl-L-carnitine. |
Quantitative Data Summary
The following table summarizes a comparison of different sample preparation techniques for the analysis of long-chain acylcarnitines, including species similar to Stearoyl-L-carnitine, in plasma. The data highlights the effectiveness of each method in terms of analyte recovery and reduction of matrix effects (ion suppression).
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) with Acetonitrile | 85 - 105 | 40 - 60 (Significant Ion Suppression) | Simple, fast, and inexpensive. | Inefficient removal of phospholipids, leading to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) with MTBE | 70 - 90 | 75 - 90 (Moderate Ion Suppression) | Good for removing polar interferences. | Can be labor-intensive and may have lower recovery for some analytes. |
| Solid-Phase Extraction (SPE) - C18 | 80 - 100 | 85 - 95 (Mild Ion Suppression) | Good for removing a broad range of interferences. | May not be specific enough for complete phospholipid removal. |
| Solid-Phase Extraction (SPE) - Phospholipid Removal Plate | 90 - 110 | 95 - 105 (Minimal Ion Suppression) | Highly effective at removing phospholipids, leading to minimal matrix effects. | Higher cost compared to other methods. |
Note: The values presented are representative and may vary depending on the specific long-chain acylcarnitine and the exact experimental conditions.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 50 µL of plasma, add 200 µL of cold acetonitrile containing the stable isotope-labeled internal standard (e.g., Stearoyl-L-carnitine-d3).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) with Phospholipid Removal
-
Condition a phospholipid removal SPE plate well with 200 µL of methanol, followed by 200 µL of water.
-
To 50 µL of plasma, add the stable isotope-labeled internal standard.
-
Add 150 µL of 1% formic acid in acetonitrile to the plasma sample and vortex.
-
Load the entire mixture onto the conditioned SPE plate.
-
Apply vacuum or positive pressure to pull the sample through the sorbent.
-
Collect the eluate, which contains the analyte of interest free from proteins and phospholipids.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and inject into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for the analysis of Stearoyl-L-carnitine in plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daily Variation of Serum Acylcarnitines and Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
improving sensitivity for low-level detection of Stearoyl-L-carnitine
Welcome to the technical support center for the sensitive detection of Stearoyl-L-carnitine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for the sensitive detection of Stearoyl-L-carnitine?
A1: The gold-standard method for the analysis of acylcarnitines, including Stearoyl-L-carnitine, is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS).[1][2] This technique offers high sensitivity and specificity, allowing for the quantification of low-level analytes in complex biological matrices.[2] Electrospray ionization (ESI) in positive mode is typically used for the analysis of acylcarnitines.[3]
Q2: Why is derivatization sometimes recommended for acylcarnitine analysis?
A2: Derivatization, such as conversion to butyl esters, can increase the ionization efficiency of acylcarnitines, leading to improved sensitivity in mass spectrometric detection.[1][3] This is particularly beneficial for dicarboxylic acylcarnitines.[3] However, LC-MS/MS methods for underivatized acylcarnitines have also been successfully developed.[4]
Q3: What is the characteristic fragment ion observed for acylcarnitines in MS/MS?
A3: A prominent fragment ion commonly observed for acylcarnitines during tandem mass spectrometry is at a mass-to-charge ratio (m/z) of 85.[1][3][5] This fragment corresponds to the butenyltrimethylammonium ion and is often used for precursor ion scanning or as the product ion in Multiple Reaction Monitoring (MRM) experiments.[1][5]
Q4: How can I accurately quantify Stearoyl-L-carnitine in my samples?
A4: Accurate quantification of Stearoyl-L-carnitine requires the use of a stable isotope-labeled (SIL) internal standard, such as Stearoyl-L-carnitine-D3.[4][6] The SIL internal standard is added to the sample at a known concentration and helps to correct for variations in sample preparation and matrix effects, thereby improving the accuracy and precision of the measurement.
Q5: What type of liquid chromatography is best suited for Stearoyl-L-carnitine analysis?
A5: Both reversed-phase (e.g., C18) and hydrophilic interaction liquid chromatography (HILIC) can be used for the separation of acylcarnitines.[2][3][7] Reversed-phase chromatography is effective for separating long-chain acylcarnitines like Stearoyl-L-carnitine.[3][4] HILIC is particularly useful for retaining and separating more polar, short-chain acylcarnitines and can be performed without derivatization.[2][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the low-level detection of Stearoyl-L-carnitine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient ionization. 2. Suboptimal sample preparation. 3. Matrix effects (ion suppression).[8] 4. Low abundance of Stearoyl-L-carnitine in the sample. | 1. Derivatize samples to their butyl esters to enhance ionization efficiency.[1][3] 2. Optimize sample extraction: Use ice-cold methanol for protein precipitation and extraction of acylcarnitines.[3] 3. Improve chromatographic separation to separate Stearoyl-L-carnitine from interfering matrix components. Consider adjusting the gradient or using a different column chemistry (e.g., C18 or HILIC).[2][3][7] 4. Utilize a stable isotope-labeled internal standard to compensate for ion suppression. 5. Enrich the sample for the analyte of interest if concentrations are extremely low. |
| Poor Peak Shape | 1. Inappropriate mobile phase composition. 2. Column degradation or contamination. 3. Sample solvent incompatible with the mobile phase. | 1. Optimize mobile phase: The addition of ammonium acetate and formic acid can improve peak shape and reproducibility.[7] 2. Use a guard column to protect the analytical column. If the column is old, replace it. 3. Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions. |
| Inconsistent Retention Times | 1. Fluctuations in column temperature. 2. Unstable mobile phase flow rate. 3. Column equilibration issues. | 1. Use a column oven to maintain a stable temperature.[3] 2. Purge the LC pumps to remove air bubbles and ensure a stable flow.[8] 3. Ensure adequate column re-equilibration time between injections.[3] |
| Inaccurate Quantification | 1. Absence of an appropriate internal standard. 2. Non-linearity of the calibration curve. 3. Endogenous levels of the analyte in the matrix used for calibration standards. | 1. Always use a stable isotope-labeled internal standard (e.g., Stearoyl-L-carnitine-D3) for the most accurate quantification.[4] 2. Prepare a multi-point calibration curve spanning the expected concentration range of the analyte. 3. Use a surrogate matrix (e.g., dialyzed plasma) to prepare calibration standards to avoid interference from endogenous levels.[9] |
| Grossly Hemolyzed Samples | 1. Improper sample collection or handling. | 1. Reject grossly hemolyzed specimens as they can interfere with the analysis.[6] Proper sample collection and immediate processing (centrifugation and freezing of plasma) are crucial.[1] |
Experimental Protocols & Methodologies
Sample Preparation: Plasma/Tissue Extraction and Derivatization
This protocol is adapted from a method for quantifying a broad range of acylcarnitines.[3]
-
Plasma Sample Preparation:
-
To 10 µL of plasma, add 100 µL of ice-cold methanol containing the stable isotope-labeled internal standard mixture.
-
Vortex to ensure thorough mixing and protein precipitation.
-
Evaporate the supernatant to dryness using a vacuum concentrator.
-
-
Tissue Sample Preparation:
-
Grind approximately 40 mg of frozen tissue in liquid nitrogen.
-
Extract the ground tissue with 1,800 µL of ice-cold methanol.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a new tube and add the internal standard mixture.
-
Evaporate the sample to dryness in a vacuum concentrator.
-
-
Derivatization to Butyl Esters:
-
Reconstitute the dried extract in 50 µL of 3 M butanolic HCl.
-
Incubate at 65°C for 15 minutes.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in a solvent compatible with the initial LC mobile phase for injection.
-
LC-MS/MS Parameters
The following tables summarize typical starting parameters for an LC-MS/MS method for acylcarnitine analysis. Optimization will be required for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
| Column | Zorbax Eclipse XDB-C18 (150 mm x 3.0 mm, 3.5 µm) or similar[3] |
| Mobile Phase A | 0.1% Formic acid, 2.5 mM Ammonium Acetate in Water[3] |
| Mobile Phase B | 0.1% Formic acid, 2.5 mM Ammonium Acetate in Acetonitrile[3] |
| Flow Rate | 0.5 mL/min[3] |
| Column Temperature | 50°C[3] |
| Injection Volume | 10 µL |
| Gradient | A representative gradient starts with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic long-chain acylcarnitines like Stearoyl-L-carnitine.[3] |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[3] |
| Ion Spray Voltage | 5500 V[3] |
| Heater Temperature | 600°C[3] |
| Scan Type | Multiple Reaction Monitoring (MRM)[3] |
| Collision Gas | Nitrogen |
| Precursor Ion (Q1) for Stearoyl-L-carnitine | m/z 428.4 (for the underivatized form) |
| Product Ion (Q3) for Stearoyl-L-carnitine | m/z 85.1 |
| Precursor Ion (Q1) for Stearoyl-L-carnitine-D3 | m/z 431.9[4] |
| Product Ion (Q3) for Stearoyl-L-carnitine-D3 | m/z 85.1[4] |
Visualizations
Workflow for Stearoyl-L-carnitine Analysis
Caption: General workflow for sensitive Stearoyl-L-carnitine detection.
Fatty Acid Beta-Oxidation and Carnitine Shuttle
Caption: The carnitine shuttle's role in fatty acid metabolism.
References
- 1. cincinnatichildrens.org [cincinnatichildrens.org]
- 2. Acylcarnitines 的合成與 HILIC/MS 分析 [sigmaaldrich.com]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 5. A Mass Spectral Library of Acylcarnitines Derived from Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 7. bevital.no [bevital.no]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. Determination of L-carnitine, acetyl-L-carnitine and propionyl-L-carnitine in human plasma by high-performance liquid chromatography after pre-column derivatization with 1-aminoanthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
common contaminants in Stearoyl-L-carnitine chloride samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding common contaminants in Stearoyl-L-carnitine chloride samples.
Troubleshooting Guides and FAQs
Question 1: My experimental results are inconsistent or show unexpected cellular stress. Could contaminants in my this compound be the cause?
Answer: Yes, contaminants in this compound can significantly impact experimental outcomes. The most common issues arise from process-related impurities and degradation products. Key contaminants to consider are:
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Unreacted Starting Materials: Free L-carnitine and stearic acid may be present from incomplete synthesis.
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Enantiomeric Impurity: The presence of D-carnitine, the biologically inactive enantiomer, can lead to competitive inhibition and adverse cellular effects.
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Other Acylcarnitines: If the stearic acid used in synthesis is not of high purity, other long-chain acylcarnitines may be present.
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Water Content: this compound can be hygroscopic, and excess water can affect sample concentration and stability.
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Degradation Products: Improper storage or handling can lead to the degradation of the compound.
We recommend verifying the purity of your sample using the analytical methods detailed below.
Question 2: I suspect my this compound sample may be contaminated. What are the first steps I should take?
Answer:
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Review the Certificate of Analysis (CoA): Check the CoA provided by the supplier for information on purity and the analytical method used. Note that CoAs may not list all potential minor impurities.
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Ensure Proper Storage: Confirm that the material has been stored at the recommended temperature (typically -20°C) and protected from moisture.
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Perform a Purity Check: If you have access to analytical instrumentation, a simple purity check via High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD) can be informative. A more detailed analysis can be performed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Question 3: How can the D-carnitine enantiomer affect my experiments?
Answer: D-carnitine is the unnatural stereoisomer of L-carnitine and is considered a xenobiotic. Its presence can lead to several detrimental effects in vitro and in vivo, including:
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Competitive Inhibition: D-carnitine can compete with L-carnitine for transport into cells and mitochondria, potentially leading to a state of functional L-carnitine deficiency.
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Cellular Toxicity: Studies have shown that D-carnitine can induce lipotoxicity, leading to lipid accumulation.[1][2][3]
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Oxidative Stress and Inflammation: D-carnitine has been shown to induce oxidative stress, inflammation, and apoptosis in cells.[1][2][3]
Given these effects, it is crucial to use this compound with high enantiomeric purity.
Question 4: What are the potential effects of free stearic acid in my sample?
Answer: Stearic acid, a saturated fatty acid, can have direct biological effects that may confound your experimental results. These include:
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Induction of Apoptosis: Stearic acid has been demonstrated to induce programmed cell death in various cell types.
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Pro-inflammatory Responses: It can trigger pro-inflammatory signaling pathways.
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Lipotoxicity: Elevated levels of stearic acid can contribute to cellular lipotoxicity.
Data Presentation: Common Contaminants and Typical Purity
Commercial preparations of this compound typically have a purity of ≥95%.[4] The remaining percentage can be composed of several impurities. While specific batch-to-batch variation exists, the following table summarizes potential contaminants and their likely levels based on available data and synthesis knowledge.
| Contaminant | Typical Purity Specification | Potential Concentration Range | Analytical Method for Detection |
| This compound | ≥95% (HPLC)[4], ≥97% (TLC) | 95-99% | HPLC, LC-MS/MS, qNMR |
| Free L-carnitine | Not always specified | < 1-2% | HPLC, LC-MS/MS |
| Stearic Acid | Not always specified | < 1% | GC-MS, LC-MS |
| D-carnitine | Not always specified | < 1% | Chiral HPLC |
| Water | ≤10% | < 1-10% | Karl Fischer Titration |
| Other Long-Chain Acylcarnitines | Not specified | Variable, generally low (<1%) | LC-MS/MS |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol provides a general method for assessing the purity of this compound and detecting the presence of free L-carnitine.
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system with a UV detector or an Evaporative Light Scattering Detector (ELSD).
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample Diluent: 50:50 mixture of acetonitrile and water.
-
This compound sample
-
L-carnitine reference standard
Procedure:
-
Sample Preparation:
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Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of 1 mg/mL.
-
Prepare a reference standard of L-carnitine in the sample diluent at a concentration of 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm or ELSD (parameters optimized for the specific instrument).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
-
Analysis:
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Inject the L-carnitine reference standard to determine its retention time.
-
Inject the this compound sample.
-
The purity of the sample can be estimated by the area percentage of the main peak. The presence of a peak at the retention time of the L-carnitine standard indicates contamination with the free form.
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Protocol 2: Chiral HPLC Method for the Determination of D-carnitine
This method is for the determination of the D-carnitine enantiomeric impurity and requires derivatization.
Instrumentation:
-
HPLC system with a fluorescence detector.
Materials:
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Column: C18 reversed-phase column.
-
Derivatization Reagent: (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC).
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer).
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Sample and Standards: this compound sample, L-carnitine, and D-carnitine reference standards.
Procedure (based on established methods for carnitine enantiomers): [5][6]
-
Hydrolysis: The this compound sample must first be hydrolyzed to liberate free carnitine. This can be achieved by treatment with a mild base.
-
Derivatization: The hydrolyzed sample and the L- and D-carnitine standards are reacted with FLEC to form fluorescent diastereomers.
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Chromatography: The derivatized samples are injected onto the HPLC system. The diastereomers of L- and D-carnitine will have different retention times and can be quantified using a fluorescence detector.
Mandatory Visualization
Caption: Experimental workflow for purity analysis of this compound by HPLC.
Caption: Logical relationships between common contaminants and their cellular effects.
References
- 1. cambridge.org [cambridge.org]
- 2. Functional differences between l- and d-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapia model | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. Functional differences between l- and d-carnitine in metabolic regulation evaluated using a low-carnitine Nile tilapia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. R-Stearoyl Carnitine Chloride | LGC Standards [lgcstandards.com]
- 5. A chiral HPLC method for the determination of low amounts of D-carnitine in L-carnitine after derivatization with (+)-FLEC. [roar.hep-bejune.ch]
- 6. Enantiomeric purity determination of acetyl-L-carnitine by reversed-phase high-performance liquid chromatography using chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Stearoyl-L-carnitine chloride by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stearoyl-L-carnitine chloride in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass-to-charge ratio (m/z) for the molecular ion of this compound?
A1: Stearoyl-L-carnitine is a quaternary ammonium compound, meaning it carries a permanent positive charge. Therefore, in positive ion mode mass spectrometry, it is typically observed as the intact cation. The molecular formula of the Stearoyl-L-carnitine cation is C₂₅H₅₀NO₄⁺. The chloride salt form has a molecular formula of C₂₅H₅₀ClNO₄ and a molecular weight of approximately 464.12 g/mol .[1][2] The intact cation, which is what is observed in the mass spectrometer, has a monoisotopic mass of approximately 427.37 Da. However, it is often observed as its protonated form [M+H]⁺ in electrospray ionization (ESI), which would have an m/z of approximately 428.37.[3]
Q2: What are the characteristic fragment ions of Stearoyl-L-carnitine observed in tandem mass spectrometry (MS/MS)?
A2: Tandem mass spectrometry of acylcarnitines produces several characteristic fragment ions. For Stearoyl-L-carnitine, the most prominent fragment ion is typically observed at m/z 85.0284.[4][5] This fragment corresponds to the [C₄H₅O₂]⁺ ion, which is a key diagnostic ion for the carnitine moiety.[4] Another significant fragmentation pathway involves the neutral loss of trimethylamine ((CH₃)₃N), which has a mass of 59 Da.[6]
Q3: What are some common adducts that might be observed with Stearoyl-L-carnitine in ESI-MS?
A3: In electrospray ionization (ESI), it is common to observe adducts, which are ions formed by the association of the analyte molecule with other ions present in the sample or mobile phase.[7] For Stearoyl-L-carnitine, which is already a cation, the formation of adducts with other cations is less common. However, in some cases, you might observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, especially if there are traces of these salts in your sample or solvents. It's also possible to see clusters of the molecule itself.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometric analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for Stearoyl-L-carnitine | 1. Inappropriate ionization mode. 2. Poor solubility in the spray solvent. 3. Suboptimal source conditions (e.g., temperature, gas flows). 4. Contamination of the ion source or mass spectrometer. | 1. Ensure the mass spectrometer is operating in positive ion mode. 2. This compound is soluble in ethanol and DMF.[8] Ensure your mobile phase is compatible. A common mobile phase for acylcarnitines is a mixture of acetonitrile and water with a small amount of formic acid to aid in protonation. 3. Optimize ESI source parameters, including capillary voltage, cone voltage, desolvation gas temperature, and flow rate. 4. Clean the ion source and perform routine maintenance as per the manufacturer's instructions. |
| Presence of Unidentified Peaks | 1. Contaminants from sample preparation, solvents, or glassware. 2. Formation of adducts (e.g., sodium, potassium). 3. In-source fragmentation. | 1. Use high-purity solvents and reagents (LC-MS grade). Ensure glassware is thoroughly cleaned. Run a blank injection of your solvent to identify background peaks. 2. The presence of sodium or potassium salts can lead to adduct formation.[7] Use high-purity water and minimize contact with sources of these salts. 3. Reduce the cone voltage or fragmentation voltage in the ion source to minimize in-source fragmentation. |
| Poor Peak Shape in LC-MS | 1. Incompatible mobile phase or gradient. 2. Column overload. 3. Secondary interactions with the column stationary phase. | 1. Optimize the liquid chromatography method. A reversed-phase C18 column with a gradient of acetonitrile and water containing 0.1% formic acid is a good starting point.[9] 2. Dilute the sample to avoid overloading the analytical column. 3. The addition of a small amount of an ion-pairing agent to the mobile phase can sometimes improve peak shape for charged analytes, but this can also cause ion suppression. |
| Inconsistent Fragmentation Pattern in MS/MS | 1. Fluctuations in collision energy. 2. Presence of co-eluting isobaric interferences. | 1. Ensure the collision energy is set appropriately and is stable. Optimize the collision energy to produce the desired fragmentation pattern. 2. Improve chromatographic separation to resolve Stearoyl-L-carnitine from any isobaric compounds.[10] |
Quantitative Data Summary
The following table summarizes the key m/z values for Stearoyl-L-carnitine in mass spectrometry.
| Ion | m/z (Monoisotopic) | Notes |
| Stearoyl-L-carnitine Cation | 427.3662 | The intact molecule with a positive charge. |
| Protonated Molecule [M+H]⁺ | 428.3734 | Commonly observed in ESI-MS.[3] |
| Characteristic Fragment Ion | 85.0284 | Corresponds to [C₄H₅O₂]⁺, a diagnostic ion for carnitine.[4] |
| Neutral Loss of Trimethylamine | [M+H - 59]⁺ | Corresponds to the loss of (CH₃)₃N. |
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or ethanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to create a calibration curve.
-
Plasma/Serum Sample Preparation:
-
To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., deuterated Stearoyl-L-carnitine).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
LC-MS/MS Method for Acylcarnitine Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[9]
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification.
-
MRM Transitions:
-
Stearoyl-L-carnitine: Precursor ion m/z 428.4 → Product ion m/z 85.1
-
Internal Standard (e.g., Stearoyl-d3-L-carnitine): Precursor ion m/z 431.4 → Product ion m/z 85.1[11]
-
-
Source Parameters: Optimize as per instrument recommendations. Typical values might include:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Visualizations
Caption: Fragmentation pathway of Stearoyl-L-carnitine in MS/MS.
Caption: Troubleshooting workflow for Stearoyl-L-carnitine analysis.
References
- 1. R-Stearoyl Carnitine Chloride | LGC Standards [lgcstandards.com]
- 2. This compound | C25H50ClNO4 | CID 10813965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stearoylcarnitine | C25H49NO4 | CID 6426855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Mass Spectral Library of Acylcarnitines Derived from Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. acdlabs.com [acdlabs.com]
- 8. caymanchem.com [caymanchem.com]
- 9. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
avoiding ion suppression in ESI-MS of acylcarnitines
Welcome to the technical support center for the analysis of acylcarnitines by Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on avoiding ion suppression.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Q1: What are the primary causes of ion suppression when analyzing acylcarnitines by ESI-MS?
Ion suppression in the ESI-MS analysis of acylcarnitines is a common phenomenon that reduces the ionization efficiency of the target analytes, leading to decreased sensitivity and inaccurate quantification.[1][2][3] The primary causes include:
-
Matrix Effects: Co-eluting endogenous or exogenous compounds from the biological matrix (e.g., plasma, urine, tissue) compete with acylcarnitines for ionization in the ESI source.[4][5]
-
High Concentrations of Interfering Substances: The presence of high concentrations of salts, detergents, or other non-volatile components in the sample can alter the droplet properties in the ESI source, hindering the release of gas-phase analyte ions.[1][3]
-
Co-eluting Phospholipids: In biological samples, particularly plasma, phospholipids are a major cause of ion suppression.[6] They are often retained on reversed-phase columns and can co-elute with acylcarnitines, competing for ionization.[6]
-
Analyte-Analyte Competition: At high concentrations, different acylcarnitine species can compete with each other for ionization, leading to non-linear responses.[1]
Q2: My acylcarnitine signal is low and inconsistent. How can I determine if ion suppression is the cause?
Identifying ion suppression is a critical first step in troubleshooting. Here are two common methods:
-
Post-Column Infusion: This technique involves infusing a standard solution of your acylcarnitine of interest at a constant rate into the mobile phase after the analytical column, while injecting a blank matrix sample. A dip in the baseline signal at the retention time of interfering compounds indicates ion suppression.
-
Matrix Effect Calculation: This method involves comparing the peak area of an analyte in a standard solution to the peak area of the same analyte spiked into a pre-extracted blank matrix sample. The following formula can be used: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100 A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q3: What are the most effective sample preparation techniques to minimize ion suppression for acylcarnitine analysis?
Proper sample preparation is crucial for removing interfering matrix components before LC-MS analysis.[4][7] The choice of method depends on the sample matrix and the specific acylcarnitines of interest.
-
Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile or methanol, to remove the bulk of proteins from plasma or serum samples.[8][9] However, it may not effectively remove other interfering substances like phospholipids, and significant ion suppression can still occur.[7]
-
Liquid-Liquid Extraction (LLE): LLE uses immiscible solvents to partition the analytes of interest from the sample matrix. It can provide cleaner extracts than PPT, leading to reduced ion suppression.[1][10] The choice of solvent is critical for efficient extraction of acylcarnitines.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and concentrating analytes.[10][11][12] Cation-exchange SPE is particularly useful for acylcarnitines due to their positively charged quaternary amine group.[11][12] This method can significantly reduce matrix effects by selectively retaining acylcarnitines while washing away interfering compounds.[4][11]
Below is a diagram illustrating a general workflow for troubleshooting ion suppression:
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. longdom.org [longdom.org]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "The Impact of Phospholipids and Phospholipid Removal on Bioanalytical " by Jennifer Carmical and Stacy D. Brown [dc.etsu.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acidified acetonitrile and methanol extractions for quantitative analysis of acylcarnitines in plasma by stable isotope dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of carnitine and acylcarnitines in plasma by high-performance liquid chromatography/electrospray ionization ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
quality control measures for Stearoyl-L-carnitine analysis
Welcome to the technical support center for Stearoyl-L-carnitine analysis. This resource is designed to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Stearoyl-L-carnitine standards and biological samples?
A1: Proper storage is critical to maintain the integrity of Stearoyl-L-carnitine. For powdered standards, storage at -20°C in a sealed container away from moisture is recommended.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or -20°C for 1 month.[1][2] Biological samples such as plasma and tissue should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis.[3][4] Short-chain acylcarnitines are particularly unstable at ambient temperatures, so maintaining a consistent cold chain is crucial.[5]
Q2: My Stearoyl-L-carnitine peak is showing poor chromatographic resolution. What could be the cause?
A2: Poor peak shape and resolution can stem from several factors. One common issue is the presence of isomeric compounds, which are structurally similar and can co-elute.[3][6] To address this, optimizing the liquid chromatography method is essential. Consider using a high-resolution column, such as a C18 column, and adjusting the mobile phase gradient and flow rate to improve separation.[7] Additionally, ensure that your sample preparation effectively removes interfering substances from the matrix.
Q3: I am observing high variability in my quantitative results. What quality control measures can I implement?
A3: High variability often points to inconsistencies in sample preparation or instrument performance. To ensure data quality, a robust quality control (QC) system is necessary. This should include:
-
Use of Internal Standards: Stable isotope-labeled internal standards, such as Stearoyl-L-carnitine-d3, should be used to correct for variations in sample extraction and instrument response.[8][9]
-
Calibration Curves: A multi-point calibration curve should be prepared for each analytical run to ensure linearity.[4][8]
-
QC Samples: Include QC samples at low, medium, and high concentrations within your analytical batch to monitor accuracy and precision.[8] These should be prepared from a separate stock solution than the calibration standards.
-
System Suitability Tests: Before each run, perform a system suitability test to ensure the LC-MS/MS system is performing optimally.
Q4: Should I use a derivatization step for Stearoyl-L-carnitine analysis?
A4: Both derivatized and underivatized methods are used for acylcarnitine analysis.[10][11] Derivatization, such as butylation, can increase ionization efficiency and help to discriminate between isobaric compounds.[3] However, it also adds an extra step to the sample preparation workflow and carries the risk of incomplete reactions or hydrolysis, which can introduce variability.[10][11] Underivatized methods using techniques like HILIC or reversed-phase chromatography coupled with tandem mass spectrometry are also effective and offer a more streamlined workflow.[7] The choice between these methods will depend on the specific requirements of your assay, such as the need to resolve specific isomers and the desired sensitivity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity or No Peak for Stearoyl-L-carnitine | 1. Degradation of Analyte: Improper storage or handling of standards or samples.[1][2] 2. Inefficient Extraction: Suboptimal protein precipitation or solid-phase extraction (SPE) recovery. 3. Poor Ionization: Matrix suppression effects or incorrect mass spectrometer settings.[12] 4. Instrument Contamination: Contamination of the ion source or mass spectrometer. | 1. Review storage procedures. Ensure standards and samples are stored at the correct temperatures and that freeze-thaw cycles are minimized.[1][2] 2. Optimize the extraction procedure. Ensure complete protein precipitation with ice-cold methanol.[3] Consider optimizing the pH or solvent composition. 3. Check and optimize MS parameters (e.g., spray voltage, gas flows, collision energy). Dilute the sample to reduce matrix effects. 4. Clean the ion source and perform system maintenance as per the manufacturer's recommendations. |
| High Background Noise or Ghost Peaks | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents. 2. Carryover from Previous Injections: Residual analyte from a previous high-concentration sample. 3. Contamination from Labware: Leaching of contaminants from plasticware (e.g., microtiter plates, pipette tips).[13] | 1. Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily. 2. Implement a robust needle wash protocol between injections, using a strong organic solvent. Inject blank samples to confirm the absence of carryover. 3. Use high-quality polypropylene labware. Pre-rinse all tubes and tips with solvent. Test different batches of labware for potential contamination.[13] |
| Inconsistent Retention Time | 1. Unstable Column Temperature: Fluctuations in the column oven temperature. 2. Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or degradation of mobile phase components. 3. Column Degradation: Loss of stationary phase or column blockage. | 1. Ensure the column oven is set to a stable temperature and allow sufficient equilibration time before starting the analytical run. 2. Prepare fresh mobile phase for each run. Use a precision balance and volumetric flasks for accurate preparation. 3. Flush the column with an appropriate solvent. If the problem persists, replace the column with a new one. |
| Non-linear Calibration Curve | 1. Inaccurate Standard Preparation: Errors in serial dilutions of the stock solution. 2. Detector Saturation: The concentration of the highest calibration standard is beyond the linear range of the detector. 3. Matrix Effects: Differential matrix effects across the concentration range. | 1. Carefully prepare fresh calibration standards. Use calibrated pipettes and high-quality volumetric flasks. 2. Extend the calibration range with lower concentration points and exclude the saturated points. 3. Use a stable isotope-labeled internal standard to compensate for matrix effects. Consider further sample cleanup or dilution. |
Quantitative Data Summary
The following tables provide typical parameters for quality control and method validation in Stearoyl-L-carnitine analysis.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Peak Area Precision (RSD%) | < 15% for 5 replicate injections |
| Retention Time Precision (RSD%) | < 2% for 5 replicate injections |
| Signal-to-Noise Ratio (S/N) | > 10 for the Lower Limit of Quantification (LLOQ) |
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria | Reference |
| Linearity (r²) | ≥ 0.99 | [4][14] |
| Accuracy (% Bias) | Within ± 15% (± 20% for LLOQ) | [4] |
| Precision (% RSD) | ≤ 15% (≤ 20% for LLOQ) | [14][15] |
| Recovery (%) | Consistently between 85% and 115% | [16] |
Experimental Protocols
Protocol 1: Stearoyl-L-carnitine Extraction from Plasma
This protocol describes a common method for extracting Stearoyl-L-carnitine from plasma samples for LC-MS/MS analysis.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., Stearoyl-L-carnitine-d3 in methanol) to each plasma sample, vortex briefly.
-
Protein Precipitation: Add 200 µL of ice-cold methanol to each tube.[3]
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer to Autosampler Vial: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Workflow for Stearoyl-L-carnitine analysis.
Caption: Troubleshooting logic for inaccurate results.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 8. bevital.no [bevital.no]
- 9. it.restek.com [it.restek.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. metbio.net [metbio.net]
- 14. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Food Science of Animal Resources [kosfaj.org]
Technical Support Center: Stearoyl-L-carnitine Stability
This technical support center provides guidance on the stability of Stearoyl-L-carnitine, with a focus on the effects of pH. Researchers, scientists, and drug development professionals can use this information to design experiments, interpret results, and troubleshoot stability issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Stearoyl-L-carnitine in aqueous solutions?
The primary degradation pathway for Stearoyl-L-carnitine in aqueous solutions is the hydrolysis of the ester bond, which links the stearoyl fatty acid chain to the L-carnitine molecule. This reaction yields L-carnitine and stearic acid as the main degradation products. This process is susceptible to catalysis by both acid and base.
Q2: How does pH affect the stability of Stearoyl-L-carnitine?
The stability of Stearoyl-L-carnitine is significantly influenced by pH. Based on the behavior of other acylcarnitines, it is expected to be most stable in neutral to slightly acidic conditions.[1] Both strongly acidic and, particularly, alkaline conditions can accelerate the rate of hydrolysis.[1][2][3] For instance, a study on acetyl-L-carnitine, a short-chain acylcarnitine, demonstrated stability in neutral to acidic pH but instability at a pH greater than 9.[1] While long-chain acylcarnitines like Stearoyl-L-carnitine may exhibit greater stability compared to their short-chain counterparts, the general trend of pH-dependent hydrolysis remains.[4]
Q3: What are the expected signs of Stearoyl-L-carnitine degradation in my experiments?
Signs of Stearoyl-L-carnitine degradation can be observed through various analytical techniques. When using High-Performance Liquid Chromatography (HPLC), you may notice:
-
A decrease in the peak area or height corresponding to Stearoyl-L-carnitine over time.
-
The appearance and increase of new peaks corresponding to the degradation products, namely L-carnitine and stearic acid.
-
Changes in the physical appearance of the solution, such as turbidity or precipitation, especially if the concentration of the sparingly soluble stearic acid exceeds its solubility limit.
Q4: What is the recommended pH range for storing Stearoyl-L-carnitine solutions?
For short-term storage of Stearoyl-L-carnitine solutions, a pH range of 4.0 to 6.0 is recommended to minimize hydrolysis. For long-term storage, it is advisable to store the compound in its solid, crystalline form at a low temperature and protected from moisture. If an aqueous stock solution is necessary, it should be prepared fresh and used promptly.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid loss of Stearoyl-L-carnitine in solution | The pH of the solution is too high or too low. | Measure and adjust the pH of your solution to a range of 4.0-6.0 using a suitable buffer system (e.g., phosphate or citrate buffer). |
| Precipitate forms in the sample | Degradation has led to the formation of stearic acid, which has low aqueous solubility. | Confirm the identity of the precipitate using appropriate analytical techniques. If it is stearic acid, this is a strong indicator of degradation. Future experiments should be conducted at a pH that ensures stability. |
| Inconsistent analytical results | The sample is degrading during the analytical procedure itself. | Review the pH of the mobile phase and the temperature of the autosampler and column in your HPLC method. Ensure these conditions are optimized to minimize on-instrument degradation. |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of Stearoyl-L-carnitine
This protocol outlines a method to assess the stability of Stearoyl-L-carnitine at different pH values.
1. Materials:
-
Stearoyl-L-carnitine
-
Buffer solutions at various pH values (e.g., pH 2, 4, 7, 9, 10)
-
High-purity water
-
HPLC system with a C18 column
-
UV or Mass Spectrometry (MS) detector
2. Procedure:
-
Prepare a stock solution of Stearoyl-L-carnitine in a suitable organic solvent (e.g., ethanol) to ensure solubility.
-
Prepare a series of buffered aqueous solutions at the desired pH values.
-
Spike a known concentration of the Stearoyl-L-carnitine stock solution into each buffered solution to a final concentration suitable for your analytical method.
-
Incubate the solutions at a controlled temperature (e.g., 25°C or 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench the degradation by neutralizing the sample or diluting it in the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining Stearoyl-L-carnitine and the formation of L-carnitine.[2][3]
3. Data Analysis:
-
Plot the concentration of Stearoyl-L-carnitine versus time for each pH.
-
Determine the degradation rate constant (k) and the half-life (t½) at each pH.
Data Presentation
Table 1: Hypothetical Degradation of Stearoyl-L-carnitine at 40°C
| pH | Rate Constant (k) (hr⁻¹) | Half-life (t½) (hours) | % Degradation after 24 hours |
| 2.0 | 0.015 | 46.2 | 30.2% |
| 4.0 | 0.002 | 346.6 | 4.7% |
| 7.0 | 0.005 | 138.6 | 11.3% |
| 9.0 | 0.080 | 8.7 | 85.3% |
| 10.0 | 0.250 | 2.8 | 99.8% |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Visualizations
Degradation Pathway
References
- 1. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Stearoyl-L-carnitine Stability in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Stearoyl-L-carnitine. This resource provides essential guidance on ensuring the stability of Stearoyl-L-carnitine in biological samples, particularly concerning freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the primary concern regarding the stability of Stearoyl-L-carnitine in biological samples during storage and handling?
A1: The main concern is the hydrolysis of the ester bond in Stearoyl-L-carnitine, which leads to the formation of free L-carnitine and stearic acid. This degradation can be influenced by factors such as temperature, pH, and enzymatic activity within the biological matrix.[1][2] Long-chain acylcarnitines like Stearoyl-L-carnitine are generally more stable than their short-chain counterparts.[1]
Q2: How many freeze-thaw cycles can my samples containing Stearoyl-L-carnitine undergo before significant degradation occurs?
A2: While specific data for Stearoyl-L-carnitine is not extensively published, general knowledge suggests that long-chain acylcarnitines are relatively stable to a limited number of freeze-thaw cycles when proper procedures are followed.[1] It is highly recommended to perform a validation study for your specific sample type and storage conditions. A study on various metabolites in plasma showed that up to 10 freeze-thaw cycles with rapid freezing (liquid nitrogen) and quick thawing (room temperature water bath) resulted in minimal changes for many compounds.[3][4][5] However, slower freezing, for instance at -20°C, can cause more significant changes in metabolite levels.[3][4][5]
Q3: What are the optimal storage conditions for biological samples containing Stearoyl-L-carnitine to ensure long-term stability?
A3: For long-term stability, it is crucial to store biological samples at ultra-low temperatures, such as -80°C.[6] Studies have shown that acylcarnitines are stable for at least 330 days when stored at -18°C.[1] At ambient temperatures, plasma acylcarnitines can be stable for less than two days.[7] To prevent degradation, it is essential to minimize the time samples spend at room temperature and to freeze them as quickly as possible after collection and processing.
Q4: Can the type of biological matrix (e.g., plasma, serum, tissue) affect the freeze-thaw stability of Stearoyl-L-carnitine?
A4: Yes, the biological matrix can influence stability. Tissues, for example, contain a higher concentration and variety of enzymes that can be released upon homogenization and cellular disruption during freeze-thaw cycles, potentially leading to increased degradation. The pH and overall composition of the matrix can also play a role. Therefore, it is important to validate stability in each matrix you are working with.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of Stearoyl-L-carnitine | Degradation during sample handling and storage: Prolonged exposure to room temperature; multiple freeze-thaw cycles. | - Minimize time at room temperature. - Aliquot samples upon first thaw to avoid repeated freeze-thaw cycles of the bulk sample. - Ensure rapid freezing and thawing of samples.[3][4][5] |
| Hydrolysis: Enzymatic or chemical hydrolysis. | - Store samples at -80°C. - Consider adding enzyme inhibitors, though this needs to be validated for your specific assay. | |
| High variability in results between aliquots | Incomplete thawing and mixing: Concentration gradients can form if samples are not thoroughly mixed after thawing. | - Ensure samples are completely thawed before vortexing. - Gently vortex samples for a few seconds to ensure homogeneity before taking an aliquot. |
| Adsorption to container surfaces: Long-chain acylcarnitines can be "sticky" and adsorb to certain plastics. | - Use low-retention microcentrifuge tubes. - Consider the use of silanized glass vials for storage and analysis. | |
| Poor chromatographic peak shape | Solubility issues: Stearoyl-L-carnitine may not be fully solubilized in the reconstitution solvent after extraction and drying. | - Optimize the reconstitution solvent. A higher percentage of organic solvent (e.g., methanol or acetonitrile) may be required. - Gently warm and vortex the sample during reconstitution. |
| Interference from other lipids | Co-elution with other endogenous lipids: Biological samples are complex mixtures. | - Optimize the chromatographic method to improve resolution. - Utilize high-resolution mass spectrometry for better specificity. |
Quantitative Data Summary
The following table provides a hypothetical representation of Stearoyl-L-carnitine stability based on general trends for long-chain acylcarnitines. Users should generate their own data for their specific experimental conditions.
| Number of Freeze-Thaw Cycles | Mean Recovery (%) in Plasma (at -80°C) | Mean Recovery (%) in Tissue Homogenate (at -80°C) |
| 1 | 98.5 | 97.2 |
| 3 | 96.2 | 93.8 |
| 5 | 93.1 | 88.5 |
| 10 | 85.7 | 79.3 |
Note: These values are illustrative and should be confirmed by internal validation.
Experimental Protocols
Protocol: Freeze-Thaw Stability Assessment of Stearoyl-L-carnitine in Human Plasma
1. Objective: To determine the stability of Stearoyl-L-carnitine in human plasma after multiple freeze-thaw cycles.
2. Materials:
- Pooled human plasma
- Stearoyl-L-carnitine analytical standard
- Internal standard (e.g., Stearoyl-L-carnitine-d3)
- Methanol, acetonitrile, water (LC-MS grade)
- Formic acid
- Low-retention microcentrifuge tubes
- -80°C freezer and a -20°C freezer
- Room temperature water bath
- Liquid nitrogen or dry ice/ethanol bath for snap-freezing
3. Procedure:
- Sample Preparation:
- Spike the pooled human plasma with a known concentration of Stearoyl-L-carnitine.
- Aliquot the spiked plasma into multiple low-retention microcentrifuge tubes (e.g., 50 µL per aliquot).
- Baseline (Cycle 0) Analysis:
- Immediately after spiking, take a set of aliquots (n=3-5) for baseline analysis without freezing.
- Perform sample extraction (e.g., protein precipitation with cold methanol containing the internal standard).
- Analyze by a validated LC-MS/MS method.
- Freeze-Thaw Cycles:
- Freeze the remaining aliquots at -80°C for at least 24 hours.
- Cycle 1: Remove a set of aliquots from the -80°C freezer. Thaw them completely in a room temperature water bath.[3] Once thawed, refreeze them at -80°C.
- Repeat the thawing and refreezing process for the desired number of cycles (e.g., 3, 5, 10), taking out a new set of aliquots after each completed cycle for analysis.[8][9]
- Sample Analysis:
- After the final thaw of each cycle set, extract the samples as in step 2.2.
- Analyze all samples from all cycles in a single analytical run to minimize inter-assay variability.
- Data Analysis:
- Calculate the concentration of Stearoyl-L-carnitine in each sample.
- Determine the mean concentration and standard deviation for each freeze-thaw cycle.
- Express the stability as a percentage of the baseline (Cycle 0) concentration.
Visualizations
Caption: Experimental workflow for assessing the freeze-thaw stability of Stearoyl-L-carnitine.
Caption: Primary degradation pathway of Stearoyl-L-carnitine in biological samples.
References
- 1. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. frederick.cancer.gov [frederick.cancer.gov]
- 9. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of LC-MS/MS Methods for Stearoyl-L-carnitine Analysis
This guide provides a comprehensive comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of Stearoyl-L-carnitine. Designed for researchers, scientists, and professionals in drug development, this document outlines key performance characteristics, experimental protocols, and visual workflows to aid in the selection and implementation of a robust analytical method.
The accurate quantification of long-chain acylcarnitines, such as Stearoyl-L-carnitine, is crucial for research in metabolic disorders and mitochondrial function.[1][2] LC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity and specificity, particularly in complex biological matrices.[3] This guide will delve into the validation parameters of various LC-MS/MS methodologies, offering a comparative overview to inform your analytical strategy.
Comparative Analysis of Method Validation Parameters
The following tables summarize the quantitative validation parameters from different LC-MS/MS methods applicable to the analysis of long-chain acylcarnitines, including Stearoyl-L-carnitine. These parameters are essential for evaluating the reliability and performance of an analytical method.
Table 1: Linearity and Sensitivity of LC-MS/MS Methods
| Analyte | Method Highlights | Calibration Range | LLOQ (Lower Limit of Quantification) | Correlation Coefficient (r²) | Reference |
| Palmitoyl-L-carnitine | HILIC LC-MS/MS | 1–1000 ng/mL | Not explicitly stated, but lowest calibrator is 1 ng/mL | Not explicitly stated | [3] |
| Dodecanoyl-L-carnitine | UPLC-MS/MS | 4–40 ng/mL (in diluted urine) | 4 ng/mL | 0.988 - 0.999 | [4] |
| Octanoyl-L-carnitine | UPLC-MS/MS | 1.5–20 ng/mL (in diluted urine) | 1.5 ng/mL | 0.988 - 0.999 | [4] |
| Various Acylcarnitines | UHP-HILIC-MS/MS | 5-200 ng/mL | ~0.5 ng/mL | >0.994 | [5] |
Table 2: Accuracy and Precision of LC-MS/MS Methods
| Analyte | Method Highlights | Inter-day Precision (%CV) | Inter-day Accuracy/Bias (%) | Recovery (%) | Reference |
| Palmitoyl-L-carnitine | HILIC LC-MS/MS | Not explicitly stated | Not explicitly stated | 85.4% | [3] |
| Various Acylcarnitines | UPLC-MS/MS | 0.89 to 9.75% | 3.25 to 8.20% | Not explicitly stated | [4] |
| L-carnitine | LC-MS/MS | 1.93-2.74% | Not explicitly stated | 93.18-95.64% | [6] |
| Various Acylcarnitines | UHP-HILIC-MS/MS | Not explicitly stated | Not explicitly stated | >88% | [5] |
Experimental Protocols
A generalized experimental protocol for the LC-MS/MS analysis of Stearoyl-L-carnitine involves sample preparation, chromatographic separation, and mass spectrometric detection. The following sections detail a typical methodology based on established practices.
Sample Preparation
Biological samples such as plasma, serum, or tissue homogenates are the common matrices for Stearoyl-L-carnitine analysis. A typical sample preparation workflow includes:
-
Protein Precipitation: To remove proteins that can interfere with the analysis, an organic solvent like acetonitrile is added to the sample.
-
Internal Standard Spiking: A stable isotope-labeled internal standard, such as d3-Stearoyl-L-carnitine, is added to the sample prior to extraction to correct for matrix effects and variations in instrument response. The use of deuterated analogues is crucial for accurately quantifying endogenous acylcarnitines.[3]
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing the analyte and internal standard is transferred to a clean tube for analysis. In some methods, a derivatization step may be included to improve chromatographic retention or ionization efficiency.[7]
Liquid Chromatography
Chromatographic separation is essential to resolve Stearoyl-L-carnitine from other isobaric and isomeric compounds present in the sample.
-
Column: Reversed-phase columns (e.g., C18, C8) or Hydrophilic Interaction Liquid Chromatography (HILIC) columns are commonly used. HILIC columns are particularly effective for retaining polar compounds like acylcarnitines.[3][5]
-
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous solvent (e.g., water with formic acid and ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often employed to achieve optimal separation of a wide range of acylcarnitines.
-
Flow Rate: The flow rate is typically in the range of 0.2-0.6 mL/min, depending on the column dimensions and particle size.
Mass Spectrometry
Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for accurate quantification.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is the most common ionization technique for acylcarnitines.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecule [M+H]+) of Stearoyl-L-carnitine and its specific product ion after collision-induced dissociation. A common product ion for acylcarnitines results from the neutral loss of trimethylamine (59 Da).[3]
Visualizing Workflows and Pathways
Experimental Workflow for LC-MS/MS Method Validation
The following diagram illustrates the key stages in the validation of an LC-MS/MS method for Stearoyl-L-carnitine.
Fatty Acid β-Oxidation Pathway
Stearoyl-L-carnitine is an intermediate in the transport of long-chain fatty acids into the mitochondria for β-oxidation. Understanding this pathway is crucial for interpreting the biological significance of Stearoyl-L-carnitine levels.
Comparison of Analytical Approaches
The choice of analytical strategy can significantly impact the quality of the data. The following diagram compares direct infusion mass spectrometry with LC-MS/MS for acylcarnitine analysis.
Conclusion
The validation of an LC-MS/MS method for Stearoyl-L-carnitine requires careful consideration of various parameters to ensure accurate and reliable quantification. While direct infusion MS/MS can be used for high-throughput screening, LC-MS/MS offers superior specificity by separating isomeric and isobaric species, which is critical for definitive quantification in complex biological samples.[1][8] The choice of chromatographic technique, such as HILIC or reversed-phase, will depend on the specific requirements of the assay, including the range of acylcarnitines to be analyzed. The data and protocols presented in this guide provide a solid foundation for developing and validating a robust LC-MS/MS method for Stearoyl-L-carnitine, ultimately contributing to a deeper understanding of its role in health and disease.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carnitine and Acylcarnitine Analysis Service | LC–MS/MS Quantification - Creative Proteomics [creative-proteomics.com]
- 3. bevital.no [bevital.no]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Determination of L-carnitine in Infant and Toddler Formulas by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Stearoyl-L-carnitine and Oleoyl-L-carnitine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearoyl-L-carnitine and Oleoyl-L-carnitine are long-chain acylcarnitines, endogenous metabolites crucial for cellular energy metabolism. While structurally similar—both possessing an L-carnitine moiety esterified to a long-chain fatty acid—the single double bond in the oleoyl chain of Oleoyl-L-carnitine introduces significant differences in their biological activities. This guide provides an objective comparison of their known effects on key cellular processes, supported by experimental data, to aid researchers in their investigations and drug development efforts.
Comparative Biological Activity Data
The following tables summarize the available quantitative data on the distinct biological activities of Stearoyl-L-carnitine and Oleoyl-L-carnitine.
| Target | Molecule | Activity | IC50 / Inhibition | Cell Type / System | Reference |
| Glycine Transporter 2 (GlyT2) | Oleoyl-L-carnitine | Inhibition | 340 nM | Xenopus laevis oocytes expressing human GlyT2 | [1][2] |
| Stearoyl-L-carnitine | Inhibition | 16.8 ± 6.1% inhibition at 3 µM | Xenopus laevis oocytes expressing human GlyT2 | [1] |
| Cellular Process | Molecule | Observed Effect | Quantitative Data | Cell Type / System | Reference |
| Apoptosis (Caspase Activity) | Palmitoylcarnitine* | Stimulation of caspase-3 and -7 activity | Maximal effect at 50 µM | Recombinant caspases | [3] |
| L-carnitine | Inhibition of caspase-3, -7, and -8 activity | Potent inhibition at 5 mM | Recombinant caspases | [3] | |
| Inflammation (Cytokine Secretion) | Long-chain acylcarnitines (general) | Induction of pro-inflammatory cytokines (TNF-α, MIP-2) | Dose-dependent increase | RAW 264.7 murine macrophages | [4] |
Note: Data for Palmitoylcarnitine, a saturated long-chain acylcarnitine structurally similar to Stearoyl-L-carnitine, is used as a proxy in the absence of direct comparative data for Stearoyl-L-carnitine on caspase activity.
Detailed Experimental Protocols
Glycine Transporter (GlyT2) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of Stearoyl-L-carnitine and Oleoyl-L-carnitine on the glycine transporter GlyT2.
Methodology (based on Two-Electrode Voltage Clamp in Xenopus laevis oocytes): [1]
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding human GlyT2 and incubated to allow for protein expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a standard frog Ringer's solution.
-
The oocyte is impaled with two microelectrodes filled with KCl to voltage-clamp the membrane potential (typically at -60 mV).
-
-
Glycine Application: A baseline glycine-induced current is established by applying a known concentration of glycine (e.g., 30 µM).
-
Inhibitor Application:
-
To determine the IC50, various concentrations of Stearoyl-L-carnitine or Oleoyl-L-carnitine are co-applied with the standard glycine concentration.
-
The inhibition of the glycine-induced current is recorded.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the acylcarnitine, and the data are fitted to a dose-response curve to determine the IC50 value.
Caspase Activity Assay
Objective: To assess the effect of Stearoyl-L-carnitine and Oleoyl-L-carnitine on the activity of key apoptotic enzymes, such as caspase-3.
Methodology (Fluorometric Assay):
-
Cell Culture and Treatment:
-
Cells (e.g., Jurkat cells) are cultured under standard conditions.
-
Apoptosis is induced using a known stimulus (e.g., Fas ligand).
-
Cells are treated with various concentrations of Stearoyl-L-carnitine or Oleoyl-L-carnitine.
-
-
Cell Lysis:
-
Cells are harvested and washed with cold PBS.
-
The cell pellet is resuspended in a chilled lysis buffer and incubated on ice.
-
The lysate is centrifuged to remove cellular debris.
-
-
Caspase-3 Activity Measurement:
-
The protein concentration of the cell lysate is determined.
-
A known amount of protein from each sample is added to a 96-well plate.
-
A reaction buffer containing a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) is added to each well.
-
The plate is incubated at 37°C.
-
-
Fluorescence Reading: The fluorescence of the cleaved substrate (AMC) is measured using a fluorometer (excitation ~380 nm, emission ~460 nm).
-
Data Analysis: The fluorescence intensity, which is proportional to caspase-3 activity, is normalized to the protein concentration and compared between different treatment groups.
Cytokine Secretion Assay (ELISA)
Objective: To quantify the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells treated with Stearoyl-L-carnitine and Oleoyl-L-carnitine.
Methodology (Enzyme-Linked Immunosorbent Assay): [4]
-
Cell Culture and Treatment:
-
Immune cells (e.g., RAW 264.7 macrophages) are seeded in a multi-well plate.
-
Cells are treated with various concentrations of Stearoyl-L-carnitine or Oleoyl-L-carnitine for a specified duration.
-
-
Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any detached cells.
-
ELISA Procedure:
-
An ELISA plate pre-coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) is used.
-
The collected supernatants and a series of known cytokine standards are added to the wells and incubated.
-
The plate is washed, and a biotinylated detection antibody specific for the cytokine is added.
-
After another washing step, a streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
A substrate solution (e.g., TMB) is added, which develops a color in the presence of HRP.
-
The reaction is stopped with a stop solution.
-
-
Data Acquisition and Analysis: The absorbance of each well is read using a microplate reader at the appropriate wavelength. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
Signaling Pathways and Experimental Workflows
Oleoyl-L-carnitine and GlyT2 Inhibition
Oleoyl-L-carnitine is a potent, non-competitive inhibitor of the glycine transporter 2 (GlyT2).[1][2] By inhibiting GlyT2, Oleoyl-L-carnitine increases the concentration of glycine in the synaptic cleft of inhibitory neurons. This enhancement of glycinergic neurotransmission is a potential mechanism for analgesia.[5]
Caption: Oleoyl-L-carnitine inhibits GlyT2-mediated glycine reuptake.
Stearoyl-L-carnitine and Putative PKC Inhibition
While direct evidence is still emerging, some studies suggest that long-chain saturated acylcarnitines, such as palmitoylcarnitine, can act as inhibitors of Protein Kinase C (PKC).[6] PKC is a family of enzymes involved in various signaling cascades that regulate cellular processes like proliferation, differentiation, and apoptosis. The potential downstream effects of PKC inhibition by Stearoyl-L-carnitine could be widespread and cell-type dependent.
Caption: Putative signaling pathway of Stearoyl-L-carnitine via PKC inhibition.
Experimental Workflow: Apoptosis Detection
A common workflow for assessing apoptosis involves treating cells with the compounds of interest and then staining for markers of programmed cell death, followed by analysis using flow cytometry.
Caption: Workflow for Annexin V/PI apoptosis assay.
Conclusion
The available evidence indicates that Stearoyl-L-carnitine and Oleoyl-L-carnitine possess distinct biological activities, largely influenced by the saturation of their fatty acid chains. Oleoyl-L-carnitine is a significantly more potent inhibitor of the glycine transporter GlyT2 compared to Stearoyl-L-carnitine. Conversely, saturated long-chain acylcarnitines may have a more pronounced effect on apoptosis and potentially on PKC-mediated signaling pathways. Further direct comparative studies are warranted to fully elucidate their differential effects on mitochondrial function and inflammation. This guide provides a foundational understanding for researchers to design and interpret experiments aimed at exploring the therapeutic potential of these endogenous lipids.
References
- 1. aups.org.au [aups.org.au]
- 2. Oleoyl-L-carnitine inhibits glycine transport by GlyT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Modulation by palmitoylcarnitine of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Cross-Validation of Analytical Methods for Acylcarnitine Quantification
For researchers, scientists, and professionals in drug development, the accurate measurement of acylcarnitines is paramount. These molecules are key biomarkers for inborn errors of metabolism and are increasingly recognized for their role in various other pathologies. This guide provides a comprehensive comparison of the primary analytical methods used for acylcarnitine quantification, supported by experimental data to aid in the selection of the most appropriate technique for your research needs.
The analysis of acylcarnitines, esters of carnitine and fatty acids, plays a crucial role in the diagnosis and monitoring of inherited metabolic disorders, particularly fatty acid oxidation defects and organic acidemias.[1][2][3][4] The accumulation of specific acylcarnitine species in biological fluids can be indicative of enzymatic deficiencies in these metabolic pathways.[5] Consequently, robust and reliable analytical methods are essential for clinical diagnostics and research. This guide will delve into the cross-validation of the most prevalent techniques: tandem mass spectrometry (MS/MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), and enzymatic assays.
Comparative Analysis of Analytical Methods
The gold standard for acylcarnitine analysis is tandem mass spectrometry, often coupled with liquid chromatography (LC-MS/MS or UHPLC-MS/MS).[2][6][7] This technique offers high sensitivity and specificity, allowing for the simultaneous quantification of a wide range of acylcarnitine species.[8] However, enzymatic assays provide an alternative, often simpler, method for determining total or specific acylcarnitine concentrations.
Performance Characteristics
The choice of analytical method often depends on a balance of performance characteristics. The following table summarizes key quantitative data for the most common acylcarnitine analysis techniques.
| Performance Metric | Tandem Mass Spectrometry (Flow Injection) | UHPLC-MS/MS | Enzymatic Assays |
| Sensitivity (LOD/LOQ) | LOD < 0.7 fmol[8] | LLOQ: 0.05 - 0.5 nmol/mL[9] | Method Dependent |
| Linearity (Correlation Coefficient) | > 0.992[8] | Not explicitly stated, but multiple-point calibration is used[9] | Not explicitly stated |
| Accuracy (Relative Error) | < 20%[8] | 81% - 120% spike recovery[10] | Not explicitly stated |
| Precision (Coefficient of Variation) | CV < 15%[8] | Intra- and inter-day precision available[10] | Repeatability RSDr: 1.7% - 2.0%[11] |
| Sample Throughput | High (10-minute analysis for hundreds of acylcarnitines)[8] | Moderate (14-22 minute analysis)[9][12] | Generally lower |
| Specificity | Can be limited by isomeric and isobaric species[3][4][6] | High, resolves isomeric and isobaric species[6][12] | Specific to the enzyme used |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and accurate results. Below are outlines of typical methodologies for the key analytical techniques.
Tandem Mass Spectrometry (LC-MS/MS)
Tandem mass spectrometry is the most widely used method for acylcarnitine analysis.[2] The method typically involves derivatization of the acylcarnitines to their butyl esters, followed by analysis using flow injection or liquid chromatography.[1][2]
Sample Preparation:
-
Extraction: Acylcarnitines are extracted from biological matrices such as plasma, serum, or dried blood spots using a solvent like methanol.[10]
-
Derivatization: The extracted acylcarnitines are often derivatized to their butyl esters by heating with acidified butanol. This process improves ionization efficiency.[2][10]
-
Internal Standards: Stable isotope-labeled internal standards are added to the samples to allow for accurate quantification.[5]
Instrumentation and Analysis:
-
Mass Spectrometer: A tandem mass spectrometer is used, typically in the positive electrospray ionization (ESI) mode.[5]
-
Analysis Mode: For initial screening, a precursor ion scan of m/z 85 is often used to detect all acylcarnitine species.[10] For more specific quantification, multiple reaction monitoring (MRM) is employed.[2]
-
Quantification: The concentration of each acylcarnitine is determined by comparing the response of the analyte to its corresponding stable isotope-labeled internal standard.[5]
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
To overcome the limitation of traditional tandem MS in distinguishing isomeric and isobaric acylcarnitines, UHPLC is increasingly being used.[3][4][6]
Chromatography:
-
Column: A C18 or a mixed-mode column is typically used for separation.[12]
-
Mobile Phase: A gradient elution with a mobile phase consisting of solvents like acetonitrile and water with additives such as formic acid and ammonium acetate is common.[10]
-
Flow Rate: The flow rate is adjusted based on the column dimensions and the desired separation time.
Mass Spectrometry:
-
The mass spectrometer settings are similar to those used in flow injection tandem mass spectrometry, with MRM being the preferred mode for quantification.
Enzymatic Assays
Enzymatic assays offer a more traditional approach and can be used in laboratories where mass spectrometry is not available.[11][13] These assays are based on the enzymatic conversion of acylcarnitines, leading to a measurable product.
General Principle:
-
Hydrolysis: Acylcarnitines are hydrolyzed to release free carnitine.
-
Enzymatic Reaction: The free carnitine is then acted upon by an enzyme, such as carnitine acetyltransferase, in the presence of a substrate.
-
Detection: The product of the enzymatic reaction is measured, often spectrophotometrically.
Workflow and Pathway Diagrams
To visualize the experimental and logical processes involved in the cross-validation of these analytical methods, the following diagrams are provided.
Caption: General workflow for the cross-validation of analytical methods for acylcarnitines.
Caption: Simplified diagram of the role of acylcarnitines in fatty acid metabolism.
Conclusion
The cross-validation of analytical methods for acylcarnitine quantification is essential for ensuring the accuracy and reliability of clinical diagnoses and research findings. While tandem mass spectrometry, particularly UHPLC-MS/MS, stands out for its high sensitivity, specificity, and ability to analyze a broad spectrum of acylcarnitines, enzymatic assays can provide a viable alternative in certain contexts. The choice of method should be guided by the specific requirements of the study, including the need for isomeric separation, sample throughput, and available instrumentation. This guide provides the foundational information to assist researchers in making an informed decision.
References
- 1. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of LC-MS/MS and Enzymatic Methods for the Determination of Total Choline and Total Carnitine in Infant Formula and Milk Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry [scholarworks.indianapolis.iu.edu]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Battle for Acylcarnitine Profiling: Direct Infusion vs. LC-MS/MS
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal mass spectrometry-based approach for acylcarnitine analysis.
The analysis of acylcarnitines, key intermediates in fatty acid and amino acid metabolism, is crucial for the diagnosis and monitoring of inherited metabolic disorders and for advancing research in areas such as diabetes, obesity, and cardiovascular disease. Two primary mass spectrometry-based techniques dominate the landscape of acylcarnitine profiling: direct infusion tandem mass spectrometry (DI-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a detailed comparison of these two methodologies, supported by experimental data and protocols, to aid researchers in making an informed decision for their specific analytical needs.
At a Glance: Key Differences
| Feature | Direct Infusion MS/MS (DI-MS/MS) | Liquid Chromatography-Tandem MS/MS (LC-MS/MS) |
| Principle | Direct introduction of the sample into the mass spectrometer without prior chromatographic separation. | Chromatographic separation of analytes before introduction into the mass spectrometer. |
| Throughput | High-throughput, with analysis times of a few minutes per sample. | Lower throughput, with analysis times typically ranging from 10 to 30 minutes per sample. |
| Specificity | Prone to isobaric and isomeric interferences, as compounds with the same mass-to-charge ratio are not separated. | High specificity due to the separation of isomers and isobars, leading to more accurate identification and quantification.[1][2] |
| Ion Suppression | More susceptible to matrix effects and ion suppression, which can impact quantitative accuracy.[1] | Reduced matrix effects and ion suppression due to the separation of analytes from the bulk of the sample matrix. |
| Quantitative Accuracy | Generally considered semi-quantitative or quantitative for screening purposes, with wider variations in reported values.[3] | Offers higher quantitative accuracy and precision, making it the gold standard for quantitative acylcarnitine analysis.[1][3] |
| Derivatization | Often employs derivatization (e.g., butyl-esterification) to improve ionization efficiency and assay robustness, especially for newborn screening.[4][5] | Can be performed with or without derivatization. Derivatization can enhance sensitivity for certain acylcarnitines.[1] |
| Primary Application | Widely used for high-throughput newborn screening for inborn errors of metabolism.[6] | The preferred method for diagnostic confirmation, clinical research, and detailed metabolic studies requiring high accuracy and specificity.[3][7] |
Delving Deeper: A Quantitative Look
| Acylcarnitine | Typical LOQ by DI-MS/MS (µM) | Typical LOQ by LC-MS/MS (µM) |
| Free Carnitine (C0) | 0.5 - 2.0 | 0.05 - 0.25 |
| Acetylcarnitine (C2) | 0.1 - 0.5 | 0.01 - 0.1 |
| Propionylcarnitine (C3) | 0.05 - 0.2 | 0.005 - 0.05 |
| Butyrylcarnitine (C4) | 0.05 - 0.2 | 0.005 - 0.05 |
| Isovalerylcarnitine (C5) | 0.05 - 0.2 | 0.005 - 0.05 |
| Octanoylcarnitine (C8) | 0.02 - 0.1 | 0.001 - 0.02 |
| Myristoylcarnitine (C14) | 0.02 - 0.1 | 0.001 - 0.02 |
| Palmitoylcarnitine (C16) | 0.02 - 0.1 | 0.001 - 0.02 |
Note: The LOQ values for DI-MS/MS are generally higher and have a wider range, reflecting the semi-quantitative nature of the method in many applications. The provided ranges are estimates based on data from newborn screening and validation studies.[8][9] LC-MS/MS methods consistently demonstrate lower LOQs, enabling the quantification of low-abundance species.[1][10]
The Workflow: Visualizing the Methodologies
To better understand the practical differences between the two techniques, the following diagrams illustrate the typical experimental workflows.
Figure 1. Workflow for Direct Infusion MS/MS Acylcarnitine Profiling.
Figure 2. Workflow for LC-MS/MS Acylcarnitine Profiling.
Experimental Protocols: A Step-by-Step Guide
The following are generalized experimental protocols for both DI-MS/MS and LC-MS/MS. Specific details may need to be optimized based on the instrumentation and specific research question.
Direct Infusion MS/MS Protocol (for Dried Blood Spots)
This protocol is commonly used in newborn screening laboratories.[5]
-
Sample Preparation:
-
A 3 mm disk is punched from a dried blood spot card into a 96-well microtiter plate.
-
An extraction solution containing a mixture of stable isotope-labeled internal standards in methanol is added to each well.
-
The plate is sealed and agitated for 20-30 minutes to extract the acylcarnitines.
-
The supernatant is transferred to a new 96-well plate.
-
-
Derivatization (Butylation):
-
The extracted samples are dried under a stream of nitrogen.
-
A solution of 3N butanolic-HCl is added to each well.
-
The plate is sealed and heated at 65°C for 15-20 minutes to convert the acylcarnitines to their butyl esters.[1]
-
The derivatization reagent is evaporated under nitrogen.
-
The dried residue is reconstituted in a suitable solvent for infusion.
-
-
MS/MS Analysis:
-
The reconstituted samples are introduced into the mass spectrometer via a flow injection system.
-
The mass spectrometer is operated in the positive electrospray ionization (ESI) mode.
-
Acylcarnitines are typically detected using a precursor ion scan of m/z 85, which is a characteristic fragment ion for all acylcarnitines.[1]
-
LC-MS/MS Protocol (for Plasma)
This protocol is suitable for quantitative studies requiring high specificity and accuracy.[1][11]
-
Sample Preparation:
-
To a 50 µL plasma sample, 200 µL of cold acetonitrile containing a mixture of stable isotope-labeled internal standards is added for protein precipitation and extraction.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a new tube and can be either directly injected or subjected to an optional derivatization step.
-
-
Chromatographic Separation:
-
An aliquot of the prepared sample is injected onto a C18 or HILIC liquid chromatography column.
-
A gradient elution is performed using mobile phases typically consisting of water and acetonitrile with additives such as formic acid or ammonium acetate to improve chromatographic resolution and ionization efficiency.
-
The chromatographic run time is typically between 10 and 20 minutes, allowing for the separation of isomeric acylcarnitines.[1]
-
-
MS/MS Analysis:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
The mass spectrometer is operated in the positive ESI mode.
-
Quantification is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard are monitored.
-
Conclusion: Choosing the Right Tool for the Job
The choice between direct infusion MS/MS and LC-MS/MS for acylcarnitine profiling is fundamentally driven by the specific requirements of the study.
Direct Infusion MS/MS is the undisputed champion of high-throughput screening. Its speed and simplicity make it the ideal choice for large-scale applications like newborn screening, where the primary goal is to rapidly identify individuals with potentially elevated levels of specific acylcarnitines. However, the inherent limitations in specificity and the semi-quantitative nature of the data must be acknowledged.
LC-MS/MS , on the other hand, stands as the gold standard for accurate and precise quantification of acylcarnitines. Its ability to separate isomeric and isobaric compounds is critical for differential diagnosis and for research applications that demand a deep and accurate understanding of metabolic pathways. While the throughput is lower, the superior quality of the data often justifies the additional time and complexity.
For researchers and drug development professionals, a tiered approach is often the most effective. Direct infusion MS/MS can be employed for initial screening of large sample cohorts to identify potential hits or trends. Subsequently, LC-MS/MS can be utilized for the definitive identification and accurate quantification of the acylcarnitines of interest in the selected samples, providing the robust data necessary for confident decision-making.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. familiasga.com [familiasga.com]
- 5. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How mass spectrometry revolutionized newborn screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative acylcarnitine determination by UHPLC-MS/MS--Going beyond tandem MS acylcarnitine "profiles" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of an ESI-MS/MS screening method for acylcarnitine profiling in urine specimens of neonates, children, adolescents and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishment and Validation of Reference Values for Amino Acids and Acylcarnitines in Dried Blood Spots for Omani Newborns Using Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
Stearoyl-L-Carnitine as a Biomarker: A Comparative Guide for Researchers
An in-depth comparison of stearoyl-L-carnitine against other acylcarnitines in disease diagnostics, supported by experimental data and detailed methodologies.
Introduction
Acylcarnitines, esters of L-carnitine and fatty acids, are crucial intermediates in mitochondrial fatty acid metabolism. Their plasma and tissue concentrations reflect the balance of fatty acid oxidation and are increasingly recognized as valuable biomarkers for a range of metabolic disorders. Among these, long-chain acylcarnitines, such as stearoyl-L-carnitine (C18:0), are gaining attention for their potential role in indicating mitochondrial dysfunction in prevalent conditions like cardiovascular disease and inherited metabolic disorders. This guide provides a comparative analysis of stearoyl-L-carnitine's performance as a biomarker relative to other acylcarnitines, supported by quantitative data from clinical studies and detailed experimental protocols to aid researchers in their own investigations.
The Role of Acylcarnitines in Metabolism and Disease
Acylcarnitines are formed when fatty acids are activated to their acyl-CoA esters and subsequently transesterified to L-carnitine for transport into the mitochondrial matrix for β-oxidation.[1] Under normal physiological conditions, the rate of fatty acid entry into the mitochondria is tightly regulated to match the energy demands of the cell. However, in pathological states characterized by impaired mitochondrial function or an overload of fatty acid substrates, the β-oxidation process can become incomplete, leading to an accumulation of specific acylcarnitine species in the mitochondria, which are then exported into the circulation.[1] This accumulation profile can serve as a metabolic signature of the underlying dysfunction.
The general workflow for the involvement of acylcarnitines in fatty acid oxidation is depicted below:
Caption: Simplified workflow of fatty acid transport into the mitochondria via the carnitine shuttle.
Comparative Analysis of Acylcarnitine Biomarkers
The clinical utility of an acylcarnitine as a biomarker depends on its sensitivity and specificity for a particular disease state. While profiles of multiple acylcarnitines are often more informative, understanding the individual performance of species like stearoyl-L-carnitine is crucial for developing targeted diagnostic and prognostic tools.
Cardiovascular Disease
Elevated levels of long-chain acylcarnitines have been consistently associated with adverse cardiovascular outcomes. In conditions such as heart failure and coronary artery disease (CAD), impaired mitochondrial fatty acid oxidation in cardiomyocytes is a key pathophysiological feature, leading to the accumulation of these metabolites.[2]
A study investigating the association of various acylcarnitines with the severity of CAD, as assessed by the SYNTAX score, provided valuable comparative data. The levels of 13 different acylcarnitines were measured in patients undergoing coronary angiography.[2] The results indicated that while several long-chain acylcarnitines were associated with different clinical presentations of CAD, specific species showed stronger correlations with disease severity.
| Acylcarnitine | Association with High CAD Complexity (SYNTAX Score > 22) | p-value |
| Butyryl-L-carnitine (C4) | Elevated | 0.002 |
| Valeryl-L-carnitine (C5) | Elevated | 0.024 |
| Palmitoyl-L-carnitine (C16) | Reduced | 0.044 |
| Linoleoyl-L-carnitine (C18:2) | Reduced | 0.012 |
| Adapted from a study on serum acylcarnitines and coronary artery disease severity.[2] |
Interestingly, in this particular study, higher levels of some long-chain acylcarnitines were associated with less severe disease, highlighting the complexity of interpreting these biomarkers. In contrast, a separate study on heart failure patients with and without pulmonary hypertension found that long-chain acylcarnitines, including oleoyl-L-carnitine (C18:1) and linoleoyl-L-carnitine (C18:2), were significantly increased in both patient groups compared to controls, with a more pronounced elevation in those with pulmonary hypertension.[3][4]
| Acylcarnitine | % Increase in Heart Failure vs. Controls (no Pulmonary Hypertension) | % Increase in Heart Failure vs. Controls (with Pulmonary Hypertension) |
| Palmitoyl-L-carnitine (C16) | 30% | 63% |
| Oleoyl-L-carnitine (C18:1) | 45% | 81% |
| Linoleoyl-L-carnitine (C18:2) | 39% | 67% |
| Data from a study on heart failure and pulmonary hypertension.[3][4] |
While these studies provide important insights, direct head-to-head comparisons of the diagnostic performance of stearoyl-L-carnitine versus other long-chain acylcarnitines using metrics like Receiver Operating Characteristic (ROC) curve analysis are still limited in the published literature. The available data suggests that a panel of long-chain acylcarnitines may be more informative than a single species.
Experimental Protocols
Accurate and reproducible quantification of acylcarnitines is paramount for their use as clinical biomarkers. The most widely used method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation (Human Plasma)
-
Thawing and Internal Standard Spiking: Plasma samples are thawed on ice. A 100 µL aliquot of each plasma sample is transferred to a microcentrifuge tube. To each tube, 5 µL of an internal standard working solution containing isotopically labeled acylcarnitines (e.g., D3-stearoyl-L-carnitine) is added.
-
Protein Precipitation: 300 µL of cold methanol is added to each sample to precipitate proteins. The samples are vortexed for 10 seconds.
-
Incubation and Centrifugation: The samples are incubated at ambient temperature for 10 minutes and then centrifuged at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer and Dilution: 100 µL of the clear supernatant is transferred to a new vial containing 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water). The sample is vortexed for 10 seconds before injection into the LC-MS/MS system. The final dilution factor may need to be adjusted based on the sensitivity of the mass spectrometer.
LC-MS/MS Analysis
-
Chromatographic Separation: A C18 reversed-phase column is commonly used for separation. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of an ion-pairing agent like formic acid, allows for the separation of different acylcarnitine species.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is typically used. The instrument is set to multiple reaction monitoring (MRM) mode to specifically detect and quantify each acylcarnitine and its corresponding internal standard based on their unique precursor-to-product ion transitions.
The logical flow of a typical targeted metabolomics experiment for acylcarnitine analysis is outlined below:
Caption: A typical experimental workflow for the quantification of acylcarnitines in plasma.
Signaling Pathways and Logical Relationships
The accumulation of stearoyl-L-carnitine and other long-chain acylcarnitines is intrinsically linked to the regulation of mitochondrial fatty acid oxidation. A key regulatory point is the enzyme carnitine palmitoyltransferase 1 (CPT1), which controls the entry of long-chain fatty acids into the mitochondria.
Caption: Logical relationship between metabolic conditions and the accumulation of long-chain acylcarnitines.
Conclusion
Stearoyl-L-carnitine, as a member of the long-chain acylcarnitine family, holds promise as a biomarker for diseases characterized by mitochondrial dysfunction, particularly cardiovascular disorders. Current evidence suggests that an elevated profile of long-chain acylcarnitines, rather than a single species, is often indicative of a pathological state. While direct comparative studies on the diagnostic performance of stearoyl-L-carnitine are still emerging, the available data underscores its relevance in the metabolic signatures of disease. For researchers and drug development professionals, the robust and reproducible quantification of stearoyl-L-carnitine and other acylcarnitines through LC-MS/MS provides a powerful tool to investigate mitochondrial metabolism and discover novel therapeutic targets. Further studies focusing on head-to-head comparisons of individual long-chain acylcarnitines will be crucial in refining their clinical utility as specific and sensitive biomarkers.
References
- 1. Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation of Serum Acylcarnitines with Clinical Presentation and Severity of Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Specificity of Stearoyl-L-carnitine's Effects on Mitochondrial Respiration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Stearoyl-L-carnitine on mitochondrial respiration relative to other acylcarnitines. The information is compiled from various experimental studies to offer a comprehensive overview for researchers in cellular metabolism and drug development.
Comparative Effects of Acylcarnitines on Mitochondrial Function
Long-chain acylcarnitines are essential intermediates in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. However, an accumulation of these molecules, including Stearoyl-L-carnitine, has been linked to mitochondrial dysfunction.[1][2][3] The specificity of these effects can vary depending on the chain length and saturation of the fatty acid moiety.
While direct comparative studies measuring the oxygen consumption rates for a wide range of acylcarnitines under identical conditions are limited, the existing literature provides valuable insights into their differential impacts. The following table summarizes key findings on the effects of Stearoyl-L-carnitine and other representative acylcarnitines on mitochondrial parameters.
Table 1: Comparative Effects of Acylcarnitines on Mitochondrial Respiration and Function
| Acylcarnitine (Chain Length) | Organism/Model | Key Findings | Quantitative Data | Reference |
| Stearoyl-L-carnitine (C18:0) | Zebrafish (in vivo) | Impaired mitochondrial function and ATP production, leading to cardiac dysfunction. | Not specified | [4] |
| Pancreatic β-cells | Impaired insulin synthesis. | Not specified | [4] | |
| Oleoyl-L-carnitine (C18:1) | Zebrafish (in vivo) | Impaired mitochondrial function and ATP production, leading to cardiac dysfunction. | Not specified | [4] |
| Palmitoyl-L-carnitine (C16:0) | Rat Ventricular Myocytes | At low concentrations (1 and 5 µM), slight hyperpolarization of mitochondrial membrane potential. At a higher concentration (10 µM), depolarization of mitochondrial membrane potential, increased ROS production, and opening of the mitochondrial permeability transition pore. | 10 µM Palmitoyl-L-carnitine increased ROS generation to 3.4-fold of baseline. | [5] |
| Isolated Rat Liver Mitochondria | No significant change in the rate of oxygen consumption with the addition of L-carnitine during palmitoylcarnitine oxidation. | Not applicable | [6] | |
| Propionyl-L-carnitine (C3) | Zebrafish (in vivo) | Used as a short-chain acylcarnitine control, did not induce the adverse cardiac phenotype observed with long-chain acylcarnitines. | Not specified | |
| General Long-Chain Acylcarnitines | General | Elevated levels are associated with mitochondrial dysfunction and metabolic diseases. | Not specified | [1][2][3][7] |
Note: The absence of direct quantitative comparisons of oxygen consumption rates for Stearoyl-L-carnitine versus other acylcarnitines in a single study necessitates a compiled approach. The data presented highlights the inhibitory effects of long-chain acylcarnitines, with Stearoyl-L-carnitine demonstrating clear evidence of inducing mitochondrial dysfunction.
Experimental Protocols
To facilitate further research into the specific effects of Stearoyl-L-carnitine, this section provides a detailed methodology for assessing mitochondrial respiration using high-resolution respirometry. This protocol is a composite based on established methods and can be adapted for various research questions.
Isolation of Mitochondria from Rodent Liver
-
Homogenization: Euthanize the animal in accordance with institutional guidelines. Promptly excise the liver and place it in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4). Mince the tissue and homogenize using a Dounce or Potter-Elvehjem homogenizer.
-
Differential Centrifugation: Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.
-
Mitochondrial Pellet Collection: Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.
-
Washing: Discard the supernatant and gently resuspend the mitochondrial pellet in fresh, ice-cold isolation buffer. Repeat the high-speed centrifugation step.
-
Final Pellet: After the final wash, resuspend the mitochondrial pellet in a minimal volume of respiration buffer (e.g., 125 mM KCl, 10 mM MOPS, 2 mM MgCl₂, 5 mM KH₂PO₄, 1 mM EGTA, pH 7.2) and determine the protein concentration using a standard assay (e.g., Bradford or BCA).
High-Resolution Respirometry (Oroboros Oxygraph-2k or similar)
-
Chamber Preparation: Calibrate the oxygen electrodes in the respirometer chambers according to the manufacturer's instructions. Add 2 mL of air-saturated respiration buffer to each chamber and allow the signal to stabilize at 37°C.
-
Mitochondrial Addition: Add a standardized amount of isolated mitochondria (e.g., 0.1-0.5 mg/mL protein) to each chamber.
-
Substrate Addition (State 4 Respiration): Introduce the acylcarnitine of interest (e.g., Stearoyl-L-carnitine, Palmitoyl-L-carnitine, or a short-chain control like Acetyl-L-carnitine) at a desired concentration (e.g., 5-20 µM), along with a co-substrate like malate (e.g., 2 mM). This will initiate substrate-dependent, non-phosphorylating respiration (State 4).
-
ADP Addition (State 3 Respiration): After a stable State 4 rate is established, add a saturating concentration of ADP (e.g., 1-2.5 mM) to stimulate ATP synthesis and measure phosphorylating respiration (State 3).
-
Respiratory Control Ratio (RCR) Calculation: The RCR is calculated as the ratio of State 3 to State 4 respiration rate. A higher RCR indicates better coupling between oxidation and phosphorylation.
-
Cytochrome c Addition: To assess the integrity of the outer mitochondrial membrane, add cytochrome c (e.g., 10 µM). A significant increase in respiration suggests damage to the outer membrane.
-
Inhibitor Titrations (Optional): To investigate the specific sites of inhibition, inhibitors of the electron transport chain complexes can be added sequentially (e.g., rotenone for Complex I, antimycin A for Complex III, and potassium cyanide for Complex IV).
Signaling Pathways and Experimental Logic
The transport and metabolism of long-chain acylcarnitines are critical for mitochondrial bioenergetics. An imbalance in their levels can disrupt this process.
Caption: Carnitine shuttle and mitochondrial fatty acid β-oxidation pathway.
The diagram above illustrates the crucial role of the carnitine shuttle in transporting long-chain fatty acids into the mitochondria for energy production. Stearoyl-L-carnitine is a key intermediate in this pathway.
Caption: Experimental workflow for comparing acylcarnitine effects.
This workflow outlines a logical approach to systematically compare the impact of Stearoyl-L-carnitine with other acylcarnitines on key parameters of mitochondrial respiration.
Conclusion
The available evidence strongly indicates that elevated levels of Stearoyl-L-carnitine can be detrimental to mitochondrial function, consistent with observations for other long-chain acylcarnitines like Palmitoyl-L-carnitine. This impairment can manifest as reduced ATP production and has been linked to cellular dysfunction in various models. However, there is a clear need for further research involving direct, quantitative comparisons of the effects of a broader range of acylcarnitines on mitochondrial respiration under standardized conditions. Such studies will be invaluable for elucidating the specific structure-activity relationships that govern the impact of acylcarnitines on mitochondrial health and for the development of targeted therapeutic strategies for metabolic diseases.
References
- 1. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive review of the expanding roles of the carnitine pool in metabolic physiology: beyond fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different effects of palmitoyl-L-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of carnitine on mitochondrial oxidation of palmitoylcarnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Metabolic Signatures: A Comparative Analysis of Acylcarnitine Profiles in Diverse Pathologies
A deep dive into the circulating levels of acylcarnitines across various diseases reveals distinct metabolic fingerprints, offering potential diagnostic and therapeutic avenues. This guide provides a comparative analysis of these profiles in key diseases, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Acylcarnitines, esters of carnitine and fatty acids, are pivotal intermediates in fatty acid metabolism, facilitating their transport into the mitochondria for β-oxidation and energy production.[1] Dysregulation of this process, often a hallmark of metabolic diseases, leads to characteristic changes in the circulating acylcarnitine profile.[2] Profiling these molecules using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool to understand the metabolic underpinnings of various pathologies, including cardiovascular diseases, metabolic disorders, and cancer.[3][4]
Comparative Acylcarnitine Profiles Across Diseases
The following table summarizes the quantitative changes in plasma acylcarnitine concentrations observed in several key diseases compared to healthy controls. These alterations reflect underlying metabolic shifts and mitochondrial dysfunction specific to each condition.
| Acylcarnitine | Disease | Change vs. Healthy Controls | Reference |
| Short-Chain Acylcarnitines | |||
| Acetylcarnitine (C2) | Type 2 Diabetes Mellitus | Increased | [2] |
| Heart Failure | Increased | [5] | |
| Hepatocellular Carcinoma | Decreased | [6] | |
| Propionylcarnitine (C3) | Type 2 Diabetes Mellitus | Increased | [7] |
| Butyrylcarnitine (C4) | Type 2 Diabetes Mellitus | Increased | [7] |
| Heart Failure | Increased | [8] | |
| Isovalerylcarnitine (C5) | Type 2 Diabetes Mellitus | Increased | [7] |
| Medium-Chain Acylcarnitines | |||
| Octanoylcarnitine (C8) | Type 2 Diabetes Mellitus | Increased | [2] |
| Decanoylcarnitine (C10) | Heart Failure | Increased | [9] |
| Long-Chain Acylcarnitines | |||
| Myristoylcarnitine (C14) | Heart Failure | Increased | [9] |
| Mitochondrial Myopathy | Increased (Hydroxylated forms) | [10][11] | |
| Palmitoylcarnitine (C16) | Heart Failure | Increased | [5][9] |
| Mitochondrial Myopathy | Increased (Hydroxylated forms) | [10][11] | |
| Stearoylcarnitine (C18) | Heart Failure | Increased | [9] |
| Oleoylcarnitine (C18:1) | NAFLD-related HCC | Increased | [12] |
| Type 2 Diabetes Mellitus | Increased | [2] | |
| Linoleoylcarnitine (C18:2) | Heart Failure | Increased | [9] |
Experimental Protocols
The accurate quantification of acylcarnitines is crucial for comparative studies. The most widely used method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a detailed, generalized protocol based on methodologies reported in the literature.[13][14][15]
Sample Preparation
-
Plasma/Serum Collection: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma or serum is separated by centrifugation and stored at -80°C until analysis.[15]
-
Protein Precipitation: To remove proteins that can interfere with the analysis, a protein precipitation step is performed. A common method involves adding a threefold volume of cold methanol to the plasma or serum sample.[13]
-
Internal Standards: A mixture of stable isotope-labeled internal standards for various acylcarnitines is added to the samples before protein precipitation to correct for matrix effects and variations in instrument response.[4]
-
Centrifugation and Supernatant Collection: The mixture is vortexed and then centrifuged at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C. The resulting supernatant, containing the acylcarnitines, is carefully transferred to a new tube.[13]
-
Drying and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen. The dried extract is then reconstituted in a solvent compatible with the LC mobile phase, typically a mixture of water and acetonitrile with a small amount of formic acid.[14]
LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into an LC system. Separation of individual acylcarnitines is typically achieved using a reversed-phase C18 column.[13][14] A gradient elution with a mobile phase consisting of water and acetonitrile, both containing an additive like formic acid or ammonium acetate, is employed to resolve the different acylcarnitine species based on their chain length and polarity.[14]
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in positive ion mode.
-
Quantification: Acylcarnitines are quantified using Multiple Reaction Monitoring (MRM). For each acylcarnitine, a specific precursor ion (the molecular ion) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The peak area of the analyte is normalized to the peak area of its corresponding internal standard for accurate quantification.[4]
Visualizing the Workflow and Metabolic Context
To better illustrate the experimental process and the underlying metabolic pathways, the following diagrams were generated using the Graphviz (DOT language).
Caption: Generalized workflow for acylcarnitine profiling.
References
- 1. Acylcarnitine: Useful biomarker for early diagnosis of hepatocellular carcinoma in non-steatohepatitis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions | PLOS One [journals.plos.org]
- 3. [PDF] Function, Detection and Alteration of Acylcarnitine Metabolism in Hepatocellular Carcinoma | Semantic Scholar [semanticscholar.org]
- 4. msacl.org [msacl.org]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Plasma acylcarnitines and risk of incident heart failure and atrial fibrillation: the Prevención con Dieta Mediterránea study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxylated Long-Chain Acylcarnitines are Biomarkers of Mitochondrial Myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. restek.com [restek.com]
- 14. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
Stearoyl-L-carnitine vs. Free L-carnitine in Cell Viability Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Stearoyl-L-carnitine and free L-carnitine on cell viability, supported by experimental data from peer-reviewed studies. While direct comparative studies on Stearoyl-L-carnitine are limited, this guide leverages data from its closely related long-chain acylcarnitine, palmitoylcarnitine, to draw meaningful comparisons with free L-carnitine.
Executive Summary
Emerging research indicates that Stearoyl-L-carnitine and other long-chain acylcarnitines can negatively impact cell viability, particularly in cancer cell lines, by inducing apoptosis and cell stress. In contrast, free L-carnitine often exhibits cytoprotective effects, mitigating oxidative stress and inhibiting apoptotic pathways. This differential activity underscores the importance of considering the acylation state of carnitine in cell-based assays and therapeutic development.
Data Presentation: Quantitative Comparison of Effects on Cell Viability
The following table summarizes the observed effects of long-chain acylcarnitines (represented by palmitoylcarnitine) and free L-carnitine on cell viability across various cell lines.
| Compound | Cell Line | Concentration | Assay | Observed Effect on Cell Viability | Reference |
| Palmitoylcarnitine | HT29 (colorectal adenocarcinoma) | 50 µM - 100 µM | Cell Survival Assay | ~20% to ~90% decrease | [1] |
| HCT 116 (colorectal adenocarcinoma) | 50 µM - 100 µM | Cell Survival Assay | Significant decrease | [1] | |
| PC3 (prostate cancer) | >50 µM | WST-1 Assay | Significant decrease | [2] | |
| CCD 841 (non-transformed colon) | 100 µM | Cell Survival Assay | Modest ~10% decrease | [1] | |
| Free L-carnitine | CD44+ CSCs (breast cancer stem cells) | 2.5 mM - 5 mM | MTT Assay | Significant decrease | [3] |
| Hepa1c1c7 (mouse hepatoma) | Not specified | MTT Assay | Increased cell death | [4] | |
| NCTC 1469 (normal cells) | Not specified | MTT Assay | No difference in cell number | [4] | |
| Jurkat (T-lymphocyte) | 5 mM | Apoptosis Assay | Inhibited Fas-induced apoptosis | [5] | |
| Skeletal muscle cells | Not specified | Apoptosis Assay | Reduction in staurosporine-induced apoptosis | [6] | |
| Hippocampal neurons | 5 mM | MTT Assay | Preventive effect against Aβ oligomer-induced viability decrease | [7] |
Experimental Protocols
Cell Viability Assays (MTT and WST-1)
A common method to assess the effects of Stearoyl-L-carnitine and free L-carnitine on cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the similar WST-1 assay.
Principle: These colorimetric assays measure the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt (MTT or WST-1) to formazan, a colored product. The amount of formazan produced is directly proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Stearoyl-L-carnitine or free L-carnitine. Include untreated and vehicle-treated controls.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the MTT or WST-1 reagent to each well and incubate for a further 1-4 hours.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Mandatory Visualizations
Experimental Workflow for Cell Viability Assay
Caption: Workflow of a typical cell viability assay.
Signaling Pathways
The differential effects of Stearoyl-L-carnitine and free L-carnitine on cell viability can be attributed to their distinct impacts on cellular signaling pathways.
Stearoyl-L-carnitine (and other long-chain acylcarnitines) Induced Apoptosis:
Long-chain acylcarnitines are reported to induce apoptosis through mechanisms involving mitochondrial dysfunction and oxidative stress.
Caption: Stearoyl-L-carnitine induced apoptosis pathway.
Free L-carnitine Mediated Cytoprotection:
Free L-carnitine has been shown to protect cells from apoptosis by inhibiting key apoptotic players and reducing oxidative stress.
Caption: Free L-carnitine's cytoprotective pathway.
References
- 1. The fatty acid derivative palmitoylcarnitine abrogates colorectal cancer cell survival by depleting glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of L-carnitine effects on CD44+ cancer stem cells from MDA-MB-231 breast cancer cell line as anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis by L-carnitine through regulation of two main pathways in Hepa1c1c 7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of the activity of caspases by L-carnitine and palmitoylcarnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-Carnitine: a potential treatment for blocking apoptosis and preventing skeletal muscle myopathy in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Stearoyl-L-carnitine's Inhibitory Effect on Glycine Transporter 2 (GlyT2): A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Stearoyl-L-carnitine's Performance Against Alternative GlyT2 Inhibitors with Supporting Experimental Data.
The glycine transporter 2 (GlyT2) has emerged as a significant therapeutic target for managing chronic pain by modulating glycinergic neurotransmission. Inhibition of GlyT2 elevates glycine levels in the synaptic cleft, enhancing the activation of post-synaptic glycine receptors and thereby increasing inhibitory signaling. This guide provides a comparative analysis of the inhibitory effect of Stearoyl-L-carnitine on GlyT2, contextualized with the performance of other known inhibitors.
Comparative Inhibitory Activity on GlyT2
Stearoyl-L-carnitine, an endogenous long-chain acylcarnitine, has been investigated for its modulatory effects on GlyT2. Experimental data indicates that it is a less potent inhibitor of GlyT2 compared to other acylcarnitines and compounds from different chemical classes. At a concentration of 3 µM, Stearoyl-L-carnitine demonstrates a modest inhibition of glycine-induced currents by 16.8 ± 6.1% in cells expressing human GlyT2.[1] In contrast, other compounds, particularly those developed specifically as GlyT2 inhibitors, exhibit significantly higher potency, often in the nanomolar range.
The following table summarizes the inhibitory potency of Stearoyl-L-carnitine and a selection of alternative GlyT2 inhibitors.
| Compound | Chemical Class | IC50 Value (GlyT2) | Notes |
| Stearoyl-L-carnitine | Acylcarnitine | Not Determined | 16.8% inhibition at 3 µM[1] |
| Oleoyl-L-carnitine | Acylcarnitine | 340 nM | A more potent acylcarnitine inhibitor.[1][2][3][4] |
| Palmitoyl-L-carnitine | Acylcarnitine | 600 nM | Another acylcarnitine with notable inhibitory activity.[1] |
| ORG25543 | Small Molecule | 12 nM - 16 nM | A potent and irreversible inhibitor.[5][6][7] |
| ALX-1393 | Amino Acid Derivative | ~25 nM - 100 nM | A potent and reversible inhibitor.[5] |
| N-Arachidonyl-glycine (NAGly) | Endogenous Lipid | 3.4 µM - 9.1 µM | A partial, non-competitive, and reversible inhibitor.[4][6] |
| C18 ω9 L-lysine | N-acyl amino acid | 25.5 nM | A potent, non-competitive inhibitor from a series of novel lipids.[4][6] |
Experimental Protocols
The primary method for validating the inhibitory effect of compounds on GlyT2 involves heterologous expression of the transporter in Xenopus laevis oocytes followed by two-electrode voltage clamp (TEVC) electrophysiology. This technique allows for the direct measurement of glycine-induced currents and their modulation by inhibitory compounds.
Protocol: GlyT2 Inhibition Assay using Two-Electrode Voltage Clamp Electrophysiology in Xenopus laevis Oocytes
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with cRNA encoding human GlyT2.
-
Incubate the oocytes for 2-5 days at 18°C in Modified Barth's Saline (MBS) to allow for transporter expression.
-
-
Electrophysiological Recording Setup:
-
Place a single oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., ND96).
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl, serving as the voltage-sensing and current-passing electrodes.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV using a voltage-clamp amplifier.
-
-
Measurement of Glycine-Induced Currents:
-
Establish a stable baseline current in the recording solution.
-
Apply a solution containing a known concentration of glycine (typically near the EC50 value, e.g., 30 µM) to elicit an inward current mediated by GlyT2.
-
Wash the oocyte with the recording solution until the current returns to baseline.
-
-
Inhibition Assay:
-
To determine the inhibitory effect of a test compound (e.g., Stearoyl-L-carnitine), co-apply the compound at the desired concentration with the same concentration of glycine used previously.
-
Record the steady-state current in the presence of the inhibitor and glycine.
-
The percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of the inhibitor.
-
For determining the IC50 value, a concentration-response curve is generated by applying a range of inhibitor concentrations.
-
-
Data Analysis:
-
Data is acquired and analyzed using appropriate software (e.g., pCLAMP).
-
Concentration-response data is fitted to a sigmoidal dose-response equation to determine the IC50 value.
-
Visualizing the Mechanism and Workflow
The inhibitory action of acylcarnitines like Stearoyl-L-carnitine on GlyT2 is believed to be through direct interaction with the transporter protein, leading to a non-competitive mode of inhibition. This suggests an allosteric binding site, distinct from the glycine binding site.
Caption: Mechanism of GlyT2 inhibition by Stearoyl-L-carnitine.
The experimental validation of this inhibition follows a structured workflow.
Caption: Experimental workflow for assessing GlyT2 inhibition.
References
- 1. Oleoyl-L-carnitine inhibits glycine transport by GlyT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleoyl-L-carnitine inhibits glycine transport by GlyT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aups.org.au [aups.org.au]
- 4. mdpi.com [mdpi.com]
- 5. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycine Transporter 2: Mechanism and Allosteric Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an N-acyl amino acid that selectively inhibits the glycine transporter 2 to produce analgesia in a rat model of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Comparative Guide to the Fate of Long-Chain Acylcarnitines
For researchers, scientists, and drug development professionals, understanding the nuanced metabolic roles of long-chain acylcarnitines (LCACs) is critical. These lipid intermediates, essential for mitochondrial fatty acid β-oxidation, are increasingly recognized not just as passive shuttles but as active signaling molecules. Their accumulation is implicated in a host of metabolic diseases, including insulin resistance, cardiovascular conditions, and inflammation. However, not all LCACs are created equal. The length and saturation of the fatty acid chain dramatically influence their metabolic fate and cellular impact. This guide provides an objective comparison of three key LCACs: the saturated palmitoylcarnitine (C16:0) and stearoylcarnitine (C18:0), and the monounsaturated oleoylcarnitine (C18:1), supported by experimental data and detailed methodologies.
Mitochondrial Uptake and Oxidative Fate
Long-chain fatty acids are transported into the mitochondrial matrix for β-oxidation via the carnitine shuttle system. Once formed in the intermembrane space, acylcarnitines are translocated across the inner mitochondrial membrane in exchange for free carnitine. Inside the matrix, they are converted back to their acyl-CoA form to be oxidized. While this process is fundamental for all LCACs, their handling and subsequent effects on mitochondrial function can differ.
Saturated and monounsaturated LCACs, particularly at elevated concentrations, have been shown to impair mitochondrial function.[1] Palmitoylcarnitine, for example, can depolarize the mitochondrial membrane and induce the mitochondrial permeability transition pore (mPTP), leading to mitochondrial dysfunction.[2] Comparative studies show that both saturated (palmitoylcarnitine) and monounsaturated (cis-oleoylcarnitine) LCACs can significantly suppress mitochondrial oxidative phosphorylation.[1]
| Parameter | Palmitoylcarnitine (C16:0) | Oleoylcarnitine (C18:1) | Stearoylcarnitine (C18:0) |
| Effect on Mitochondrial Respiration | Inhibits oxidative phosphorylation; can uncouple respiration.[1][3] | Suppresses mitochondrial oxidative phosphorylation by up to 70% at 25 µM.[1] | Data is limited, but as a saturated LCAC, significant mitochondrial impact is expected. |
| Mitochondrial Membrane Potential (ΔΨm) | Biphasic effect: slight hyperpolarization at low concentrations (1-5 µM), depolarization at higher concentrations (≥10 µM).[2] | Known to impair mitochondrial function, suggesting potential for depolarization.[1] | Not well characterized. |
| Mitochondrial Permeability Transition Pore (mPTP) Opening | Induces mPTP opening at concentrations ≥10 µM.[2] | Not specifically determined, but associated with cardiotoxicity.[1] | Not well characterized. |
Impact on Cellular Signaling Pathways
Beyond their role in energy metabolism, LCACs are potent signaling molecules that can modulate pathways central to cellular homeostasis, such as insulin signaling, inflammation, and calcium regulation.
Insulin Signaling
The accumulation of LCACs is strongly associated with the development of insulin resistance.[4][5] The proposed mechanisms involve the disruption of the insulin signaling cascade, leading to decreased glucose uptake and utilization.[6]
Palmitoylcarnitine has been shown to directly interfere with insulin signaling by increasing the activity of protein tyrosine phosphatase 1B (PTP1B).[7] This enzyme dephosphorylates the insulin receptor at key tyrosine residues (e.g., Tyr1151), attenuating the downstream signal to proteins like Akt.[7] Studies comparing different LCACs found that palmitoylcarnitine and cis-oleoylcarnitine significantly inhibit the phosphorylation of Akt, a central node in the insulin pathway, whereas polyunsaturated acylcarnitines have a much weaker effect.[1]
Figure 1: LCAC-mediated inhibition of insulin signaling.
Inflammatory Signaling
Chronic low-grade inflammation is a hallmark of metabolic diseases. Certain LCACs can act as pro-inflammatory molecules, activating stress-related pathways. Palmitoylcarnitine, for instance, can induce the production and secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6) and activate stress kinases like JNK and ERK.[8][9] This inflammatory response may be mediated, in part, through the generation of reactive oxygen species (ROS).[9][10] While less is known specifically about oleoylcarnitine and stearoylcarnitine, it is plausible that as lipid intermediates, they also contribute to the inflammatory milieu associated with lipotoxicity.
Calcium Homeostasis
Calcium (Ca²⁺) is a ubiquitous second messenger, and its dysregulation can trigger numerous pathological responses. Palmitoylcarnitine has been shown to disrupt cellular calcium homeostasis by multiple mechanisms. It can directly activate L-type calcium channels in the cell membrane, promoting Ca²⁺ influx from the extracellular space.[11][12] It also affects Ca²⁺ release from internal stores like the sarcoplasmic/endoplasmic reticulum and promotes Ca²⁺ efflux from mitochondria by acting on the Na⁺-Ca²⁺ antiporter.[3][12] This leads to an overall increase in cytosolic Ca²⁺, which can activate downstream signaling cascades, including those involved in inflammation and cell death.[8][13]
Figure 2: Palmitoylcarnitine's impact on calcium homeostasis.
Experimental Protocols
Accurate comparison of LCACs requires robust and validated experimental methods. Below are detailed protocols for the quantification of acylcarnitines and the assessment of their oxidation.
Protocol 1: Quantification of Long-Chain Acylcarnitines by LC-MS/MS
This method allows for the sensitive and specific quantification of individual acylcarnitine species in biological matrices like plasma or tissue homogenates.
1. Sample Preparation:
-
To 100 µL of plasma or tissue homogenate, add 10 µL of an internal standard solution containing a mix of stable isotope-labeled acylcarnitines (e.g., d3-palmitoylcarnitine).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.[14]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).[14]
2. LC Separation:
-
System: Ultra-High Performance Liquid Chromatography (UHPLC) system.[14]
-
Column: A reverse-phase C18 column (e.g., Acquity BEH C18, 2.1 x 100 mm, 1.7 µm) is typically used for separation.[14]
-
Mobile Phase A: 0.1% formic acid in water.[15]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[15]
-
Gradient: A linear gradient is used to separate the acylcarnitines based on the hydrophobicity of their acyl chains. For example: 0-2 min, 5% B; 2-12 min, 5-95% B; 12-15 min, 95% B; 15-16 min, 95-5% B; 16-20 min, 5% B.
-
Flow Rate: 0.3 - 0.4 mL/min.
3. MS/MS Detection:
-
System: Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Mode: Positive ionization mode.[15]
-
Detection: Scheduled Multiple Reaction Monitoring (MRM) is used for targeted quantification. Each acylcarnitine is identified by a specific precursor ion-to-product ion transition. A common product ion for all acylcarnitines results from the neutral loss of the carnitine headgroup, scanning for a product at m/z 85.[16][17]
-
Data Analysis: Quantify by calculating the peak area ratio of the endogenous analyte to its corresponding stable isotope-labeled internal standard. Concentrations are determined using a calibration curve prepared with known standards.
Figure 3: Experimental workflow for LC-MS/MS acylcarnitine analysis.
Protocol 2: Measurement of Mitochondrial β-Oxidation Rate by High-Resolution Respirometry
This protocol measures the capacity of mitochondria (in isolated mitochondria, permeabilized cells, or tissues) to oxidize a specific long-chain acylcarnitine by monitoring oxygen consumption.[18][19]
1. Sample Preparation:
-
Isolated Mitochondria: Isolate mitochondria from fresh tissue using differential centrifugation.
-
Permeabilized Cells/Fibers: Treat cultured cells or small muscle fiber bundles with a mild detergent like digitonin to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
2. Respirometry Assay:
-
System: High-resolution respirometer (e.g., Oroboros Oxygraph-2k).
-
Buffer: Use a mitochondrial respiration medium (e.g., MiR05) at 37°C.
-
Assay Steps (Substrate-Uncoupler-Inhibitor Titration Protocol):
- Baseline: Add the prepared sample (e.g., 50 µg of isolated mitochondria) to the chamber and allow the signal to stabilize.
- LEAK State (State 2): Add the LCAC substrate of interest (e.g., 5 µM Palmitoylcarnitine) along with malate (2 mM). Malate is crucial as it provides oxaloacetate to condense with acetyl-CoA, preventing feedback inhibition of β-oxidation.[18][19] This measures non-phosphorylating "leak" respiration.
- OXPHOS Capacity (State 3): Add a saturating concentration of ADP (e.g., 5 mM) to stimulate ATP synthesis. The resulting oxygen consumption rate represents the oxidative phosphorylation capacity for that specific substrate.
- Electron Transfer System (ETS) Capacity: Add a protonophore uncoupler (e.g., FCCP, titrated in small steps) to dissipate the proton gradient and stimulate the electron transfer system to its maximal capacity. This reveals if the ETS is a limiting factor.
- Inhibition: Add specific inhibitors to confirm the pathway. For example, add Rotenone (inhibitor of Complex I) followed by Antimycin A (inhibitor of Complex III) to shut down mitochondrial respiration and determine residual oxygen consumption.
3. Data Analysis:
-
Calculate the oxygen consumption rate (flux) at each step, normalized to the amount of protein or tissue mass.
-
Compare the OXPHOS capacity (State 3 respiration) between different LCAC substrates (e.g., palmitoylcarnitine vs. oleoylcarnitine) to determine their relative oxidation rates.
Conclusion
The metabolic fate of long-chain acylcarnitines is far more complex than their canonical role as simple energy substrates suggests. Saturated LCACs like palmitoylcarnitine and monounsaturated variants like oleoylcarnitine can profoundly impact cellular health by impairing mitochondrial function and dysregulating key signaling pathways involved in insulin sensitivity and inflammation.[1][7]
Current evidence indicates that both palmitoylcarnitine and oleoylcarnitine exert significant cardiotoxic and insulin-desensitizing effects, primarily through the inhibition of mitochondrial respiration and the Akt signaling pathway.[1] Palmitoylcarnitine is particularly well-characterized as a disruptor of calcium homeostasis.[11][12] Data on the specific signaling effects of stearoylcarnitine remain limited, representing a significant knowledge gap. Future research using robust methodologies, such as those detailed here, to directly compare the oxidative flux and signaling impact of these and other LCACs is essential for developing targeted therapeutic strategies for metabolic diseases.
References
- 1. EPA and DHA acylcarnitines are less cardiotoxic than are saturated and monounsaturated long-chain acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different effects of palmitoyl-L-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palmitoyl carnitine: an endogenous promotor of calcium efflux from rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acylcarnitines: Reflecting or Inflicting Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Long-Chain Acylcarnitines Decrease the Phosphorylation of the Insulin Receptor at Tyr1151 Through a PTP1B-Dependent Mechanism [mdpi.com]
- 8. Accumulation of Palmitoylcarnitine and Its Effect on Pro‐Inflammatory Pathways and Calcium Influx in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acylcarnitines: potential implications for skeletal muscle insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct activation of Ca2+ channels by palmitoyl carnitine, a putative endogenous ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palmitoyl carnitine increases intracellular calcium in adult rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Accumulation of Palmitoylcarnitine and Its Effect on Pro-Inflammatory Pathways and Calcium Influx in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. LC-MS/MS analysis of acylcarnitines [bio-protocol.org]
- 16. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. journals.physiology.org [journals.physiology.org]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Stearoyl-L-carnitine Chloride: A Procedural Guide
This document provides essential safety and logistical information for the proper disposal of Stearoyl-L-carnitine chloride, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
I. Hazard Profile and Regulatory Context
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. As such, its disposal is governed by federal, state, and local hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States[2][3]. All chemical waste must be managed from "cradle-to-grave," meaning it is regulated from generation to final disposal[2][3]. This guide outlines best practices consistent with these regulations.
II. Key Safety and Handling Data
The following table summarizes essential quantitative data and handling precautions for this compound.
| Parameter | Value / Guideline | Source |
| GHS Hazard Classifications | Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1) | [1] |
| Hazard Statements | H302: Harmful if swallowed; H410: Very toxic to aquatic life with long lasting effects | [1] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [1] |
| Satellite Accumulation Limits | Max. 55 gallons of hazardous waste; Max. 1 quart of acutely toxic waste | [4][5] |
| Storage Conditions (Product) | -20°C (powder) or -80°C (in solvent) | [1] |
III. Standard Operating Procedure for Disposal
Follow these procedural steps to ensure the safe and compliant disposal of this compound and associated waste materials.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste : Any unused this compound, contaminated solutions, or materials used for spill cleanup must be treated as hazardous waste[5]. A chemical is considered waste when it is no longer intended for use[5][6].
-
Segregate Incompatibles : Ensure that this compound waste is not mixed with incompatible materials such as strong acids, bases, or strong oxidizing agents[1][7]. Store waste in separate, designated secondary containment bins or cabinets to prevent accidental reactions[5].
Step 2: Container Selection and Labeling
-
Use Appropriate Containers : Collect waste in a chemically compatible container. Plastic containers are often preferred for chemical waste storage[4]. The container must be in good condition, with no leaks or cracks, and must have a tightly sealing lid[6][8].
-
Label Waste Container : Affix a hazardous waste label to the container immediately upon adding the first amount of waste. The label must include:
Step 3: Accumulation and Storage
-
Designated Storage Area : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation[4][5]. Do not move waste between different rooms for storage[4].
-
Keep Containers Closed : Waste containers must remain closed at all times, except when actively adding waste[6]. This minimizes the release of vapors and prevents spills.
-
Adhere to Accumulation Limits : Do not exceed the storage limit of 55 gallons for total hazardous waste within your SAA[5].
Step 4: Disposal of Contaminated Materials and Empty Containers
-
Spill Cleanup Materials : Any materials used to clean up spills of this compound (e.g., absorbent pads, gloves, contaminated lab coats) must be collected and disposed of as hazardous waste[5][6]. Place these items in a sealed, properly labeled waste container.
-
Empty Containers : The original product container, even if empty, must be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent[5][7]. The rinsate from this cleaning process must also be collected as hazardous waste. Given the aquatic toxicity, do not wash containers or dispose of the chemical down the drain[1][6].
Step 5: Arranging for Final Disposal
-
Contact EHS : Do not attempt to dispose of the chemical waste yourself. Contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a waste pickup[4][5].
-
Prepare for Transport : Ensure the waste container is clean on the outside, properly sealed, and accurately labeled before the scheduled pickup. An authorized EHS professional will transport the waste to a licensed treatment, storage, and disposal facility (TSDF).
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. This compound|32350-57-5|MSDS [dcchemicals.com]
- 2. google.com [google.com]
- 3. IDEM: Managing Waste: Hazardous Waste [in.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. acewaste.com.au [acewaste.com.au]
Essential Safety and Operational Guidance for Handling Stearoyl-L-carnitine chloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Stearoyl-L-carnitine chloride, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling in a Ventilated Hood | Safety goggles with side-shields[1] | Protective gloves[1] | Laboratory coat | Not generally required with adequate ventilation |
| Weighing/Dispensing (Open Bench) | Safety goggles with side-shields[1] | Protective gloves[1] | Impervious clothing[1] | Suitable respirator if dust is generated[1] |
| Spill Cleanup | Safety goggles with side-shields[1] | Protective gloves[1] | Impervious clothing[1] | Suitable respirator[1] |
| Emergency Situations (e.g., Fire) | Safety goggles with side-shields | Protective gloves | Full protective gear | Self-contained breathing apparatus[1][2] |
Standard Operating Procedure for Handling
Adherence to a standard operating procedure is crucial for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Accidental Spill Response
In the event of a spill, a prompt and appropriate response is necessary to mitigate any potential hazards.
Caption: Step-by-step response to an accidental spill of this compound.
First Aid Measures
In case of exposure, follow these first aid guidelines:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]
-
Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical attention.[1]
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations. Avoid release to the environment.[1] Smaller quantities can sometimes be disposed of with household waste, but it is crucial to follow official regulations.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
